Product packaging for 7-Hydroxyoctanoic acid(Cat. No.:CAS No. 17173-14-7)

7-Hydroxyoctanoic acid

Cat. No.: B098780
CAS No.: 17173-14-7
M. Wt: 160.21 g/mol
InChI Key: OFCMTSZRXXFMBQ-UHFFFAOYSA-N
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Description

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that serves as a key intermediate in fatty acid β-oxidation. Its most characterized role is as an endogenous ligand for the Hydroxy-Carboxylic Acid receptor 3 (HCA3, also known as GPR109B), a G protein-coupled receptor primarily expressed in adipose tissue and found in humans and higher primates . Activation of the HCA3 receptor by this compound mediates potent anti-lipolytic effects, inhibiting the breakdown of fats in adipocytes during conditions of increased fatty acid oxidation, such as prolonged fasting . This positions this compound as a critical metabolic sensor in a negative feedback loop that helps regulate lipid metabolism and energy homeostasis . Research into this compound is therefore vital for understanding the molecular pathways governing metabolic diseases. Furthermore, this compound has been detected as a potential biomarker in association with certain human diseases, including colorectal cancer, and has been linked to inborn errors of metabolism such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . Its presence in this disorder is attributed to altered fatty acid oxidation pathways, making it a compound of interest for metabolic disorder research . For research purposes, this compound provides a specific tool for investigating the physiology and pharmacology of the HCA3 receptor and for exploring its therapeutic potential in treating metabolic and immune diseases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B098780 7-Hydroxyoctanoic acid CAS No. 17173-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMTSZRXXFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864741
Record name 7-Hydroxyoctanoic acid
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 7-Hydroxyoctanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17173-14-7
Record name (±)-7-Hydroxyoctanoic acid
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Record name 7-Hydroxyoctanoic acid
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Record name 7-Hydroxyoctanoic acid
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Record name 7-Hydroxyoctanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyoctanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific disciplines, including metabolic research and chemical synthesis.[1] As a naturally occurring molecule, it is found in various biological systems and has been identified as a metabolite in human bodily fluids.[1] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules, including lactones and other bioactive compounds. This guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of an eight-carbon aliphatic chain with a carboxylic acid functional group at one terminus (C1) and a hydroxyl group at the seventh carbon atom (C7). This structure imparts both hydrophilic and hydrophobic characteristics to the molecule.

Stereoisomerism

The presence of a chiral center at the C7 position gives rise to two enantiomers: (R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid. The specific stereochemistry can significantly influence the biological activity and physical properties of the molecule. The (7R)-enantiomer is an (omega-1)-hydroxy fatty acid, where the 7-pro-R hydrogen of octanoic acid is substituted by a hydroxyl group.[2]

Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key properties, including both experimentally determined and computationally predicted values.

PropertyValueSource
IUPAC Name This compound[3]
Chemical Formula C₈H₁₆O₃[3]
Molecular Weight 160.21 g/mol [3]
Physical State Solid (predicted)[4]
Melting Point Data not available
Boiling Point 291.2 °C (estimated)[5]
Water Solubility 29010 mg/L at 25 °C (estimated)[5]
pKa (Strongest Acidic) ~4.9 (estimated for octanoic acid)[6]
LogP 1.33 (predicted)[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (CH₃) at the C8 position, methylene protons (CH₂) along the aliphatic chain, a methine proton (CH) at the C7 position adjacent to the hydroxyl group, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield region of the spectrum. The carbon atom attached to the hydroxyl group (C7) would also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]

  • C-H Stretch: Sharp peaks in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ due to the carbonyl group of the carboxylic acid.[8]

  • O-H Bend (Alcohol): Bending vibrations for the alcohol hydroxyl group would appear in the fingerprint region.

  • C-O Stretch: A peak in the 1320-1210 cm⁻¹ range is indicative of the C-O stretching of the carboxylic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, leading to characteristic ions that can aid in its identification.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by its two functional groups: the carboxylic acid and the secondary alcohol.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

Reactions of the Hydroxyl Group

The secondary alcohol at the C7 position can be oxidized to a ketone or undergo esterification and etherification reactions.

Intramolecular Cyclization: Lactonization

A significant reaction of this compound is its intramolecular esterification, or lactonization, to form a cyclic ester known as a lactone. Depending on the reaction conditions, different ring-sized lactones can be formed. The formation of γ-octalactone, a five-membered ring, is a notable transformation of a related isomer, 4-hydroxyoctanoic acid.[3][5] This property is of interest in the synthesis of flavor and fragrance compounds.

Lactonization of a Hydroxyoctanoic Acid

Intramolecular cyclization of 4-hydroxyoctanoic acid to form γ-octalactone.

Synthesis and Natural Occurrence

Chemical Synthesis

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the functionalization of a C8 precursor. For instance, the synthesis of the related 8-hydroxyoctanoic acid has been achieved through the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation.[9] Similar strategies involving the protection of the carboxylic acid, selective hydroxylation of the alkyl chain, and subsequent deprotection can be employed for the synthesis of this compound.

Biosynthesis

This compound is a product of fatty acid metabolism.[1] In some microorganisms, cytochrome P450 monooxygenases are capable of hydroxylating fatty acids at various positions, including the ω-1 position, which would yield this compound from octanoic acid.[7] The biosynthesis of long-chain ω-hydroxy fatty acids has been demonstrated in engineered Saccharomyces cerevisiae.[7]

Experimental Protocol: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of hydroxy fatty acids in biological and chemical samples.[10] The following protocol provides a general workflow for the characterization of this compound.

I. Sample Preparation and Derivatization
  • Extraction: Extract the sample containing this compound using a suitable organic solvent such as ethyl acetate.

  • Derivatization: To increase volatility and improve chromatographic separation, the carboxylic acid and hydroxyl groups must be derivatized.

    • Esterification: Convert the carboxylic acid to its methyl ester by reaction with a methylating agent (e.g., diazomethane or BF₃/methanol).

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

II. GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like those with a cyanopropyl-polysiloxane phase).[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

III. Data Analysis
  • Identification: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Fragmentation Analysis: Analyze the mass spectrum for characteristic fragment ions that confirm the structure of the molecule.

GC-MS Analysis Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Derivatization Esterification & Silylation Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification

A schematic workflow for the analysis of this compound using GC-MS.

Applications and Future Perspectives

The unique bifunctional structure of this compound makes it a molecule of interest for several applications:

  • Chiral Building Block: The enantiomerically pure forms of this compound can serve as valuable chiral synthons in the synthesis of complex natural products and pharmaceuticals.

  • Polymer Chemistry: As a hydroxy acid, it has the potential to be used as a monomer for the synthesis of biodegradable polyesters.

  • Biomarker Research: Its presence in biological fluids may serve as a biomarker for certain metabolic disorders.[1]

Future research will likely focus on developing efficient and stereoselective synthetic methods for producing this compound and exploring its full potential in various fields of chemistry and biology.

References

Endogenous role of 7-hydroxyoctanoic acid in mammals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Endogenous Role of 7-Hydroxyoctanoic Acid in Mammals

Abstract

This compound (7-HOA) is an endogenous medium-chain hydroxy fatty acid found in mammals. While its presence has been documented for decades, a comprehensive understanding of its physiological roles remains an emerging area of research. Historically viewed as a minor metabolite of medium-chain fatty acid oxidation, recent advances in metabolomics have renewed interest in its potential significance, particularly in the context of inborn errors of metabolism and as a potential, yet uncharacterized, signaling molecule. This guide provides a detailed overview of the current knowledge surrounding 7-HOA, from its biochemical origins and metabolic fate to its established role as a biomarker in disease. We further explore its hypothetical signaling functions and provide detailed, field-proven methodologies for its detection, quantification, and functional characterization, aimed at equipping researchers and drug development professionals with the foundational knowledge and practical tools to advance our understanding of this intriguing metabolite.

Introduction: Defining this compound

This compound (7-HOA) is an eight-carbon fatty acid characterized by a hydroxyl group on the seventh carbon (the ω-1 position). It belongs to the class of medium-chain hydroxy acids and derivatives[1][2]. As an endogenous molecule, it is found in various mammalian biofluids and tissues, including urine and feces[1][3]. Its presence is intrinsically linked to the metabolism of medium-chain fatty acids (MCFAs), which are derived from dietary sources such as medium-chain triglycerides (MCTs) or from endogenous lipolysis[4][5].

While structurally similar to other bioactive hydroxy fatty acids, the specific biological functions of 7-HOA are not well-defined. Its primary established role is that of a metabolic intermediate, the concentration of which can be altered in specific physiological and pathological states. Notably, it is recognized as a urinary marker in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation[1][2][3]. This guide will synthesize the current understanding of 7-HOA's biochemistry and explore the frontiers of its potential signaling capabilities.

Biosynthesis and Metabolism of 7-HOA

The metabolic pathway of 7-HOA is a direct consequence of octanoic acid metabolism. Unlike the primary mitochondrial β-oxidation pathway, the formation of 7-HOA involves ω-1 hydroxylation, a process typically mediated by cytochrome P450 (CYP) enzymes.

Biosynthesis via ω-1 Hydroxylation

The principal precursor for 7-HOA is octanoic acid (C8:0). While most octanoic acid undergoes β-oxidation for energy production, a fraction can be hydroxylated. The ω-1 hydroxylation is a key step, though the specific CYP isozymes responsible for this reaction in mammals have not been definitively identified. This process is analogous to the ω-hydroxylation that forms 8-hydroxyoctanoic acid, which has been studied in engineered yeast systems utilizing CYPs[6].

Once formed, 7-HOA exists as a free fatty acid within the cellular environment.

Metabolic Fate: Glucuronidation and Excretion

As a hydrophilic metabolite, 7-HOA is primarily cleared from the body via urinary excretion. To facilitate this, it undergoes conjugation with glucuronic acid. Studies have identified 7-hydroxyoctanoyl β-D-glucuronide in the urine of infants fed MCT-enriched diets, confirming this as a major metabolic fate[4][5]. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of 7-HOA, enabling efficient renal clearance.

The diagram below illustrates the metabolic pathway from dietary MCTs to the excretion of 7-HOA glucuronide.

G cluster_ingestion Dietary Intake / Lipolysis cluster_metabolism Cellular Metabolism cluster_excretion Excretion Pathway MCT Medium-Chain Triglycerides (MCTs) OA Octanoic Acid (C8:0) MCT->OA Lipases BetaOx β-Oxidation (Primary Pathway) OA->BetaOx CYP Cytochrome P450 (ω-1 Hydroxylation) OA->CYP Minor Pathway OA->CYP Upregulated in MCAD Deficiency Energy Acetyl-CoA -> Energy BetaOx->Energy MCAD MCAD Deficiency BetaOx->MCAD Blocked HOA This compound (7-HOA) UGT UGT-mediated Conjugation HOA->UGT CYP->HOA Gluc 7-HOA Glucuronide Urine Urinary Excretion Gluc->Urine UGT->Gluc

Caption: Biosynthesis and metabolic fate of this compound.

Physiological and Pathophysiological Significance

The relevance of 7-HOA in mammalian biology is most clearly understood through its association with metabolic disorders. Its potential role as a signaling molecule is an area of active speculation based on the activity of structurally similar molecules.

7-HOA in Inborn Errors of Metabolism

The most well-documented clinical relevance of 7-HOA is its accumulation in MCAD deficiency[1][2][3]. MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation[7][8]. The genetic defect impairs the breakdown of medium-chain fatty acids (C6-C12). Consequently, upstream metabolites, including octanoic acid, accumulate. This substrate pressure shunts octanoic acid into alternative, minor oxidative pathways like ω-1 hydroxylation, leading to a significant increase in the production and excretion of 7-HOA and other unusual metabolites[5]. Therefore, elevated urinary 7-HOA serves as a diagnostic marker for this condition.

Condition7-HOA StatusAssociated Biological MatrixRationale
MCAD Deficiency Significantly ElevatedUrine[1][3]Block in β-oxidation shunts octanoic acid to alternative hydroxylation pathways.
MCT-Enriched Diet ElevatedUrine[4][5]Increased substrate (octanoic acid) availability promotes formation.
Colorectal Cancer DetectedFeces[1]Association observed in metabolomic studies; mechanistic link is unclear.

Table 1: Conditions Associated with Altered this compound Levels.

Potential Signaling Role: A Hypothesis

While no specific receptor for 7-HOA has been identified, a compelling hypothesis arises from its structural similarity to other hydroxy-carboxylic acids (HCAs) that are known ligands for a family of G-protein coupled receptors (GPCRs)[9][10].

  • HCA1 (GPR81) is activated by lactate.

  • HCA2 (GPR109A) is activated by the ketone body 3-hydroxybutyrate.

  • HCA3 (GPR109B) is activated by the β-oxidation intermediate 3-hydroxyoctanoic acid[9].

These receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is known to mediate anti-lipolytic effects in adipocytes[9][10]. Given that 7-HOA is also a hydroxy-carboxylic acid derived from an eight-carbon chain, it is plausible that it could act as an agonist for HCA3 or another, yet-to-be-identified orphan GPCR. This hypothesis presents a compelling avenue for future research to determine if 7-HOA transitions from being solely a metabolic byproduct to a functional signaling molecule, particularly under conditions of metabolic stress where its concentration is elevated.

G Ligand Hypothetical Ligand (e.g., 7-HOA) Receptor Orphan GPCR / HCA Receptor Ligand->Receptor Binding G_protein Gi Protein Complex (α, β, γ) Receptor->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response

Caption: Hypothetical GPCR signaling pathway for this compound.

Methodologies for the Investigation of 7-HOA

Advancing the study of 7-HOA requires robust analytical and functional assay methodologies. This section provides detailed protocols for researchers.

Protocol: Quantification of 7-HOA in Urine by LC-MS/MS

This protocol describes a standard method for the sensitive and specific quantification of 7-HOA in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for analyzing metabolites in complex biological samples[11].

Rationale: This method provides high sensitivity and specificity by separating 7-HOA from other urinary components via LC and then using tandem mass spectrometry for unambiguous identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

Materials:

  • Urine sample

  • Internal Standard (IS): this compound-d3 (or similar stable isotope-labeled analog)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge and vials

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex samples for 10 seconds to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer 500 µL of the supernatant to a new microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to each sample. The IS is critical for correcting for variations in sample extraction and instrument response.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute 7-HOA and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex and transfer to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 7-HOA (e.g., m/z 159.1 -> 113.1) and its internal standard.

Caption: Experimental workflow for LC-MS/MS analysis of 7-HOA.

Protocol: GPCR Activation Screening (cAMP Assay)

This protocol outlines a cell-based assay to test the hypothesis that 7-HOA can activate a Gi-coupled receptor, using the inhibition of forskolin-stimulated cAMP as a readout.

Rationale: If 7-HOA activates a Gi-coupled receptor, it will inhibit adenylyl cyclase. Forskolin directly stimulates adenylyl cyclase, leading to a large production of cAMP. A Gi-activating ligand will blunt this effect, causing a measurable decrease in cAMP levels.

Materials:

  • HEK293 cells stably expressing the candidate receptor (e.g., HCA3/GPR109B or an orphan GPCR).

  • This compound (ligand).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture reagents.

Procedure:

  • Cell Culture:

    • Plate the receptor-expressing HEK293 cells in a 96-well plate and grow to ~90% confluency.

  • Assay Preparation:

    • Wash the cells once with serum-free media.

    • Add 50 µL of stimulation buffer containing IBMX (to prevent cAMP degradation) to each well. Incubate for 15 minutes.

  • Ligand Addition:

    • Prepare serial dilutions of 7-HOA.

    • Add 25 µL of the 7-HOA dilutions to the appropriate wells. Include a vehicle control (buffer only).

    • Incubate for 15 minutes at room temperature.

  • Forskolin Stimulation:

    • Add 25 µL of forskolin solution (at a final concentration that elicits ~80% of the maximal response, e.g., 10 µM) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the negative control (100% inhibition).

    • Plot the percent inhibition against the log of the 7-HOA concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion and Future Directions

This compound stands at a fascinating intersection of intermediary metabolism and potential cell signaling. Its role as a biomarker for MCAD deficiency is well-established, providing crucial diagnostic information for this inborn error of metabolism[1][3]. However, the full extent of its endogenous role in mammals is likely yet to be uncovered.

The primary questions for future research are:

  • Receptor Identification: Does 7-HOA have a cognate receptor? Screening against a panel of orphan GPCRs, in addition to the known HCA receptors, is a critical next step.

  • Physiological Context: If a signaling role is established, under what physiological conditions (e.g., fasting, exercise, specific diets) are 7-HOA concentrations sufficient to elicit a biological response?

  • Enzymatic Machinery: Which specific cytochrome P450 isozymes are responsible for its endogenous production in different tissues? Understanding its synthesis will provide insight into its regulation.

The methodologies outlined in this guide provide a clear path forward for addressing these questions. By combining advanced analytical chemistry with functional pharmacological assays, the scientific community can move closer to fully elucidating the role of this compound, potentially uncovering new therapeutic targets for metabolic diseases.

References

An In-Depth Technical Guide to the Human Biosynthesis of 7-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Hydroxyoctanoic acid (7-HOA) is an (ω-1)-hydroxylated medium-chain fatty acid increasingly recognized for its role as a biomarker in human metabolic disorders.[1][2] While not a product of mainstream energy metabolism, its biosynthesis is a critical indicator of cellular stress and alternative substrate processing, particularly when primary fatty acid oxidation pathways are compromised. This technical guide provides a comprehensive overview of the 7-HOA biosynthesis pathway in humans. We will explore the core biochemical reactions, the enzymatic machinery involved, its regulation, and its profound significance in pathophysiology, most notably in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] Furthermore, this document details robust, field-proven methodologies for the in vitro and cell-based investigation of 7-HOA production, coupled with advanced analytical techniques for its precise quantification. This guide is intended for researchers, clinicians, and drug development professionals seeking to understand and investigate this important metabolic pathway.

The Biochemical Context: Fatty Acid ω-Oxidation

In human metabolism, the primary catabolic fate of fatty acids is β-oxidation, a mitochondrial process that sequentially shortens the acyl chain to produce acetyl-CoA for energy production.[3] However, under certain physiological or pathological conditions, an alternative pathway known as ω-oxidation becomes significant.[5][6]

  • Cellular Locus: Unlike β-oxidation, ω-oxidation occurs in the smooth endoplasmic reticulum (ER) of cells, primarily in the liver and kidneys.[3][5]

  • Physiological Role: Under normal conditions, ω-oxidation is a minor pathway for medium-chain fatty acids (10-12 carbons).[5] Its importance escalates dramatically when the mitochondrial β-oxidation pathway is defective or overwhelmed, functioning as a "rescue" or overflow pathway.[6][7] This process converts fatty acids into dicarboxylic acids, which are more water-soluble and can be excreted in the urine, thus mitigating the lipotoxicity of accumulated fatty acids.[3][8]

The overall ω-oxidation process proceeds in three main stages, beginning with the critical hydroxylation step.

Diagram: The General ω-Oxidation Pathway

general_omega_oxidation cluster_ER Endoplasmic Reticulum cluster_enzymes Enzymes & Cofactors FattyAcid Fatty Acid (e.g., Octanoic Acid) HydroxyFA ω- or (ω-1)- Hydroxy Fatty Acid FattyAcid->HydroxyFA 1. Hydroxylation CYP450 Cytochrome P450 (CYP4A/CYP4F) + NADPH, O₂ Aldehyde Aldehyde Intermediate HydroxyFA->Aldehyde 2. Oxidation ADH Alcohol Dehydrogenase + NAD⁺ DicarboxylicAcid Dicarboxylic Acid Aldehyde->DicarboxylicAcid 3. Oxidation ALDH Aldehyde Dehydrogenase + NAD⁺ BetaOxidation BetaOxidation DicarboxylicAcid->BetaOxidation Further Metabolism (Peroxisomal/Mitochondrial β-Oxidation)

Caption: Overview of the three-step fatty acid ω-oxidation pathway in the ER.

The Core Biosynthetic Pathway of this compound

The formation of 7-HOA is the direct result of the first and rate-limiting step of ω-oxidation acting on a specific medium-chain fatty acid substrate. As octanoic acid is an 8-carbon fatty acid, hydroxylation at the C-7 position constitutes (ω-1)-hydroxylation.[9]

  • Substrate: Octanoic Acid (Caprylic Acid, C8:0).

  • Enzymatic Reaction: (ω-1)-Hydroxylation.

  • Key Enzymes: This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily of monooxygenases.[10] While multiple CYPs exhibit fatty acid hydroxylase activity, the primary candidates in humans belong to the CYP4F and CYP4A subfamilies .[5][11][12]

    • CYP4F Isoforms (e.g., CYP4F2, CYP4F3B): These are well-established as fatty acid ω-hydroxylases.[11] CYP4F3B, in particular, is a major producer of hydroxylated fatty acids in the liver and efficiently metabolizes various polyunsaturated fatty acids.[11][13][14] Its activity on medium-chain saturated fatty acids like octanoic acid is strongly implied by its broad substrate scope.

    • CYP4A Isoforms (e.g., CYP4A11): These enzymes are also known to hydroxylate medium and long-chain fatty acids.[5][15]

  • Cofactors: The reaction is canonical for a P450 enzyme, requiring NADPH as an electron donor and molecular oxygen **(O₂) **.[5][10] The electrons are transferred from NADPH to the CYP enzyme via the NADPH-cytochrome P450 reductase.[16]

  • Product: (7R)-7-hydroxyoctanoic acid or (7S)-7-hydroxyoctanoic acid.[9]

Diagram: (ω-1)-Hydroxylation of Octanoic Acid

Caption: The single-step conversion of octanoic acid to 7-HOA by CYP enzymes.

Regulation and Pathophysiological Significance

The biosynthesis of 7-HOA is primarily regulated by substrate availability. Under normal metabolic flux, cellular concentrations of free octanoic acid are low, limiting the activity of the ω-oxidation pathway. However, in certain genetic disorders, this balance is disrupted.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation.[3] A defect in the MCAD enzyme leads to a blockage in the breakdown of medium-chain fatty acids (C6-C12).

  • Accumulation of Substrates: The enzymatic block causes a buildup of medium-chain acyl-CoAs, particularly octanoyl-CoA, within the mitochondria.

  • Substrate Shunting: This accumulation leads to the hydrolysis of octanoyl-CoA to free octanoic acid, which then exits the mitochondria.

  • Upregulation of ω-Oxidation: The elevated cytosolic levels of octanoic acid provide a surplus of substrate for the ER-localized CYP4F/4A enzymes, dramatically increasing the rate of ω-oxidation.[3]

  • Biomarker Formation: This metabolic shift results in significantly elevated production and excretion of 7-HOA and other ω-oxidized metabolites.[1][2][4] Consequently, 7-HOA serves as a key diagnostic biomarker for MCAD deficiency.[1]

The accumulation of 7-HOA is also observed in other conditions that impair fatty acid metabolism, including certain peroxisomal disorders where fatty acid processing is abnormal.[17][18]

Methodologies for Studying 7-HOA Biosynthesis

Investigating the 7-HOA pathway requires robust biochemical and analytical methods. The following section outlines validated protocols for researchers.

Experimental Protocol: In Vitro 7-HOA Synthesis Using Human Liver Microsomes

This protocol provides a method to measure the direct enzymatic conversion of octanoic acid to 7-HOA using a complex enzyme source. Human liver microsomes (HLMs) are vesicles of ER and are a rich source of human CYP enzymes.

Rationale: This assay directly measures the kinetic activity of the relevant hydroxylases without the complexity of cellular uptake or downstream metabolism, making it ideal for enzyme characterization and inhibitor screening.

Methodology:

  • Reagent Preparation:

    • HLM Suspension: Thaw commercially available pooled HLMs on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Substrate Stock: Prepare a 100 mM stock solution of octanoic acid in ethanol.[19]

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine 50 µL of HLM suspension (final concentration 0.25 mg/mL) and buffer to a volume of 190 µL.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Add 5 µL of octanoic acid substrate from a diluted working stock to achieve a final concentration range for testing (e.g., 1-500 µM).

    • Initiate the reaction by adding 50 µL of the NRS solution. The final reaction volume is 250 µL.

  • Reaction Termination and Sample Preparation:

    • After a set time (e.g., 30 minutes), terminate the reaction by adding 250 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 7-HOA-d3).

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the sample in 100 µL of 50:50 methanol:water for analysis.

  • Analysis:

    • Analyze the sample using LC-MS/MS as described in section 4.3.

Experimental Protocol: Cell-Based 7-HOA Production in HepG2 Cells

This protocol measures 7-HOA biosynthesis in a physiologically relevant human liver cell line, incorporating substrate uptake and cellular metabolism.

Rationale: HepG2 cells express relevant CYP enzymes and provide a model system to study pathway regulation in response to stimuli or genetic manipulation (e.g., siRNA knockdown of CYP4F2).

Methodology:

  • Cell Culture and Plating:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

    • Plate cells in a 12-well plate at a density of 250,000 cells per well and allow them to adhere for 24 hours.

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a 5 mM octanoic acid solution conjugated to fatty-acid-free bovine serum albumin (BSA) at a 5:1 molar ratio to ensure solubility and bioavailability.[20] Briefly, dissolve sodium octanoate in serum-free media containing BSA with gentle warming (37°C).

  • Cell Treatment:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Replace the culture medium with serum-free medium containing the octanoic acid-BSA conjugate at a final concentration of 100-250 µM. Include a BSA-only control well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Extraction:

    • Collect the cell culture medium into a tube.

    • Add 500 µL of ice-cold methanol containing an internal standard to the collected medium.

    • Scrape the cells from the well in 500 µL of PBS and lyse via sonication.

    • Combine the medium and cell lysate extracts.

    • Proceed with protein precipitation, evaporation, and reconstitution as described in protocol 4.1, step 3.

  • Analysis:

    • Analyze the sample using LC-MS/MS. Normalize the resulting 7-HOA concentration to the total protein content of the well.

Diagram: Experimental Workflow for 7-HOA Analysis

experimental_workflow start Biological System (Microsomes or Cells) treatment Incubate with Octanoic Acid Substrate start->treatment termination Terminate Reaction & Add Internal Standard treatment->termination extraction Liquid-Liquid or Solid-Phase Extraction termination->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (Standard Curve) analysis->quant result Data Interpretation quant->result

Caption: A generalized workflow for the quantification of 7-HOA from biological samples.

Analytical Technique: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 7-HOA due to its high specificity.[21]

Principle: The technique first separates 7-HOA from other metabolites in the sample using high-performance liquid chromatography (HPLC). The separated analyte is then ionized (typically via electrospray ionization in negative mode) and detected by a mass spectrometer. Tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion (the deprotonated 7-HOA molecule) is selected and fragmented, and a specific product ion is monitored. This parent-product ion transition is unique to 7-HOA, providing exceptional selectivity and eliminating interference.

Parameter Typical Condition Rationale
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent retention and separation for medium-chain fatty acids.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting the analyte from the C18 column.
Gradient 10% B to 95% B over 10 minutesA gradient elution is necessary to separate 7-HOA from more polar and less polar interferences.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group on 7-HOA readily loses a proton to form a negative ion [M-H]⁻.
MRM Transition m/z 159.1 → m/z 115.1Precursor ion ([M-H]⁻) fragments to a characteristic product ion (loss of CO₂ and H₂O).
Internal Standard 7-HOA-d3A stable isotope-labeled standard co-elutes with the analyte and corrects for matrix effects and extraction variability.

Conclusion and Future Directions

The biosynthesis of this compound via (ω-1)-hydroxylation represents a critical, albeit often overlooked, metabolic pathway in human physiology. Governed by the Cytochrome P450 enzymes of the CYP4F and CYP4A families, this pathway serves as a vital overflow mechanism when mitochondrial β-oxidation is impaired. Its clinical utility as a sensitive biomarker for MCAD deficiency is well-established and underscores the importance of understanding these alternative metabolic routes.

Future research should focus on several key areas:

  • Enzyme Specificity: Precisely delineating the relative contributions of specific CYP4F and CYP4A isoforms to 7-HOA production in human liver and kidney.

  • Regulatory Mechanisms: Investigating the transcriptional regulation of the relevant CYP genes in response to lipid overload and metabolic stress.

  • Broader Pathological Roles: Exploring the role and concentration of 7-HOA in other metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and peroxisomal disorders, to assess its potential as a broader biomarker of metabolic dysfunction.

The methodologies outlined in this guide provide a robust framework for researchers to pursue these questions, paving the way for a deeper understanding of fatty acid metabolism and the development of novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Natural Sources of 7-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, detailing its first documented chemical synthesis and subsequent identification in natural sources. The primary focus is on its occurrence in bee-related products, particularly royal jelly, which stands as its most significant known natural reservoir. This document furnishes researchers, scientists, and drug development professionals with a detailed exploration of its natural origins, a plausible biosynthetic pathway in Apis mellifera, and a consolidated, step-by-step protocol for its extraction and analysis from royal jelly using gas chromatography-mass spectrometry (GC-MS). The guide is structured to provide both historical context and practical, field-proven insights to facilitate further research and application of this intriguing molecule.

Introduction: The Significance of this compound

This compound (7-HOA) is a C8 medium-chain fatty acid characterized by a hydroxyl group at the C-7 position.[1] As a functionalized fatty acid, it possesses unique chemical properties that distinguish it from its non-hydroxylated counterpart, octanoic acid. While not as ubiquitously studied as other fatty acids, 7-HOA has been identified in select natural matrices and is recognized as a metabolite in certain biological systems.[2] Its presence in royal jelly, the exclusive nourishment of queen honeybees, suggests potential biological roles that are yet to be fully elucidated. This guide aims to synthesize the current knowledge on the discovery and natural occurrence of 7-HOA, providing a foundational resource for the scientific community.

The Discovery and First Synthesis of this compound

While the precise moment of the first conceptualization of this compound is difficult to pinpoint from available literature, a seminal work in its history is the 1967 paper by Sugiyama, Gasha, and Kashima.[2] Their research, published in the Bulletin of the Chemical Society of Japan, detailed the synthesis of this compound dilactone.[2] This work provides strong evidence that the acid itself was known and had been synthesized by this time, as it was a necessary precursor for the dilactone synthesis. This represents the earliest readily accessible and verifiable scientific documentation of the chemical preparation of a derivative of this compound, and by extension, the acid itself.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is a product of the honeybee, Apis mellifera.

Royal Jelly: A Rich Reservoir

Royal jelly, a gelatinous secretion from the hypopharyngeal and mandibular glands of worker honeybees, is the most significant natural source of this compound. This complex substance serves as the exclusive food for queen bees and is rich in a variety of bioactive compounds, including a unique profile of medium-chain fatty acids.[3] Among these, this compound has been consistently identified, albeit as a minor component compared to other fatty acids like 10-hydroxy-2-decenoic acid (10-HDA).[4][5]

Honey

As a derivative product of bees, honey has also been found to contain trace amounts of this compound. A 2011 study by Isidorov et al. identified this compound in various honey samples using solid-phase extraction followed by gas chromatography-mass spectrometry.[4] Its presence in honey is attributed to the transference of royal jelly components during the feeding of larvae.[4]

Other Natural Occurrences

Beyond the realm of apiculture, this compound has been detected in some animal tissues. The Human Metabolome Database (HMDB) and FooDB have cataloged its presence, although not quantified, in foods such as chicken (Gallus gallus) and domestic pig (Sus scrofa domestica).[2][6] It is also recognized as a minor metabolite in humans, particularly in association with certain metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency.[2][7]

Proposed Biosynthetic Pathway in Apis mellifera

The precise biosynthetic pathway of this compound in honeybees has not been definitively elucidated. However, based on the known mechanisms of fatty acid synthesis in insects and related research on similar molecules, a plausible pathway can be proposed. The synthesis of fatty acids in insects begins with acetyl-CoA and involves the fatty acid synthase (FAS) complex.[8] For the production of hydroxylated medium-chain fatty acids in the mandibular glands of honeybees, a multi-step process is likely involved.

This proposed pathway begins with the de novo synthesis of a long-chain saturated fatty acid, such as stearic acid (C18:0), from acetyl-CoA. This is followed by a hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, to introduce a hydroxyl group. Subsequent chain shortening via β-oxidation would then lead to the formation of this compound. Transcriptomic analyses of honeybee mandibular glands have identified several candidate genes, including members of the cytochrome P450 family (CYP6AS8 and CYP6AS11), that are potentially involved in the hydroxylation of fatty acid precursors for pheromone biosynthesis.[8]

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas Elongation stearic_acid Stearic Acid (C18:0) fas->stearic_acid cyp450 Cytochrome P450 Monooxygenase (e.g., CYP6AS8, CYP6AS11) stearic_acid->cyp450 Hydroxylation hydroxylated_stearic ω-1 Hydroxylated Stearic Acid cyp450->hydroxylated_stearic beta_oxidation β-Oxidation (Chain Shortening) hydroxylated_stearic->beta_oxidation hoa This compound beta_oxidation->hoa

Caption: Proposed biosynthetic pathway of this compound in Apis mellifera.

Analytical Methodology: Isolation and Identification from Royal Jelly

The analysis of this compound from a complex matrix like royal jelly requires a multi-step approach involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Total Fatty Acids from Royal Jelly

This protocol outlines a robust method for the extraction of the total lipid fraction, including this compound, from fresh royal jelly.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 1 gram of fresh or lyophilized royal jelly into a glass centrifuge tube.

  • Solvent Extraction: Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenization: Homogenize the mixture using a vortex mixer for 2 minutes, followed by sonication in an ultrasonic bath for 30 minutes.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution and vortex for 1 minute. Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Collection of Organic Layer: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Saponification: To the dried lipid extract, add 5 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to saponify the lipids and liberate the free fatty acids.

  • Acidification: After cooling, acidify the solution to a pH of 3-4 with 1 M HCl.

  • Fatty Acid Extraction: Extract the free fatty acids by adding 5 mL of hexane and vortexing for 1 minute. Centrifuge at 3000 rpm for 5 minutes.

  • Final Collection: Collect the upper hexane layer containing the free fatty acids and transfer it to a new vial for derivatization.

Extraction Workflow start Royal Jelly Sample extraction Solvent Extraction (Chloroform:Methanol) start->extraction homogenization Homogenization & Sonication extraction->homogenization phase_separation Phase Separation (Addition of NaCl & Centrifugation) homogenization->phase_separation collect_organic Collect Chloroform Layer phase_separation->collect_organic evaporation Evaporation under N2 collect_organic->evaporation saponification Saponification (Methanolic NaOH) evaporation->saponification acidification Acidification (HCl) saponification->acidification fa_extraction Hexane Extraction acidification->fa_extraction final_product Free Fatty Acid Extract fa_extraction->final_product

Caption: Workflow for the extraction of free fatty acids from royal jelly.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the identification and quantification of this compound. Due to its polarity and low volatility, derivatization is a necessary step.

Step-by-Step Protocol:

  • Derivatization: Evaporate the hexane from the free fatty acid extract under a stream of nitrogen. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Seal the vial and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify the TMS derivative of this compound based on its retention time and mass spectrum, comparing it to an authentic standard.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[7]
Molecular Weight 160.21 g/mol [7]
CAS Number 17173-14-7[9]
Appearance Solid (at standard conditions)[7]
IUPAC Name This compound[9]

Conclusion

This compound, first described in the context of chemical synthesis in 1967, is a naturally occurring medium-chain hydroxy fatty acid with its most notable presence in royal jelly. This guide has provided a detailed account of its discovery, primary natural sources, a plausible biosynthetic pathway in honeybees, and a comprehensive analytical protocol for its study. As research into the bioactive components of natural products continues to expand, a thorough understanding of the origins and analytical methodologies for compounds like this compound is paramount. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biochemistry, and drug development, stimulating further investigation into the biological significance and potential applications of this unique fatty acid.

References

(R)-7-hydroxyoctanoic acid vs (S)-7-hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental principle in pharmacology and biochemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a comprehensive technical overview of the enantiomeric pair, (R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid. While direct comparative biological studies on these specific enantiomers are notably scarce in current literature, this document synthesizes existing knowledge on related chiral hydroxy fatty acids to build a framework for understanding their potential differential activities and to guide future research. We will delve into their physicochemical properties, propose robust methodologies for their stereoselective synthesis and analytical separation, and explore their probable mechanisms of action through the lens of known hydroxy-carboxylic acid receptors. This whitepaper aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to investigate the distinct biological roles of these chiral lipids.

The Significance of Stereochemistry in Biological Systems

In the realm of molecular biology and pharmacology, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit remarkably different biological effects.[1] This is because biological systems, composed of chiral entities like amino acids and sugars, create a chiral environment where enantiomers can interact differently with receptors, enzymes, and other cellular components.[1] The case of (R)- and (S)-7-hydroxyoctanoic acid, a pair of enantiomers of a medium-chain hydroxy fatty acid, exemplifies the importance of considering stereochemistry in research and drug development. While they share identical physical properties in an achiral environment, their interactions within a biological system are likely to be distinct.[1]

Physicochemical Properties

(R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid are classified as medium-chain hydroxy acids, which are hydroxy acids with a side chain of 6 to 12 carbon atoms.[2][3] Their fundamental properties are summarized below.

Property(R)-7-hydroxyoctanoic acid(S)-7-hydroxyoctanoic acidRacemic (±)-7-Hydroxyoctanoic acid
Molecular Formula C₈H₁₆O₃[2]C₈H₁₆O₃[4]C₈H₁₆O₃[5]
Molecular Weight 160.21 g/mol [2]160.21 g/mol [4]160.21 g/mol [5]
IUPAC Name (7R)-7-hydroxyoctanoic acid[2](7S)-7-hydroxyoctanoic acid[4]7-hydroxyoctanoic acid[5]
Synonyms (-)-7-hydroxyoctanoic acid[2]Not specifiedNot specified
Classification Medium-chain hydroxy fatty acid[2][3]Medium-chain hydroxy fatty acid[3][4]Medium-chain hydroxy fatty acid[5][6][7]
PubChem CID 5312863[2]5312864[4]167627[5]

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)- and (S)-7-hydroxyoctanoic acid is a prerequisite for studying their individual biological activities. This can be achieved through two primary strategies: stereoselective synthesis, which creates a single enantiomer from a precursor, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Strategies for Enantiopure Synthesis

While specific protocols for this compound are not abundant, methods for synthesizing other chiral hydroxy fatty acids can be adapted. One common approach involves the use of chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer.[4] Enzymatic synthesis offers a highly selective and environmentally friendly alternative, utilizing enzymes like lipases or reductases to perform stereospecific reactions.[8]

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[9][10] The most common approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including those with hydroxyl and carboxylic acid functional groups.[9]

Step-by-Step Protocol for Chiral HPLC Separation of this compound Enantiomers (Adapted from similar compounds)

This protocol is a guideline and may require optimization for baseline separation of (R)- and (S)-7-hydroxyoctanoic acid.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase:

    • A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series).

  • Mobile Phase:

    • A normal-phase mobile phase is often effective. A typical starting point would be a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Method Optimization:

    • Adjust the ratio of hexane to isopropanol. Increasing the isopropanol concentration will generally decrease retention times.

    • Vary the concentration of the acidic modifier to optimize peak shape.

    • Optimize the column temperature to improve resolution.

Chiral_Resolution_Workflow racemic Racemic (±)-7-Hydroxyoctanoic Acid hplc Chiral HPLC System racemic->hplc Injection csp Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->csp Flow Through separation Differential Interaction (Transient Diastereomeric Complexes) csp->separation Mechanism enantiomer_r (R)-7-Hydroxyoctanoic Acid separation->enantiomer_r Elutes First/Second enantiomer_s (S)-7-Hydroxyoctanoic Acid separation->enantiomer_s Elutes Second/First

Caption: Workflow for the separation of (R)- and (S)-7-hydroxyoctanoic acid using chiral HPLC.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For sensitive detection and quantification, especially in biological matrices, GC-MS is a valuable tool. As this compound is not sufficiently volatile for direct GC analysis, derivatization is required. The hydroxyl and carboxylic acid groups can be converted to less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers/esters. The resulting derivatives can then be separated on a chiral GC column.

Biological Activity and Potential Mechanisms of Action

While direct comparative studies on the biological activities of (R)- and (S)-7-hydroxyoctanoic acid are currently lacking, a strong case for their differential effects can be made based on the known stereospecificity of related hydroxy fatty acids and their receptors.

Hydroxy-Carboxylic Acid Receptors (HCARs) as Likely Targets

The most probable molecular targets for this compound enantiomers are the Hydroxy-Carboxylic Acid Receptors (HCARs), a family of G-protein coupled receptors (GPCRs).[11][12] Notably, 3-hydroxyoctanoic acid is a known agonist for HCA3, and 2-hydroxyoctanoic acid also activates this receptor.[7][11] These receptors are coupled to Gᵢ-type G-proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13]

HCAR_Signaling_Pathway cluster_membrane Cell Membrane hcar HCAR (GPCR) g_protein Gαi Protein hcar->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp ligand (R/S)-7-Hydroxyoctanoic Acid ligand->hcar Binding atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Downstream Cellular Response (e.g., Inhibition of Lipolysis) pka->response Phosphorylation Cascade

Caption: Potential signaling pathway of this compound via a Gᵢ-coupled HCAR.

Evidence for Stereospecificity in Related Hydroxy Fatty Acids

The principle that enantiomers of hydroxy fatty acids can have distinct biological activities is well-established for other members of this lipid class.

  • (R)- and (S)-2-Hydroxy Palmitic Acid: Studies have shown that the enzyme fatty acid 2-hydroxylase (FA2H) stereospecifically produces (R)-2-hydroxy fatty acids.[6] Furthermore, in adipocytes where FA2H was knocked down, the resulting cellular defects could be rescued by treatment with exogenous (R)-2-hydroxy palmitic acid, but not with the (S)-enantiomer.[6] This demonstrates a clear differential function of the two enantiomers in maintaining membrane properties and cellular function.[6]

  • (R)- and (S)-3-Hydroxybutyrate: The physiologically relevant (R)-3-hydroxybutyrate is approximately twice as potent as its (S)-enantiomer at the HCA2 receptor.[7][14]

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): In the case of palmitic acid esters of 9-hydroxystearic acid (9-PAHSAs), the (S)-enantiomer, but not the (R)-enantiomer, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects.[15]

Given this strong precedent, it is highly probable that (R)- and (S)-7-hydroxyoctanoic acid will also display stereospecific interactions with their biological targets, leading to different downstream effects. The lack of published data on this specific enantiomeric pair represents a significant knowledge gap and a promising avenue for future research.

Applications in Research and Drug Development

The distinct biological roles of chiral molecules are of paramount importance in drug development. It is common for one enantiomer of a drug to be therapeutically active (the eutomer) while the other is less active or inactive, or even contributes to undesirable side effects (the distomer).

Given that HCARs are implicated in metabolic and inflammatory processes, the development of selective agonists or antagonists for these receptors is an active area of research. If (R)- and (S)-7-hydroxyoctanoic acid are found to have differential activity at these receptors, one enantiomer could potentially be developed as a more potent and selective therapeutic agent with an improved safety profile compared to the racemic mixture.

For researchers, the availability of enantiomerically pure (R)- and (S)-7-hydroxyoctanoic acid is essential for:

  • Deconvoluting the specific roles of each enantiomer in cellular signaling.

  • Characterizing the stereospecificity of HCARs and other potential receptors.

  • Investigating the metabolism and metabolic fate of each enantiomer.

  • Serving as chiral building blocks in the synthesis of more complex molecules.

Conclusion

While the scientific literature has yet to detail the specific comparative biological activities of (R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid, the principles of stereochemistry and the evidence from related chiral hydroxy fatty acids strongly suggest that these two enantiomers possess distinct biological functions. Their likely interaction with the Hydroxy-Carboxylic Acid Receptor family presents a compelling avenue for investigation into their roles in metabolic and inflammatory signaling. This guide provides a foundational framework, including methodologies for their separation and analysis, to empower researchers to explore this untapped area of lipid biology. The elucidation of the specific activities of each enantiomer holds the potential to uncover new physiological pathways and to inform the development of novel, more targeted therapeutics.

References

An In-depth Technical Guide to 7-Hydroxyoctanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid of significant interest in metabolic research and as a potential biomarker. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, biological significance, and its association with metabolic disorders. Detailed experimental considerations are presented to aid researchers in the synthesis and study of this molecule.

Core Chemical and Physical Properties

This compound is a C8 fatty acid characterized by a hydroxyl group at the C-7 position. This structure imparts specific chemical and physical properties that are crucial for its biological role and detection.

PropertyValueSource(s)
CAS Number 17173-14-7[1]
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
IUPAC Name This compound
Synonyms 7-Hydroxycaprylic acid

Synthesis and Strategic Considerations

While detailed, peer-reviewed protocols for the specific synthesis of this compound are not abundant in the literature, a logical and efficient synthetic strategy can be devised from its precursor, 7-oxooctanoic acid. The rationale for this approach is the ready availability of the keto acid and the high efficiency of ketone reduction reactions.

A plausible and commonly employed method for the synthesis of this compound is the reduction of 7-oxooctanoic acid. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and purity.

Causality in Reagent Selection:

  • Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity. It is a mild reducing agent that will readily reduce the ketone to a secondary alcohol while being unreactive towards the carboxylic acid functional group. This chemoselectivity is paramount to avoid the formation of the corresponding diol, which would occur with stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which serves to protonate the intermediate alkoxide to yield the final hydroxyl group.

Synthesis_Workflow Start Start: 7-Oxooctanoic Acid Step1 Dissolve in Ethanol Start->Step1 Solubilization Step2 Cool to 0°C (Ice Bath) Step1->Step2 Temperature Control Step3 Slowly Add NaBH4 (Exothermic Control) Step2->Step3 Reduction Step4 Stir at Room Temp (Reaction Completion) Step3->Step4 Step5 Quench with HCl (aq) (Neutralize Excess NaBH4) Step4->Step5 Workup Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Dry (Na2SO4) & Concentrate Step6->Step7 Purification Product Product: this compound Step7->Product Metabolic_Pathway MCFA Medium-Chain Fatty Acids (e.g., Octanoic Acid) BetaOx Mitochondrial β-Oxidation MCFA->BetaOx Normal Metabolism OmegaOx Alternative ω-Oxidation Pathway MCFA->OmegaOx Shunted due to block MCADD MCAD Deficiency (Enzymatic Block) BetaOx->MCADD Impaired in Product This compound OmegaOx->Product Urine Excreted in Urine Product->Urine

References

The Biological Significance of Omega-1 Hydroxylation of Octanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the omega-1 (ω-1) hydroxylation of octanoic acid, a critical metabolic pathway with emerging significance in physiology and disease. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical mechanisms, physiological roles, and the analytical methodologies required to investigate this process. We will move beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust scientific inquiry.

Introduction: Beyond Beta-Oxidation - An Alternative Fate for Octanoic Acid

Octanoic acid, a medium-chain fatty acid (MCFA), is primarily recognized for its role as an efficient energy source via mitochondrial β-oxidation.[1] However, a network of alternative metabolic pathways exists, providing a nuanced layer of regulation and generating bioactive signaling molecules. Among these is the hydroxylation of the fatty acid chain, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2]

Fatty acid hydroxylation can occur at the terminal (ω) carbon or sub-terminal (ω-1, ω-2, etc.) positions.[3] While ω-hydroxylation, primarily mediated by the CYP4A family, has been extensively studied in the context of dicarboxylic acid formation, the ω-1 hydroxylation pathway, particularly for medium-chain fatty acids like octanoic acid, is gaining recognition for its distinct roles.[4][5] This guide will specifically focus on the biological significance of the conversion of octanoic acid to its ω-1 hydroxylated metabolite, 7-hydroxyoctanoic acid.

The Enzymatic Machinery: Cytochrome P450s at the Helm

The primary enzymes responsible for the ω-1 hydroxylation of fatty acids are members of the cytochrome P450 superfamily, with a key role attributed to cytochrome P450 2E1 (CYP2E1) .[2][6] While the CYP4A family is the principal catalyst of ω-hydroxylation, CYP2E1 exhibits a preference for the ω-1 position of medium-chain fatty acids.[4][5]

The catalytic cycle of CYP enzymes is a complex, multi-step process that utilizes molecular oxygen and electrons donated from NADPH via a reductase partner, typically NADPH-cytochrome P450 reductase (CPR).[7] The overall reaction for the ω-1 hydroxylation of octanoic acid is as follows:

Octanoic Acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

The expression and activity of CYP2E1 are inducible by various factors, including ethanol and certain disease states like diabetes and obesity, suggesting a dynamic regulation of this metabolic pathway in response to physiological and pathological cues.[2][8]

Metabolic Fate and Physiological Implications of this compound

Following its formation, this compound can undergo further metabolism, primarily through peroxisomal β-oxidation.[4] This process can lead to the formation of shorter-chain dicarboxylic acids and other metabolic intermediates. The accumulation of hydroxylated fatty acids and dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, is a hallmark of several metabolic disorders, including defects in mitochondrial β-oxidation.[9][10]

While the precise signaling roles of this compound are still under active investigation, emerging evidence suggests its involvement in cellular communication. Hydroxy-carboxylic acid receptors (HCARs) are a family of G protein-coupled receptors that are activated by hydroxylated metabolites.[11][12] For instance, 3-hydroxyoctanoic acid is a known ligand for HCA3.[13] It is plausible that this compound may also interact with these or other currently unidentified receptors to modulate cellular functions. Furthermore, octanoic acid itself can cross the blood-brain barrier and is rapidly oxidized in the hypothalamus, influencing food intake and energy expenditure.[14] The hydroxylation of octanoic acid within the central nervous system could represent a mechanism for generating signaling molecules that regulate neuronal function.

Pathological Relevance: When the Pathway Goes Awry

Dysregulation of fatty acid hydroxylation pathways has been implicated in several pathological conditions. Inborn errors of metabolism that impair mitochondrial β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, lead to an increased flux of fatty acids through alternative pathways like ω- and ω-1 hydroxylation.[9][10] The resulting accumulation of dicarboxylic acids and hydroxylated fatty acids can contribute to the clinical manifestations of these disorders.

Furthermore, the induction of CYP2E1 in conditions like non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease can enhance the production of reactive oxygen species (ROS) during its catalytic cycle, contributing to oxidative stress and cellular damage.[8] The ω-1 hydroxylation of fatty acids in this context may play a role in the progression of liver disease.

Methodologies for Studying Omega-1 Hydroxylation of Octanoic Acid

Investigating the ω-1 hydroxylation of octanoic acid requires a combination of biochemical assays and sophisticated analytical techniques. Below are detailed protocols for key experiments.

Preparation of Liver Microsomes

Liver microsomes are vesicular fragments of the endoplasmic reticulum that are enriched in cytochrome P450 enzymes and are a common in vitro model for studying drug and fatty acid metabolism.[15][16]

Protocol: Preparation of Mouse Liver Microsomes [17][18]

  • Tissue Homogenization:

    • Euthanize a mouse according to approved institutional animal care and use committee protocols.

    • Perfuse the liver with ice-cold 0.9% saline solution until it is pale.

    • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

    • Homogenize the minced liver in 4 volumes of homogenization buffer using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Carefully collect the supernatant (S9 fraction) and transfer it to a fresh ultracentrifuge tube.

    • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Washing and Storage:

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the microsomal pellet in a washing buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and re-centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Discard the supernatant and resuspend the final microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

    • Aliquot the microsomes and store them at -80°C until use.

In Vitro Omega-1 Hydroxylation Assay

This assay measures the enzymatic conversion of octanoic acid to this compound using either liver microsomes or a reconstituted system with purified enzymes.

Protocol: CYP2E1-mediated Octanoic Acid Hydroxylation Assay [1][2][19]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM potassium phosphate buffer, pH 7.4

      • Liver microsomes (typically 0.1-0.5 mg/mL protein) or reconstituted CYP2E1 system

      • Octanoic acid (substrate, concentration to be optimized based on Km, e.g., 10-100 µM)

      • An NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-generating system or NADPH.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard (e.g., a deuterated analog of this compound).

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

Analytical Detection of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of fatty acid metabolites.[20][21]

Protocol: GC-MS Analysis of this compound [22][23]

  • Derivatization:

    • Evaporate the supernatant from the in vitro assay to dryness under a stream of nitrogen.

    • Derivatize the sample to increase the volatility of the hydroxylated fatty acid. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add the derivatizing agent to the dried sample, cap the vial tightly, and heat at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

    • Set up a temperature program for the GC oven to separate the analytes of interest.

    • Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Data Presentation and Visualization

Tabular Summary of Kinetic Parameters
EnzymeSubstrateProductKm (µM)Vmax (nmol/min/nmol P450)Reference
CYP4A11Lauric Acid12-Hydroxylauric Acid4.77[3]
CYP2E1Lauric Acid11-Hydroxylauric Acid843.8[4]
CYP4F2Arachidonic Acid20-HETE247.4[24]
CYP4A11Arachidonic Acid20-HETE22849.1[24]
Visualizing the Metabolic Pathway and Experimental Workflow

Diagram: Metabolic Pathway of Octanoic Acid

Metabolic_Pathway Octanoic_Acid Octanoic Acid Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Octanoic_Acid->Mitochondrial_Beta_Oxidation Omega_1_Hydroxylation ω-1 Hydroxylation (CYP2E1) Octanoic_Acid->Omega_1_Hydroxylation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Seven_Hydroxyoctanoic_Acid This compound Omega_1_Hydroxylation->Seven_Hydroxyoctanoic_Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Seven_Hydroxyoctanoic_Acid->Peroxisomal_Beta_Oxidation Dicarboxylic_Acids Dicarboxylic Acids Peroxisomal_Beta_Oxidation->Dicarboxylic_Acids

Caption: Overview of the major metabolic fates of octanoic acid.

Diagram: Experimental Workflow for In Vitro Hydroxylation Assay

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Liver_Homogenization Liver Homogenization Differential_Centrifugation Differential Centrifugation Liver_Homogenization->Differential_Centrifugation Microsome_Isolation Microsome Isolation Differential_Centrifugation->Microsome_Isolation Reaction_Setup Reaction Setup (Microsomes, Octanoic Acid) Microsome_Isolation->Reaction_Setup Incubation Incubation at 37°C (with NADPH) Reaction_Setup->Incubation Reaction_Termination Reaction Termination (Acetonitrile) Incubation->Reaction_Termination Derivatization Derivatization (Silylation) Reaction_Termination->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

References

7-Hydroxyoctanoic Acid in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most prevalent inherited disorder of mitochondrial fatty acid β-oxidation, resulting from mutations in the ACADM gene.[1][2] This autosomal recessive condition impairs the body's ability to break down medium-chain fatty acids (C6-C12) for energy, particularly during periods of fasting or metabolic stress.[2][3] Consequently, affected individuals are prone to life-threatening episodes of hypoketotic hypoglycemia, lethargy, vomiting, and hyperammonemia, which can progress to seizures, coma, and sudden death.[1][4] The cornerstone of diagnosis for MCAD deficiency is newborn screening, which identifies elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in dried blood spots.[4][5] However, a comprehensive understanding of the metabolic dysregulation in MCAD deficiency requires looking beyond these primary markers to the byproducts of alternative metabolic pathways. This guide provides an in-depth technical exploration of 7-hydroxyoctanoic acid, a significant, yet often secondary, urinary biomarker that offers crucial insights into the pathophysiology of MCAD deficiency. We will delve into its biochemical origins, advanced analytical methodologies for its detection, its role in diagnostics, and its potential implications for therapeutic development.

The Biochemical Genesis of this compound in MCAD Deficiency

In a healthy individual, mitochondrial β-oxidation efficiently catabolizes fatty acids into acetyl-CoA, which then enters the citric acid cycle for energy production. The MCAD enzyme catalyzes the initial dehydrogenation step for medium-chain fatty acids.[5] In MCAD deficiency, this crucial step is blocked, leading to an intramitochondrial accumulation of medium-chain acyl-CoAs, most notably octanoyl-CoA. This buildup triggers the activation of alternative, extramitochondrial detoxification pathways, primarily ω-oxidation, which occurs in the endoplasmic reticulum of the liver and kidneys.[6][7]

The ω-oxidation pathway targets the terminal methyl (ω) carbon of the fatty acid, providing an alternative route for its metabolism. The formation of this compound from the accumulating octanoic acid is a multi-step enzymatic process:

  • ω-Hydroxylation: The process begins with the hydroxylation of the ω-carbon (C8) of octanoic acid by a cytochrome P450 monooxygenase, forming 8-hydroxyoctanoic acid.

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, yielding 8-oxooctanoic acid.

  • Oxidation to Carboxylic Acid: Subsequently, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of the dicarboxylic acid, suberic acid (octanedioic acid).

  • β-Oxidation of Dicarboxylic Acids: These dicarboxylic acids can then be shortened from either end via peroxisomal β-oxidation.

  • Formation of this compound: this compound is an intermediate in the ω-oxidation of octanoic acid. Specifically, it is the (ω-1)-hydroxylation product. This indicates that hydroxylation can also occur at the carbon adjacent to the terminal methyl group.

This metabolic shunt is a critical compensatory mechanism, but it is insufficient to fully manage the metabolic block, leading to the urinary excretion of a characteristic profile of dicarboxylic acids and their hydroxylated derivatives, including this compound.[5][8]

Omega-Oxidation Pathway in MCAD Deficiency Figure 1: Aberrant Omega-Oxidation Pathway Octanoyl_CoA Octanoyl-CoA (Accumulates in Mitochondria) Octanoic_Acid Octanoic Acid Octanoyl_CoA->Octanoic_Acid Hydrolysis Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Octanoic_Acid->Omega_Oxidation Seven_Hydroxyoctanoic_Acid This compound Omega_Oxidation->Seven_Hydroxyoctanoic_Acid Cytochrome P450 ((ω-1)-hydroxylation) Eight_Hydroxyoctanoic_Acid 8-Hydroxyoctanoic Acid Omega_Oxidation->Eight_Hydroxyoctanoic_Acid Cytochrome P450 (ω-hydroxylation) Urine_Excretion Urinary Excretion Seven_Hydroxyoctanoic_Acid->Urine_Excretion Eight_Oxooctanoic_Acid 8-Oxooctanoic Acid Eight_Hydroxyoctanoic_Acid->Eight_Oxooctanoic_Acid Alcohol Dehydrogenase Suberic_Acid Suberic Acid (Octanedioic Acid) Eight_Oxooctanoic_Acid->Suberic_Acid Aldehyde Dehydrogenase Suberic_Acid->Urine_Excretion

Caption: Aberrant Omega-Oxidation Pathway in MCAD Deficiency.

Analytical Methodologies for the Quantification of this compound

The detection and quantification of this compound in urine are pivotal for the confirmatory diagnosis and metabolic monitoring of MCAD deficiency. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the gold standard for urinary organic acid analysis. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are being developed, offering potential advantages in throughput and reduced sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and structural information for the identification and quantification of a wide array of organic acids. A typical workflow involves three key stages: extraction, derivatization, and analysis.

Experimental Protocol: GC-MS Analysis of Urinary this compound

  • Sample Preparation and Extraction:

    • Thaw frozen urine samples at room temperature.

    • To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to its creatinine concentration (e.g., equivalent to 0.25 mg of creatinine).

    • Add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine, such as tropic acid).

    • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction.

    • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process to maximize recovery.

    • Dry the pooled organic extracts under a gentle stream of nitrogen.

  • Derivatization:

    • Organic acids, particularly those with hydroxyl groups, are not sufficiently volatile for GC analysis. Derivatization is therefore essential.

    • The most common method is silylation. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

    • Incubate the mixture at 60-70°C for 30-60 minutes to convert the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (TMS) esters and ethers, respectively.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the analytes based on their boiling points and interactions with the stationary phase. A typical temperature program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to elute compounds with a wide range of volatilities.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known analytes like this compound, which enhances sensitivity and specificity.

GC-MS Workflow for this compound Analysis Figure 2: GC-MS Analytical Workflow Urine_Sample Urine Sample (Creatinine Normalized) Add_IS Add Internal Standard Urine_Sample->Add_IS Acidification Acidification (pH 1-2) Add_IS->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE Drying Dry Down (Nitrogen) LLE->Drying Derivatization Derivatization (e.g., BSTFA, 70°C) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: GC-MS Analytical Workflow for Urinary Organic Acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an increasingly popular alternative for organic acid analysis. It often requires less extensive sample preparation and can be more amenable to high-throughput applications.

Experimental Protocol: LC-MS/MS Analysis of Urinary this compound (Generalized)

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove particulates.

    • Perform a "dilute-and-shoot" method by diluting the urine sample with a suitable buffer (e.g., 0.1% formic acid in water) containing the internal standard. This minimizes sample preparation time.

    • Alternatively, for increased sensitivity and removal of matrix interferences, a solid-phase extraction (SPE) can be employed.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reverse-phase C18 column for separation. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. A gradient elution is used to separate the organic acids.

    • Tandem Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule ([M-H]⁻) of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process is highly specific and sensitive.

Clinical and Diagnostic Significance

While the primary screening for MCAD deficiency relies on the acylcarnitine profile from dried blood spots, urinary organic acid analysis is a crucial confirmatory test, especially during acute metabolic decompensation.[2][4] The presence of this compound, alongside other dicarboxylic acids like suberic acid and acylglycines such as suberylglycine and hexanoylglycine, provides a pathognomonic signature of a block in medium-chain fatty acid oxidation.[5]

Table 1: Key Urinary Biomarkers in MCAD Deficiency

BiomarkerClassSignificance
This compound Hydroxy Fatty AcidA direct product of the ω-oxidation of octanoic acid, indicating the activation of this alternative pathway.
Suberic AcidDicarboxylic AcidThe end-product of ω-oxidation of octanoic acid, often significantly elevated.
HexanoylglycineAcylglycineA conjugate of hexanoic acid and glycine, another key diagnostic marker.
SuberylglycineAcylglycineA conjugate of suberic acid and glycine, further confirming the metabolic block.

The quantitative levels of these metabolites can fluctuate depending on the patient's clinical state. During periods of fasting or illness, their excretion is markedly increased. In asymptomatic, well-managed patients, the levels may be only mildly elevated or even within the normal range.[4] Therefore, the diagnostic sensitivity of urinary organic acid analysis is highest when samples are collected during a metabolic crisis.

There is a direct correlation between the accumulation of C8-acylcarnitine in the blood and the urinary excretion of this compound. The former reflects the intramitochondrial buildup of octanoyl-CoA, while the latter is a downstream consequence of the cell's attempt to detoxify and metabolize this excess via ω-oxidation.

Pathophysiological Implications and Therapeutic Considerations

The accumulation of octanoic acid and its metabolites, including this compound and dicarboxylic acids, is not merely a diagnostic curiosity; these compounds are believed to contribute to the pathophysiology of MCAD deficiency.[6] Octanoic acid itself is a known mitochondrial toxin that can uncouple oxidative phosphorylation, inhibit respiratory chain complexes, and induce oxidative stress.[6] This disruption of mitochondrial function can exacerbate the energy deficit and contribute to the neurological and hepatic symptoms seen in MCAD deficiency.

While the direct toxicity of this compound has not been as extensively studied as its precursor, dicarboxylic acids in general have been shown to cause structural and functional damage to isolated mitochondria.[7] This suggests that the products of ω-oxidation may also play a role in the cellular damage observed during metabolic decompensation.

From a drug development perspective, this raises several considerations:

  • Targeting ω-Oxidation: While this pathway is compensatory, its products may be toxic. Modulating its activity could be a therapeutic strategy, although this would need to be carefully balanced against the need to clear the primary accumulating substrate.

  • Mitigating Metabolite Toxicity: Developing therapies that can either chelate and remove these toxic metabolites or protect against their damaging effects (e.g., through potent antioxidants) could be beneficial.

  • Enhancing Residual MCAD Activity: A promising area of research involves the use of chemical chaperones or substrate analogs to promote the proper folding and stability of the mutant MCAD protein, thereby increasing residual enzyme activity.[9] By even partially restoring the normal β-oxidation flux, the reliance on and the burden of the ω-oxidation pathway would be reduced, leading to lower levels of this compound and other potentially toxic byproducts.

Conclusion

This compound is a key metabolite in the complex pathophysiology of MCAD deficiency. Its presence in urine serves as a reliable indicator of a dysfunctional β-oxidation pathway and the shunting of medium-chain fatty acids through the ω-oxidation pathway. For researchers and drug development professionals, understanding the biochemistry, analytical detection, and pathophysiological role of this compound is essential. It not only provides a deeper understanding of the metabolic consequences of this disorder but also highlights potential avenues for therapeutic intervention aimed at mitigating the toxicity of accumulating metabolites and restoring metabolic homeostasis. The continued development of sensitive and specific analytical methods, such as LC-MS/MS, will further refine our ability to use this compound and other related metabolites to monitor disease progression and evaluate the efficacy of novel therapeutic strategies.

References

Unlocking the Therapeutic Promise of 7-Hydroxyoctanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential therapeutic applications of 7-hydroxyoctanoic acid (7-HOA), a medium-chain hydroxy fatty acid. While direct clinical applications are still under investigation, this document synthesizes the existing scientific knowledge surrounding 7-HOA and structurally related lipids to build a compelling rationale for its future development as a therapeutic agent. We will delve into its biochemical properties, explore potential mechanisms of action, and propose robust experimental frameworks for validating its therapeutic potential in neurological disorders, metabolic diseases, and infectious diseases.

The Scientific Landscape of this compound

This compound is a naturally occurring metabolite of medium-chain triglycerides (MCTs).[1] As a medium-chain hydroxy fatty acid, it possesses unique physicochemical properties that may confer distinct biological activities.[1][2] Its presence in human urine has been documented, and altered levels have been associated with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[1] While research directly focused on 7-HOA's therapeutic effects is nascent, the broader class of medium-chain fatty acids (MCFAs) and other hydroxy fatty acids (HFAs) has garnered significant attention for their potential health benefits.

MCFAs, such as octanoic acid and decanoic acid, are known to provide an alternative energy source for the brain, which is particularly relevant in neurodegenerative diseases associated with impaired glucose metabolism.[3][4][5] Furthermore, MCFAs have been shown to improve mitochondrial function and stimulate autophagy, both of which are critical processes often dysregulated in aging and neurodegeneration.[3][6] Hydroxy fatty acids, on the other hand, have been identified as signaling molecules, with some exhibiting anti-inflammatory, anti-cancer, and antifungal properties.[7][8][9] This existing body of evidence provides a strong foundation for investigating the therapeutic potential of 7-HOA.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the biological activities of structurally similar compounds, we can hypothesize several promising therapeutic avenues for this compound.

Neuroprotection and Cognitive Enhancement

The brain's reliance on glucose as its primary energy source becomes a vulnerability in neurodegenerative conditions like Alzheimer's disease, where glucose utilization is impaired. Medium-chain fatty acids can be readily metabolized into ketones, which serve as an efficient alternative fuel for neurons.[4]

Hypothesized Mechanism of Action:

7-HOA, as a derivative of octanoic acid, could readily cross the blood-brain barrier and be metabolized to provide energy to neurons, thereby mitigating the effects of glucose hypometabolism. Beyond its role as an energy substrate, 7-HOA may also exert direct neuroprotective effects by modulating inflammatory pathways and improving mitochondrial biogenesis, similar to other MCFAs.[3][6]

Proposed Signaling Pathway:

G cluster_neuron Neuronal Metabolism 7-HOA 7-HOA BBB Blood-Brain Barrier 7-HOA->BBB Crosses Mitochondria Mitochondria 7-HOA->Mitochondria β-oxidation Neuroinflammation Neuroinflammation 7-HOA->Neuroinflammation Modulates Neuron Neuron BBB->Neuron Neuron->Mitochondria Ketone_Bodies Ketone Bodies Mitochondria->Ketone_Bodies Energy_Production ATP Production Ketone_Bodies->Energy_Production Neuroprotection Neuroprotection Energy_Production->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed neuroprotective mechanism of 7-HOA.

Metabolic Modulation in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Dysregulation of fatty acid metabolism is a key feature of this syndrome. Modulators of fatty acid oxidation are being explored as therapeutic agents for these conditions.[10][11][12]

Hypothesized Mechanism of Action:

7-HOA may act as a signaling molecule to modulate key metabolic pathways. It could potentially activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[13][14][15][16][17] Activation of PPARα, for instance, leads to increased fatty acid oxidation.

Proposed Signaling Pathway:

G 7-HOA 7-HOA Cell_Membrane Cell_Membrane 7-HOA->Cell_Membrane Enters Cell PPAR_alpha PPARα Cell_Membrane->PPAR_alpha Activates RXR RXR PPAR_alpha->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Gene Expression PPRE->Gene_Expression Induces FAO_Enzymes Fatty Acid Oxidation Enzymes Gene_Expression->FAO_Enzymes Upregulates Metabolic_Improvement Improved Metabolic Profile FAO_Enzymes->Metabolic_Improvement

Caption: Hypothesized metabolic modulation by 7-HOA via PPARα activation.

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health threat. Medium-chain fatty acids and their hydroxylated derivatives have demonstrated promising antifungal properties.[7][18]

Hypothesized Mechanism of Action:

7-HOA may disrupt the fungal cell membrane, leading to increased permeability and cell death. Additionally, it could interfere with key fungal processes such as biofilm formation and hyphal growth, which are crucial for virulence.[18] Some medium-chain fatty acids have been shown to mimic the quorum-sensing molecule farnesol, thereby interfering with fungal communication.[18]

Experimental Framework for Therapeutic Validation

To rigorously evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is essential.

In Vitro Assays

Table 1: In Vitro Assays for Functional Characterization of 7-HOA

Therapeutic Area Assay Purpose Key Parameters
Neuroprotection Neuronal cell culture (e.g., SH-SY5Y) under stress conditions (e.g., glucose deprivation, oxidative stress)To assess the protective effects of 7-HOA on neuronal viability.Cell viability (MTT assay), apoptosis (caspase-3 activity), mitochondrial function (JC-1 staining).
Metabolic Modulation Reporter gene assay in cells transfected with PPARα/γ expression vectors and a PPRE-luciferase reporter construct.To determine if 7-HOA can activate PPARs.Luciferase activity.
Adipocyte differentiation assay (e.g., 3T3-L1 cells).To evaluate the effect of 7-HOA on adipogenesis.Lipid accumulation (Oil Red O staining).
Antifungal Activity Broth microdilution assay.To determine the minimum inhibitory concentration (MIC) of 7-HOA against various fungal strains.Fungal growth inhibition.
Biofilm formation assay.To assess the effect of 7-HOA on fungal biofilm formation.Crystal violet staining.
Experimental Protocols

Protocol 1: Assessing Neuroprotective Effects of 7-HOA in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Neuronal Stress:

    • Glucose Deprivation: Replace the culture medium with glucose-free DMEM for 24 hours.

    • Oxidative Stress: Treat cells with a known concentration of hydrogen peroxide (H₂O₂) for 6 hours.

  • Treatment with 7-HOA: Pre-treat a subset of stressed and control cells with varying concentrations of 7-HOA (e.g., 1, 10, 100 µM) for 24 hours prior to and during the stress induction.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Compare the viability of 7-HOA-treated cells to untreated stressed cells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture SH-SY5Y cells B Induce Neuronal Stress (Glucose Deprivation or H₂O₂) A->B C Treat with 7-HOA B->C D MTT Assay C->D E Measure Absorbance D->E F Compare Viability E->F

Caption: Experimental workflow for assessing the neuroprotective effects of 7-HOA.

In Vivo Studies

Promising in vitro results should be followed by well-designed in vivo studies in appropriate animal models.

Table 2: In Vivo Models for Therapeutic Evaluation of 7-HOA

Therapeutic Area Animal Model Key Endpoints
Neuroprotection 5XFAD mouse model of Alzheimer's diseaseCognitive function (Morris water maze), amyloid-beta plaque load (immunohistochemistry), neuroinflammation (cytokine levels).
Metabolic Modulation Diet-induced obese (DIO) miceBody weight, glucose tolerance (GTT), insulin sensitivity (ITT), plasma lipid profile.
Antifungal Activity Murine model of systemic candidiasisFungal burden in organs (kidney, spleen), survival rate.

Synthesis, Purification, and Analysis

The availability of high-purity this compound is crucial for obtaining reliable experimental data.

Synthesis

Chiral synthesis of this compound can be achieved through various organic synthesis routes, including biocatalytic methods employing enzymes for stereospecific hydroxylation or resolution.[19]

Analytical Methods

Accurate quantification of 7-HOA in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing volatile compounds. Derivatization of 7-HOA is typically required to improve its volatility and thermal stability.[20][21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of 7-HOA in complex biological samples.[20][22]

Pharmacokinetics and Toxicology

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and the potential toxicity of this compound is a prerequisite for its development as a therapeutic agent. The pharmacokinetics of medium-chain fatty acids are generally characterized by rapid absorption and metabolism.[23][24][25][26][27] Toxicology studies on various hydroxy fatty acids have been conducted, and this data can provide initial guidance for designing safety studies for 7-HOA.[28]

Conclusion and Future Directions

While direct therapeutic evidence for this compound is currently limited, a strong scientific rationale exists for its investigation as a novel therapeutic agent. Its structural similarity to biologically active medium-chain and hydroxy fatty acids suggests its potential in treating a range of conditions, from neurodegenerative diseases to metabolic disorders and fungal infections. The experimental frameworks outlined in this guide provide a roadmap for researchers to systematically evaluate these exciting possibilities. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by 7-HOA, as well as on conducting rigorous preclinical studies to establish its efficacy and safety profile. The exploration of this promising molecule could pave the way for new and effective therapies for several challenging diseases.

References

Methodological & Application

Synthesis of 7-Hydroxyoctanoic Acid for Research Applications: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 7-hydroxyoctanoic acid, a valuable medium-chain hydroxy fatty acid for various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering full editorial control to present the information in a logical and technically sound manner.

Introduction: The Significance of this compound in Research

This compound is a medium-chain hydroxy fatty acid characterized by a hydroxyl group at the C-7 position.[1] This bifunctional molecule, possessing both a carboxylic acid and a secondary alcohol, serves as a versatile building block in organic synthesis. Its structural features make it a target of interest in the development of novel polymers, surfactants, and bioactive molecules. In biomedical research, related hydroxy fatty acids have been identified as metabolites in fatty acid oxidation pathways and have been associated with certain metabolic disorders.[1] The ability to synthesize this compound with high purity is therefore crucial for advancing research in these areas. This guide details two robust and reliable synthetic routes for its preparation on a laboratory scale.

Synthetic Strategies: An Overview

Two primary chemical synthesis strategies for this compound are presented herein, each with distinct advantages and considerations.

  • Method 1: Hydroboration-Oxidation of Methyl 7-Octenoate. This two-step process is a classic and highly reliable method for the anti-Markovnikov hydration of a terminal alkene.[2][3] This approach offers excellent regioselectivity for the desired 7-hydroxy product.

The following sections provide a detailed, step-by-step protocol for each method, along with the underlying chemical principles and expected outcomes.

Method 1: Synthesis via Hydroboration-Oxidation of Methyl 7-Octenoate

This method proceeds in two distinct stages: the hydroboration of the terminal double bond of methyl 7-octenoate, followed by the oxidation of the resulting organoborane intermediate to the corresponding alcohol.

Diagram of the Synthetic Workflow

hydroboration_oxidation start Methyl 7-Octenoate hydroboration Hydroboration (1. BH3•THF) start->hydroboration organoborane Trialkylborane Intermediate hydroboration->organoborane oxidation Oxidation (2. H2O2, NaOH) organoborane->oxidation hydrolysis Saponification & Acidification (NaOH, then HCl) oxidation->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.

Scientific Rationale

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the hydration of alkenes. The reaction's high regioselectivity for the anti-Markovnikov product is a key advantage. Borane (BH3), typically used as a complex with tetrahydrofuran (THF), adds across the double bond in a concerted, syn-addition manner.[3] Steric and electronic factors favor the placement of the boron atom at the less substituted carbon of the alkene. The subsequent oxidation step, using hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[2]

Detailed Experimental Protocol

Step 1: Hydroboration of Methyl 7-Octenoate

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 7-octenoate (1.0 eq).

  • Dissolve the ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3•THF) in THF (approximately 0.4 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Oxidation of the Organoborane Intermediate

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). Caution: The addition of hydrogen peroxide can be exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Step 3: Saponification and Work-up

  • Add a 3 M aqueous solution of sodium hydroxide (NaOH) to the reaction mixture and heat to reflux for 1 hour to saponify the methyl ester.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a 3 M aqueous solution of hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

Method 2: Synthesis via Nucleophilic Ring-Opening of ε-Caprolactone

This approach involves the use of a Grignard reagent to open the lactone ring of ε-caprolactone, thereby forming the carbon skeleton of this compound in a single step.

Diagram of the Synthetic Workflow

ring_opening start ε-Caprolactone grignard Grignard Reaction (1. CH3MgBr in Et2O) start->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate workup Aqueous Work-up (2. aq. NH4Cl) intermediate->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via Grignard reaction with ε-caprolactone.

Scientific Rationale

Grignard reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon of esters and lactones. The reaction of methylmagnesium bromide with ε-caprolactone results in the nucleophilic addition to the carbonyl group, leading to the opening of the seven-membered ring. The initial product is a magnesium salt of the hydroxy acid, which upon acidic work-up, yields the desired this compound. This method is particularly useful for its convergent nature, rapidly assembling the target molecule from readily available starting materials.

Detailed Experimental Protocol

Step 1: Grignard Reaction

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of ε-caprolactone (1.0 eq) in anhydrous diethyl ether (Et2O).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (CH3MgBr) in diethyl ether (1.1 eq) from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC until the ε-caprolactone is consumed.

Step 2: Aqueous Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Comparison of Synthetic Methods

ParameterMethod 1: Hydroboration-OxidationMethod 2: Ring-Opening of ε-Caprolactone
Starting Material Methyl 7-octenoateε-Caprolactone, Methylmagnesium bromide
Key Reagents BH3•THF, H2O2, NaOHCH3MgBr, NH4Cl
Number of Steps 3 (Hydroboration, Oxidation, Saponification)2 (Grignard reaction, Work-up)
Typical Yield 70-85%65-80%
Key Advantages High regioselectivity, well-established reactionConvergent, readily available starting materials
Key Considerations Handling of borane reagents, exothermic oxidationStrict anhydrous conditions required for Grignard reagent

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a doublet for the methyl group (C8), a multiplet for the methine proton at the hydroxyl-bearing carbon (C7), a triplet for the methylene group adjacent to the carboxylic acid (C2), and a series of multiplets for the other methylene groups in the chain. The hydroxyl and carboxylic acid protons will appear as broad singlets.

    • ¹³C NMR: Distinct signals are expected for the carboxylic acid carbon, the hydroxyl-bearing methine carbon, the methyl carbon, and the methylene carbons of the alkyl chain.[4]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak for C8H16O3 is at m/z 160.11.[4][5] Fragmentation patterns can provide further structural confirmation.[5]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the hydroxyl group (broad, ~3300 cm⁻¹) and the carbonyl group of the carboxylic acid (~1710 cm⁻¹) should be present.

Conclusion

This guide has provided two detailed and reliable protocols for the synthesis of this compound for research purposes. The choice between the hydroboration-oxidation of a terminal alkene and the nucleophilic ring-opening of a lactone will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. Both methods, when performed with care, can yield high-purity this compound suitable for a wide range of scientific applications. Proper characterization of the final product is essential to ensure its identity and purity before use in subsequent research.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-Hydroxyoctanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 7-hydroxyoctanoic acid in human plasma. This compound, a medium-chain hydroxy fatty acid, is a metabolite of interest in studies of fatty acid oxidation disorders and other metabolic pathways[1][2][3]. Due to its polar nature and low endogenous concentrations, a robust analytical method is crucial for accurate quantification. The described method utilizes a derivatization strategy to enhance chromatographic retention and ionization efficiency, followed by stable isotope dilution for precise and accurate quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for this compound.

Introduction: The Significance of this compound Quantification

This compound is a medium-chain hydroxy fatty acid that has been identified as a metabolite in various biological matrices[1][3]. Its presence and concentration can be indicative of metabolic status, particularly in relation to medium-chain acyl-CoA dehydrogenase deficiency and other disorders of fatty acid metabolism[1][2]. Accurate and precise measurement of this analyte in complex biological matrices like plasma is essential for clinical research and diagnostic development.

The inherent properties of this compound, such as its high polarity and potential for poor ionization, present analytical challenges for direct LC-MS/MS analysis[4]. To overcome these limitations, this method employs a chemical derivatization step. Derivatization of the carboxylic acid group enhances the hydrophobicity of the analyte, leading to improved retention on reversed-phase chromatographic columns and significantly increased ionization efficiency in the mass spectrometer[5][6]. This application note provides a comprehensive, step-by-step protocol that has been developed based on established principles for the analysis of short and medium-chain fatty acids[4][7][8].

Method Overview: A Validated Approach

The analytical workflow is designed to ensure high sensitivity, specificity, and reproducibility, adhering to the principles outlined in bioanalytical method validation guidelines by the FDA and EMA[9][10][11][12]. The core components of the method are:

  • Sample Preparation: A straightforward protein precipitation followed by a targeted chemical derivatization.

  • Chromatographic Separation: Optimized reversed-phase liquid chromatography for excellent separation of the derivatized analyte from matrix components.

  • Mass Spectrometric Detection: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation IS->PPT Deriv Derivatization PPT->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Dry Evaporation & Reconstitution Extract->Dry LC LC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calib Calibration Curve Integration->Calib Quant Quantification Calib->Quant

Figure 1: Overall experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentSupplierGrade
This compoundSigma-Aldrich≥98%
This compound-d3 (Internal Standard)Custom Synthesis≥98%, isotopic purity >99%
3-Nitrophenylhydrazine (3-NPH) HClSigma-AldrichAnalytical Standard
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) HClSigma-Aldrich≥98%
PyridineSigma-AldrichAnhydrous, 99.8%
Acetonitrile (ACN)Thermo Fisher ScientificLC-MS Grade
Methanol (MeOH)Thermo Fisher ScientificLC-MS Grade
WaterThermo Fisher ScientificLC-MS Grade
Formic Acid (FA)Thermo Fisher ScientificLC-MS Grade
Human Plasma (K2-EDTA)Reputable Bio-supplierPooled
Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d3 in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol

This protocol is based on established methods for short-chain fatty acid derivatization[13][14][15].

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or QC.

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL IS working solution to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 200 mM 3-NPH in 50:50 (v/v) ACN:water.

    • Add 50 µL of 120 mM EDC in 50:50 (v/v) ACN:water containing 6% pyridine. The pyridine acts as a base catalyst[4].

  • Reaction Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 0.1% formic acid in water.

  • Final Preparation: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

SamplePrep start Start: 50 µL Plasma add_is Add 10 µL Internal Standard start->add_is add_acn Add 200 µL Cold ACN add_is->add_acn vortex1 Vortex 30s add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer add_3nph Add 50 µL 3-NPH Solution transfer->add_3nph add_edc Add 50 µL EDC/Pyridine Solution add_3nph->add_edc vortex2 Vortex add_edc->vortex2 incubate Incubate (40°C, 30 min) vortex2->incubate quench Add 50 µL 0.1% Formic Acid incubate->quench inject Inject into LC-MS/MS quench->inject

Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Conditions

The chromatographic conditions are optimized for the separation of polar metabolites after derivatization[16][17][18].

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min (10% B), 1-8 min (10-95% B), 8-9 min (95% B), 9.1-12 min (10% B)

Table 2: Mass Spectrometry Parameters

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
MRM Transitions See Table 3

The negative ion mode is selected due to the electronegative nitro group on the 3-NPH derivative, which provides excellent sensitivity[4].

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
7-HOA-3NPH294.1137.0100-22
d3-7-HOA-3NPH (IS)297.1137.0100-22

Note: The precursor ion corresponds to the [M-H]- of the derivatized analyte. The product ion at m/z 137.0 is characteristic of the 3-nitrophenylhydrazine moiety, providing specificity to the assay[19]. The exact collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to the FDA and/or EMA guidelines on bioanalytical method validation[10][11][20]. The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be constructed using a weighted (1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal values, and the precision (%CV) should not exceed 15% (20% at the LLOQ)[21].

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 4: Representative Method Performance (Example Data)

ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (30 ng/mL)HQC (80 ng/mL)
Intra-day Precision (%CV) 8.56.24.54.1
Intra-day Accuracy (%) 105.298.7101.599.8
Inter-day Precision (%CV) 10.28.16.35.8
Inter-day Accuracy (%) 103.8101.1102.3100.5
Recovery (%) -85.288.186.5
Matrix Effect (%) -95.693.294.8

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a well-established derivatization procedure with 3-nitrophenylhydrazine significantly enhances the analytical performance, allowing for sensitive and reliable measurements. This method is suitable for use in clinical research and other applications where accurate determination of this compound is required. The protocol is designed to be a comprehensive guide, but optimization of certain parameters may be necessary depending on the specific instrumentation and laboratory conditions.

References

Application Note: Chiral Separation of 7-Hydroxyoctanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of 7-hydroxyoctanoic acid using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase (CSP), which demonstrates excellent resolving power for this class of compounds. A comprehensive, step-by-step guide is provided for sample preparation, HPLC analysis, and system suitability checks. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require robust and reliable enantiomeric purity analysis of chiral hydroxy acids.

Introduction: The Significance of Chiral Purity

This compound is a medium-chain hydroxy fatty acid with a stereogenic center at the C7 position, existing as (R)- and (S)-enantiomers.[1][2] In the pharmaceutical and life sciences sectors, the differential biological and pharmacological activities of enantiomers are a critical consideration.[3][4] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to separate and accurately quantify the individual enantiomers of chiral molecules like this compound is paramount for drug safety, efficacy, and regulatory compliance.[5][6]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for enantiomeric separations due to its high efficiency, versatility, and reproducibility.[3][7] This application note details a direct chiral HPLC method, avoiding the need for derivatization, which can introduce additional steps and potential sources of error.[8]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is a chiral stationary phase derived from a polysaccharide, such as cellulose or amylose.[9][10][11] These CSPs are renowned for their broad applicability in resolving a wide range of chiral compounds.[12] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[7] Chiral recognition is achieved through a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of this compound can form hydrogen bonds with the carbamate or other polar groups on the polysaccharide derivative.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface creates a steric environment where one enantiomer fits more favorably than the other, leading to differences in retention time.[12]

The subtle differences in the stability of these diastereomeric complexes result in differential migration speeds through the column, enabling their separation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound standard: (Sigma-Aldrich, Cat. No. XYZ123 or equivalent)

  • (R)-7-hydroxyoctanoic acid and (S)-7-hydroxyoctanoic acid enantiomeric standards: (For peak identification, if available)

  • Hexane: HPLC grade

  • 2-Propanol (IPA): HPLC grade

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Methanol: HPLC grade (for sample preparation and system flushing)

  • Water: Deionized (DI) or HPLC grade

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and optimized chromatographic parameters.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Shimadzu Nexera, or equivalent
Detector UV-Vis or Diode Array Detector (DAD)
Chiral Column CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 3 µm silica gel, 250 x 4.6 mm
Mobile Phase Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to the lack of a strong chromophore on the analyte)
Injection Volume 10 µL
Run Time Approximately 15 minutes

Causality Behind Choices:

  • Chiral Stationary Phase: An immobilized amylose-based CSP (CHIRALPAK® IA) was selected for its proven broad selectivity for chiral acids and its robustness, allowing for a wider range of solvents compared to coated phases.[10][11]

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (IPA) is highly effective for polysaccharide-based CSPs. The addition of a small amount of a strong acid like TFA is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, which generally leads to better peak shape and more consistent interactions with the CSP.[13]

  • Detection: Due to the absence of a significant chromophore in this compound, detection at a low UV wavelength (210 nm) is necessary to achieve adequate sensitivity.

Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of racemic this compound.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (Hexane/IPA/TFA 90:10:0.1). This ensures solvent compatibility and prevents peak distortion.

  • Enantiomeric Standard Solutions (for peak identification):

    • If individual enantiomers are available, prepare separate 100 µg/mL solutions following the same procedure to confirm the elution order.

  • Sample Filtration:

    • Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulates and protect the HPLC column.

HPLC System Operation Workflow

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/TFA) B Prepare Standard/Sample Solutions A->B C Filter Solutions (0.45 µm PTFE) B->C D System Purge & Column Equilibration (>30 min) C->D E Inject Blank (Mobile Phase) D->E F Inject Racemic Standard E->F G Inject Individual Enantiomers (If available for peak ID) F->G H Inject Sample(s) G->H I Integrate Chromatographic Peaks H->I J Calculate System Suitability (Resolution, Tailing Factor) I->J K Determine Enantiomeric Purity (% Area) J->K

Caption: Workflow for chiral HPLC analysis of this compound.

System Suitability and Data Analysis

To ensure the validity of the analytical results, system suitability must be assessed before running samples.[14]

System Suitability Test (SST)

Inject the racemic working standard solution (100 µg/mL) and evaluate the following parameters:

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation between the two enantiomer peaks, which is critical for accurate quantification.[3]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Confirms good peak symmetry, indicating efficient chromatography and absence of undesirable secondary interactions.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injection and detection process.
Calculation of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, %ee) is calculated based on the peak areas of the two enantiomers.

  • Percent Area of Enantiomer 1 (%Area E1): %Area E1 = (Area E1 / (Area E1 + Area E2)) * 100

  • Percent Area of Enantiomer 2 (%Area E2): %Area E2 = (Area E2 / (Area E1 + Area E2)) * 100

Where Area E1 and Area E2 are the integrated peak areas of the first and second eluting enantiomers, respectively.

Expected Results & Troubleshooting

Under the specified conditions, a baseline separation of the (R)- and (S)-enantiomers of this compound is expected within a 15-minute run time. A representative chromatogram would show two distinct, well-resolved peaks.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Decrease the percentage of the polar modifier (IPA) in small increments (e.g., from 10% to 8%). This typically increases retention and may improve resolution.
Poor Peak Shape (Tailing) Insufficient acid modifier; secondary interactions with silica.Ensure the TFA concentration is 0.1%. A slight increase (e.g., to 0.15%) may improve peak shape for acidic analytes.
No Separation Incorrect column choice or mobile phase.Confirm the use of a suitable polysaccharide-based chiral column. This method is optimized for the specified CSP type.
Fluctuating Retention Times Inadequate column equilibration; temperature fluctuations.Ensure the column is equilibrated for at least 30-60 minutes. Verify the column oven is maintaining a stable temperature.

Method Validation Principles

For use in a regulated environment, this method must be validated according to ICH guidelines.[15] Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).[14]

Conclusion

The protocol described in this application note provides a robust, reliable, and direct HPLC method for the chiral separation of this compound enantiomers. By leveraging a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, baseline resolution is achieved with excellent peak shape. This method is suitable for determining enantiomeric purity in research, development, and quality control settings, ensuring the stereochemical integrity of chiral intermediates and final products.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Analytes Using 7-Hydroxyoctanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS methods can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response. To mitigate these variabilities, the use of an appropriate internal standard (IS) is indispensable. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby compensating for any potential inconsistencies during the analytical workflow.

This application note presents a comprehensive guide to the use of 7-hydroxyoctanoic acid as an internal standard in LC-MS/MS-based bioanalytical methods. We will delve into the rationale for its selection, its physicochemical properties, and provide a detailed, validated protocol for its application in the quantification of a model analyte in human plasma. The methodologies described herein are grounded in the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5]

Rationale for Selecting this compound as an Internal Standard

This compound, a medium-chain hydroxy fatty acid, possesses several characteristics that make it a suitable internal standard for a range of analytes, particularly those with similar structural features such as a carboxylic acid moiety and a hydroxyl group.[6] Its moderate polarity allows for efficient extraction from biological matrices using common sample preparation techniques like liquid-liquid extraction (LLE) or protein precipitation (PPT). Furthermore, its ionization efficiency in negative ion mode electrospray ionization (ESI) is favorable for sensitive detection by mass spectrometry.

For optimal performance, a stable isotope-labeled (SIL) version of the internal standard is recommended. The use of a SIL-IS, such as deuterated this compound (e.g., this compound-d4), is considered the "gold standard" as it is chemically identical to the analyte, ensuring that it behaves identically during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.[7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₆O₃[8][9]
Molecular Weight 160.21 g/mol [8][9]
CAS Number 17173-14-7[8][10][11]
Appearance Solid powder
Classification Medium-chain hydroxy fatty acid[6]
Functional Groups Carboxylic acid, Secondary alcohol

Experimental Workflow: A Validated Protocol

The following protocol details a validated LC-MS/MS method for the quantification of a hypothetical acidic analyte in human plasma, utilizing this compound-d4 as the internal standard. This protocol is designed to be a robust starting point that can be adapted for other analytes with similar chemical properties.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike with This compound-d4 (IS) Sample->Spike_IS 1. PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT 2. Vortex_Centrifuge Vortex & Centrifuge PPT->Vortex_Centrifuge 3. Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant 4. Evaporate Evaporate to Dryness Supernatant->Evaporate 5. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6. LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation 7. MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection 8. Integration Peak Integration MS_Detection->Integration 9. Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration 10. Quantification Quantify Analyte Calibration->Quantification 11.

Caption: Workflow for analyte quantification using this compound as an internal standard.

Step-by-Step Protocol

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • This compound-d4 (or other suitable SIL-IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: [M-H]⁻ → fragment ionthis compound-d4: [M-H]⁻ → fragment ion
Source Temp. 150°C
Desolvation Temp. 500°C

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as reliable as its validation. The protocol described above must be rigorously validated according to FDA and EMA guidelines to ensure its suitability for its intended purpose.[1][2][4][5][12]

Diagram: Bioanalytical Method Validation Flow

validation_flow cluster_validation Method Validation Parameters Selectivity Selectivity & Specificity Calibration Calibration Curve (LLOQ & ULOQ) Selectivity->Calibration Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability (Freeze-Thaw, Short-term, Long-term, Stock Solution) Recovery_Matrix->Stability Validation_End Validated Method Stability->Validation_End Validation_Start Method Development Complete Validation_Start->Selectivity

References

Application Note & Protocols: In Vitro Assays to Determine 7-Hydroxyoctanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the in vitro characterization of 7-hydroxyoctanoic acid (7-HOA), a medium-chain hydroxy fatty acid with largely unexplored biological activity.[1][2] Given the established role of related lipid molecules as signaling entities, particularly through G-protein coupled receptors (GPCRs), this application note outlines a strategic, multi-tiered approach to elucidate the bioactivity of 7-HOA. We present detailed protocols for primary screening and secondary validation assays, focusing on the GPR15 receptor as a plausible, high-interest target. The methodologies described herein are designed to be robust and self-validating, providing researchers with a clear path to generating high-quality, interpretable data.

Introduction: The Scientific Case for Investigating this compound

This compound (7-HOA) is a medium-chain hydroxy fatty acid that has been identified in various biological systems.[1][2] While its metabolic origins are understood to be linked to fatty acid oxidation, its potential role as a signaling molecule remains an open and intriguing question.[3] The structural similarity of 7-HOA to other bioactive lipids that modulate cellular function, often through GPCRs, provides a strong rationale for a thorough investigation of its bioactivity.[4][5]

One such GPCR of interest is GPR15, an orphan receptor that has been implicated in immune cell trafficking and inflammation, particularly in the context of intestinal homeostasis.[6][7][8][9] The natural ligand for GPR15 is a chemokine-like peptide, but the receptor's promiscuity and the potential for other endogenous molecules to modulate its activity are yet to be fully explored.[6][7] This guide, therefore, uses GPR15 as a primary example of a potential target for 7-HOA, illustrating a screening and characterization cascade that can be adapted for other relevant GPCRs.

Our approach is grounded in a logical progression from broad functional screening to detailed mechanistic studies. We will focus on two key downstream signaling pathways commonly associated with GPCR activation: the modulation of cyclic AMP (cAMP) levels and the recruitment of β-arrestin. These assays are well-established, readily available in high-throughput formats, and provide a wealth of information regarding a ligand's efficacy and potency.[10][11][12][13][14]

Experimental Strategy: A Tiered Approach to Elucidating 7-HOA Bioactivity

A systematic and tiered approach is crucial when characterizing an unknown compound. This ensures that resources are used efficiently and that the resulting data is both reliable and comprehensive. The proposed workflow for investigating 7-HOA bioactivity is as follows:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Mechanism of Action Studies A Compound QC (Purity & Identity of 7-HOA) B Cell-Based Functional Screen (e.g., cAMP Assay) A->B C Cytotoxicity Assessment B->C D Dose-Response Analysis in cAMP Assay B->D E Orthogonal Assay (e.g., β-Arrestin Recruitment) D->E F Antagonist/Inverse Agonist Profiling E->F G Signaling Pathway Deconvolution (e.g., G-protein subtype specificity) F->G

Figure 1: Tiered experimental workflow for characterizing 7-HOA bioactivity.

GPR15 Signaling: A Primer

GPR15 is a class A GPCR that primarily couples to the Gαi/o family of G-proteins.[15] Activation of GPR15 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[15] This signaling cascade is a key mechanism by which GPR15 exerts its effects on immune cell migration and function.[7] Additionally, like many GPCRs, agonist binding to GPR15 can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can initiate G-protein-independent signaling pathways.[13][16]

G cluster_0 Cell Membrane cluster_1 Intracellular GPR15 GPR15 Gai Gαi/βγ GPR15->Gai Activation beta_arrestin β-Arrestin GPR15->beta_arrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Signaling beta_arrestin->Downstream Ligand 7-HOA (putative) Ligand->GPR15

Figure 2: Simplified GPR15 signaling pathway.

Detailed Protocols

The following protocols are presented as a starting point and should be optimized for your specific laboratory conditions and instrumentation.

cAMP Accumulation Assay for Gαi-Coupled Receptors

This assay is designed to measure the inhibition of cAMP production following the activation of a Gαi-coupled receptor like GPR15.

Principle: In cells expressing a Gαi-coupled receptor, treatment with forskolin (an adenylyl cyclase activator) leads to a significant increase in intracellular cAMP. An agonist of the Gαi-coupled receptor will inhibit this forskolin-induced cAMP production in a dose-dependent manner.[17][18]

Materials:

  • HEK293 cells stably expressing human GPR15 (or other target receptor)

  • Assay medium: DMEM with 1% dialyzed FBS and 500 µM IBMX (a phosphodiesterase inhibitor)

  • Forskolin

  • This compound (7-HOA)

  • Positive control agonist (if available for the target receptor)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • White opaque 384-well microplates

Protocol:

  • Cell Seeding:

    • Culture GPR15-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay medium to a density of 2 x 10^5 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-HOA in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the 7-HOA stock solution in assay medium to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).

    • Prepare a solution of forskolin in assay medium at a concentration of 2 µM.

  • Assay Procedure:

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of the 7-HOA dilutions (or control vehicle) to the appropriate wells.

    • Add 10 µL of the 2 µM forskolin solution to all wells except the basal control wells (add 10 µL of assay medium instead).

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

Data Analysis and Interpretation:

Treatment Group[cAMP] (nM)% Inhibition
Basal (no forskolin)0.5N/A
Forskolin alone20.00%
7-HOA (100 µM) + Forskolin5.075%
7-HOA (10 µM) + Forskolin8.060%
7-HOA (1 µM) + Forskolin12.040%
7-HOA (100 nM) + Forskolin16.020%
7-HOA (10 nM) + Forskolin19.05%
Positive Control Agonist (10 µM) + Forskolin4.080%
  • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of 7-HOA.

  • Plot the percent inhibition against the log of the 7-HOA concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing an alternative readout of receptor activation that is independent of G-protein signaling.[13][16]

Principle: This protocol utilizes an enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).[14][19]

Materials:

  • U2OS or CHO-K1 cells stably co-expressing GPR15 tagged with an enzyme fragment and β-arrestin-2 tagged with the complementing enzyme fragment.

  • Assay medium: Opti-MEM or equivalent serum-free medium.

  • This compound (7-HOA).

  • Positive control agonist.

  • β-arrestin detection reagents (substrate and lysis buffer).

  • White opaque 96- or 384-well microplates.

Protocol:

  • Cell Seeding:

    • Culture the engineered cell line to ~80-90% confluency.

    • Harvest cells and resuspend in assay medium to a density of 5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of 7-HOA in assay medium as described for the cAMP assay.

  • Assay Procedure:

    • Add 5 µL of the 7-HOA dilutions (or control vehicle) to the appropriate wells.

    • Incubate the plate at 37°C for 90 minutes.

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation:

[7-HOA] (µM)Luminescence (RLU)Fold Induction
0 (vehicle)10,0001.0
0.112,0001.2
125,0002.5
1080,0008.0
100150,00015.0
Positive Control Agonist (10 µM)180,00018.0
  • Calculate the fold induction of the luminescent signal over the vehicle control for each concentration of 7-HOA.

  • Plot the fold induction against the log of the 7-HOA concentration to generate a dose-response curve and determine the EC50 value.

Concluding Remarks

The protocols and strategic framework presented in this application note provide a robust starting point for the in vitro characterization of this compound. By employing a tiered approach that begins with broad functional screening and progresses to more detailed mechanistic studies, researchers can efficiently and accurately define the bioactivity of this and other novel compounds. The focus on GPR15 as a potential target highlights a tangible path forward, though the described methodologies are broadly applicable to a wide range of GPCRs. Ultimately, the successful application of these assays will contribute to a deeper understanding of the biological roles of medium-chain hydroxy fatty acids and may uncover novel therapeutic opportunities.

References

Introduction: Unveiling the Potential of 7-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 7-Hydroxyoctanoic Acid in Enzymatic Assays

This compound is a medium-chain hydroxy fatty acid characterized by an eight-carbon backbone with a hydroxyl group at the seventh position and a terminal carboxylic acid.[1][2] While found in trace amounts in some foods, its primary significance lies in its role as an endogenous metabolite in humans.[1][2][3] It is a product of medium-chain fatty acid oxidation, and its levels can be elevated in individuals with certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][2][4] This clinical relevance makes this compound and its metabolic pathways a subject of interest for researchers in drug development and diagnostics.

The bifunctional nature of this compound—possessing both a secondary alcohol and a carboxylic acid group—makes it a versatile substrate for interrogating the activity of several classes of enzymes. Its unique structure allows it to serve as a specific probe for enzymes involved in fatty acid metabolism and xenobiotic detoxification, providing a valuable tool for enzyme characterization, inhibitor screening, and diagnostic assay development.

Enzymatic Landscape: Key Biotransformations of this compound

The metabolism of this compound can be catalyzed by a variety of enzymes, each targeting one of its functional groups. Understanding these potential reactions is crucial for designing a robust and specific enzymatic assay.

  • Alcohol Dehydrogenases (ADHs): These ubiquitous enzymes catalyze the oxidation of alcohols to their corresponding aldehydes or ketones.[5] The secondary hydroxyl group of this compound is an excellent target for ADHs, which would oxidize it to 7-oxooctanoic acid. This reaction is typically coupled with the reduction of a cofactor, most commonly NAD⁺ to NADH.[6]

  • Cytochrome P450 (CYP) Monooxygenases: This superfamily of heme-containing enzymes is central to drug metabolism and the oxidation of endogenous compounds, including fatty acids.[7][8] CYPs can catalyze the hydroxylation of this compound at other positions along its carbon chain, producing various dihydroxyoctanoic acid isomers. This process is critical for understanding drug-metabolite interactions and the pathways of fatty acid degradation.[9]

  • Lactonases: These enzymes catalyze the hydrolysis or formation of lactones (cyclic esters). This compound can undergo intramolecular esterification to form γ-octanolactone. A lactonase could potentially catalyze this reversible reaction, making this substrate useful for identifying enzymes with lactone-forming or hydrolyzing activity.[10][11]

  • Fatty Acid Activation and Oxidation Enzymes: The carboxylic acid moiety can be activated by Acyl-CoA synthetases to form 7-hydroxyoctanoyl-CoA. This thioester can then enter fatty acid β-oxidation pathways, where it would be a substrate for enzymes like 3-hydroxyacyl-CoA dehydrogenase.[3]

The following protocols will focus on the two most direct and broadly applicable enzymatic reactions: oxidation by Alcohol Dehydrogenase and hydroxylation by Cytochrome P450 enzymes.

Protocol 1: Continuous Spectrophotometric Assay for Alcohol Dehydrogenase (ADH) Activity

This protocol provides a robust and widely accessible method for measuring the activity of ADH enzymes using this compound as a substrate.

Principle of the Assay

The assay quantifies ADH activity by monitoring the rate of NADH production. The ADH enzyme catalyzes the oxidation of the 7-hydroxyl group of this compound to a ketone. This reaction is coupled to the reduction of NAD⁺ to NADH. The formation of NADH is measured by the increase in absorbance at a wavelength of 340 nm, providing a continuous, real-time measurement of enzyme activity.

Diagram of the ADH-Catalyzed Reaction

ADH_Reaction sub This compound adh Alcohol Dehydrogenase sub->adh prod 7-Oxooctanoic Acid nad NAD+ nad->adh nadh NADH + H+ adh->prod adh->nadh

Caption: ADH catalyzes the oxidation of this compound.

Materials and Reagents
  • This compound (Substrate)

  • Alcohol Dehydrogenase (e.g., from yeast or horse liver)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Tris-HCl or Sodium Pyrophosphate buffer (pH 8.5-9.0)

  • UV/Vis Spectrophotometer with temperature control

  • Quartz or UV-transparent cuvettes (1 cm path length)

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl or Sodium Pyrophosphate buffer, pH 8.8. The alkaline pH is chosen because it favors the forward reaction (oxidation) and the release of a proton.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in the assay buffer. Gentle warming may be required for complete dissolution.

    • Cofactor Stock Solution: Prepare a 20 mM stock solution of NAD⁺ in assay buffer. Store on ice and prepare fresh daily to prevent degradation.

    • Enzyme Solution: Prepare a working solution of ADH in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 3-5 minutes.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

    • In a 1 mL cuvette, combine the following reagents to the specified final concentrations:

      • Assay Buffer (to a final volume of 1.0 mL)

      • NAD⁺ Solution (final concentration: 2 mM)

      • This compound Solution (final concentration: 10 mM)

    • Mix the contents by gentle inversion and place the cuvette in the spectrophotometer.

    • Monitor the baseline absorbance for 2-3 minutes to ensure no background reaction occurs.

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution.

    • Immediately mix and begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Self-Validating Controls:

    • No-Enzyme Control: Run a parallel reaction containing all components except the enzyme to correct for any non-enzymatic reduction of NAD⁺.

    • No-Substrate Control: A reaction without this compound should be performed to measure any endogenous activity or background drift.

Data Analysis
  • Plot absorbance (A₃₄₀) versus time (minutes).

  • Identify the linear portion of the curve (initial velocity).

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the slope of this linear phase.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000

    • Where:

      • ε (molar extinction coefficient for NADH) = 6220 M⁻¹cm⁻¹

      • l (path length of the cuvette) = 1 cm

  • Express the specific activity as Units/mg of protein (1 Unit = 1 µmol of NADH formed per minute).

Protocol 2: High-Specificity LC-MS Assay for Cytochrome P450 (CYP) Activity

This protocol is designed for researchers needing to identify specific metabolic products or screen for CYP inhibition, offering superior specificity and sensitivity compared to spectrophotometric methods.

Principle of the Assay

The assay measures the formation of hydroxylated metabolites of this compound produced by CYP enzymes. The reaction is performed using a source of CYP enzymes (such as human liver microsomes), requires NADPH as a cofactor, and is terminated at a specific time point. The product(s) are then extracted and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the separation and identification of different isomers.[12][13]

Diagram of the General Enzymatic Assay Workflow

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Analysis prep_reagents Prepare Buffer, Substrate, Cofactor, and Enzyme Stocks setup Combine Reagents in Reaction Vessel prep_reagents->setup incubate Incubate at Optimal Temperature setup->incubate initiate Initiate with Enzyme or Substrate incubate->initiate monitor Monitor Signal (Absorbance, Fluorescence, or LC-MS Injection) initiate->monitor rate Calculate Reaction Rate monitor->rate activity Determine Specific Activity rate->activity

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 7-Hydroxyoctanoic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 7-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying this medium-chain hydroxy fatty acid in complex biological matrices. As a polar organic acid, this compound presents unique analytical hurdles, primarily the susceptibility to matrix effects which can compromise data accuracy, precision, and sensitivity.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to develop robust and reliable analytical methods. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound and the phenomenon of matrix effects.

Q1: What is this compound and why is its analysis important?

This compound is a medium-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃.[1][2] As a metabolite, its presence and concentration in biological fluids like plasma and urine can be indicative of certain metabolic processes or disease states, such as medium-chain acyl-CoA dehydrogenase deficiency.[3] Accurate quantification is therefore crucial for both clinical research and diagnostics.

Q2: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[4] These effects manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[4] Biological matrices like plasma and urine are complex mixtures of salts, lipids, proteins, and other endogenous compounds that are common sources of matrix effects.[5]

Q3: Why is this compound particularly susceptible to matrix effects?

This compound is a relatively polar molecule (LogP ≈ 1.33) containing a carboxylic acid group.[3] Carboxylic acids are known to have poor ionization efficiency in electrospray ionization (ESI), especially in negative ion mode, making them more susceptible to competition for ionization from other matrix components.[4] Without careful sample preparation and chromatographic separation, endogenous compounds can easily co-elute with this compound, leading to significant ion suppression.

Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it crucial for this analysis?

A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or ¹³C). A SIL internal standard is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[6] This means it will behave similarly during sample extraction, chromatography, and ionization. By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, it can effectively compensate for analyte loss during sample preparation and for matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[6]

Q5: Is derivatization necessary for the analysis of this compound?

While not always mandatory, derivatization is a common and often recommended strategy for improving the LC-MS/MS analysis of short- and medium-chain fatty acids.[4][7] Derivatizing the carboxylic acid group can improve chromatographic retention on reversed-phase columns and significantly enhance ionization efficiency, leading to better sensitivity and a more robust assay.[4][7] A popular derivatizing agent for this purpose is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid to form a more readily ionizable derivative.[7]

Troubleshooting Guide: From Sample to Signal

This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Sensitivity or Inability to Detect the Analyte

Potential Cause & Explanation:

  • Low Ionization Efficiency: As a carboxylic acid, this compound may not ionize efficiently in its native form, especially in positive ion mode. Negative ion mode is generally preferred for carboxylic acids.

  • Suboptimal MS Parameters: Incorrect precursor/product ion transitions (MRM) or insufficient collision energy will result in a weak or absent signal.

  • Severe Ion Suppression: Co-eluting matrix components can drastically reduce the analyte signal. This is a common problem in "dilute-and-shoot" approaches where sample cleanup is minimal.

  • Analyte Degradation: The stability of this compound in the sample matrix or during processing may be a factor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor sensitivity.

Solutions & Protocols:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: Analyze this compound in negative electrospray ionization (ESI) mode. The deprotonated molecule [M-H]⁻ should be the primary precursor ion. For this compound (MW = 160.21), this would be m/z 159.1.

    • MRM Transition Optimization: Directly infuse a standard solution of this compound into the mass spectrometer to identify the most intense and stable product ions. A common fragmentation for hydroxy fatty acids is the loss of water (H₂O) or the carboxyl group (CO₂). Potential transitions to investigate would be 159.1 -> 141.1 (loss of H₂O) and 159.1 -> 115.1 (loss of CO₂). Optimize the collision energy for each transition to achieve the highest signal intensity.[3][8]

  • Implement Derivatization:

    • Protocol for 3-NPH Derivatization: A common approach for derivatizing carboxylic acids involves reacting the sample with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as pyridine.[7] This creates a 3-NPH-hydrazone derivative that ionizes much more efficiently in positive ESI mode.

  • Enhance Sample Cleanup:

    • If significant ion suppression is confirmed, a more rigorous sample preparation method is necessary. Refer to the protocols in Issue 2 .

Issue 2: High Variability in Results and Poor Reproducibility

Potential Cause & Explanation:

  • Inconsistent Matrix Effects: The composition of biological matrices can vary significantly between individuals and even between samples from the same individual.[6] This leads to variable ion suppression or enhancement, causing poor reproducibility.

  • Inadequate Internal Standard: Using an analog internal standard (a molecule with a similar structure but not isotopically labeled) may not adequately compensate for matrix effects, as its chromatographic and ionization behavior might differ from the analyte.

  • Inconsistent Sample Preparation: Variable recovery during sample extraction is a common source of irreproducibility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability.

Solutions & Protocols:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The use of a SIL-IS, such as this compound-d₃, is the most effective way to correct for variability.[6] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while achieving high and consistent recovery of the analyte.

    • Protein Precipitation (PPT):

      • Protocol: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the SIL-IS. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Analyze the supernatant.

      • Rationale: This is the simplest and fastest method but often the "dirtiest," leaving many matrix components in the final extract. It's a good starting point, but may not be sufficient for eliminating matrix effects.

    • Liquid-Liquid Extraction (LLE):

      • Protocol: To 100 µL of plasma (pre-treated with SIL-IS), add an appropriate volume of an immiscible organic solvent like ethyl acetate or diethyl ether.[5][9] Acidifying the sample with formic or acetic acid will ensure this compound is in its neutral form, promoting its extraction into the organic phase. Vortex, centrifuge, and then evaporate the organic layer to dryness before reconstituting in the mobile phase.

      • Rationale: LLE offers better cleanup than PPT by partitioning the analyte into a different phase from many polar interferences. The choice of solvent is critical and should be optimized.

    • Solid-Phase Extraction (SPE):

      • Protocol:

        • Condition: Condition a polymeric reversed-phase or a mixed-mode cation exchange SPE cartridge with methanol followed by water.

        • Load: Load the pre-treated and acidified plasma or urine sample.

        • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

        • Elute: Elute the this compound with a stronger organic solvent like methanol or acetonitrile, possibly containing a small amount of acid or base to facilitate elution.

      • Rationale: SPE can provide the cleanest extracts by selectively retaining the analyte while washing away interferences.[10][11] The choice of sorbent and the wash/elute solvents are key to a successful SPE method.

    Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive"Dirty" extracts, high potential for matrix effectsInitial method screening, high-throughput applications
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, relatively inexpensiveMore labor-intensive, can be difficult to automateRemoving highly polar or non-polar interferences
Solid-Phase Extraction (SPE) Cleanest extracts, high selectivity, can be automatedMore expensive, requires method developmentAssays requiring low limits of quantification and high accuracy
Issue 3: Poor Peak Shape and Shifting Retention Times

Potential Cause & Explanation:

  • Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and fronting.

  • Column Overload: Injecting too much sample mass onto the column can lead to broad, asymmetric peaks.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state of the carboxylic acid group, which in turn influences its retention and peak shape on a reversed-phase column.

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance over time.

Solutions:

  • Match Injection Solvent to Mobile Phase: The reconstitution solvent for the final extract should be as close as possible in composition and strength to the initial mobile phase conditions.

  • Optimize Mobile Phase: For reversed-phase chromatography of this compound, a mobile phase consisting of water and acetonitrile or methanol with a volatile acidic modifier like 0.1% formic acid is a good starting point. The acid suppresses the ionization of the carboxyl group, leading to better retention and peak shape.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contamination, extending its lifetime and maintaining performance.

  • Reduce Injection Volume: If column overload is suspected, try reducing the injection volume or diluting the sample.

References

7-Hydroxyoctanoic acid stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Hydroxyoctanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this valuable omega-1 hydroxy fatty acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Understanding the Molecule: Chemical Properties of this compound

This compound is a medium-chain fatty acid characterized by a hydroxyl group at the seventh carbon position.[1][2][3][4] This bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, dictates its chemical behavior, including its stability and potential degradation pathways.

PropertyValueSource
Molecular Formula C8H16O3[1][5]
Molecular Weight 160.21 g/mol [1][5]
Appearance Solid[5]
Classification Medium-chain hydroxy fatty acid[2][3][4][6]

FAQs: Stability and Storage of this compound

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and basic conditions can promote degradation, particularly hydrolysis and lactonization.

  • Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of the hydroxyl group.

  • Light: As with many organic molecules, prolonged exposure to UV light may induce degradation.

  • Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, based on the properties of similar hydroxy fatty acids, the following storage conditions are recommended to ensure maximum stability:

  • Temperature: For long-term storage, it is advisable to store this compound at -20°C .

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Form: Storing the compound as a dry solid is preferable to in solution. If in solution, use a dry, aprotic solvent and store at -20°C.

For a related compound, 3-hydroxyoctanoic acid, a shelf life of up to 12 months is suggested when stored at -20°C under desiccating conditions. It is prudent to adopt a similar timeframe for re-evaluation of this compound purity.

Q3: Can this compound form a lactone? What are the implications?

Yes, hydroxy acids have the potential to undergo intramolecular esterification to form lactones.[7] While this is most common for γ- and δ-hydroxy acids, the formation of a larger ring lactone from this compound is possible, especially under acidic conditions or upon heating. The formation of a dilactone has also been reported in the literature, indicating the potential for intermolecular reactions as well.[6]

Implication for Researchers: The formation of lactones or other degradation products can lead to inaccurate quantification of this compound and potentially interfere with experimental results. It is crucial to be aware of this possibility and to handle the compound under conditions that minimize lactonization.

Troubleshooting Guide

Issue 1: I observe an unexpected peak in my chromatogram (HPLC/GC) when analyzing my this compound sample.

Potential Cause & Explanation:

This is a common indicator of degradation. The unexpected peak could be a lactone, an oxidation product, or another impurity. As discussed, this compound can cyclize to form a lactone, or the secondary alcohol can be oxidized to a ketone.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Analyze a freshly opened vial of this compound to confirm its initial purity.

  • Review Handling and Storage: Ensure that the compound has been stored at the recommended -20°C in a tightly sealed container, protected from light and moisture.

  • Analyze for Degradation Products:

    • Mass Spectrometry (MS): Couple your chromatography to a mass spectrometer to identify the molecular weight of the unknown peak. A mass corresponding to the loss of a water molecule (M-18) from this compound would suggest lactone formation.

    • Infrared (IR) Spectroscopy: The formation of a lactone will result in a characteristic carbonyl stretch at a higher wavenumber (typically 1760-1800 cm⁻¹) compared to the carboxylic acid carbonyl.

  • Implement a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to help identify potential degradation products and assess the stability-indicating power of your analytical method.[8][9]

Materials:

  • This compound

  • 0.1 M HCl (for acidic hydrolysis)

  • 0.1 M NaOH (for basic hydrolysis)

  • 3% Hydrogen peroxide (for oxidation)

  • Methanol or other suitable solvent

  • HPLC or GC system with a suitable column and detector (e.g., UV, MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Set up Degradation Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the stock solution to a UV light source.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each condition. For the acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis. Analyze all samples by your established chromatographic method.

Data Interpretation:

Compare the chromatograms of the stressed samples to the control. New peaks that appear in the stressed samples are likely degradation products. The conditions under which a particular peak appears will give you clues as to its identity (e.g., a peak appearing under acidic conditions is likely the lactone).

Issue 2: My experimental results are inconsistent when using this compound from different batches or after a period of storage.

Potential Cause & Explanation:

This could be due to variations in the purity of different batches or degradation of the compound over time. It is crucial to have a reliable method for assessing the purity of this compound before use.

Troubleshooting Steps & Purity Assessment:

  • Establish a Quality Control (QC) Protocol: Before using a new batch or a previously opened vial of this compound, perform a quick purity check.

  • Recommended Analytical Methods for Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable C18 column and a mobile phase of acidified water and acetonitrile is a common method for analyzing organic acids. UV detection at a low wavelength (e.g., 210 nm) can be used.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., silylation) is typically required before GC analysis. GC-MS can provide excellent separation and identification of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of major impurities.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

degradation_pathways 7-Hydroxyoctanoic_Acid This compound Lactone Lactone 7-Hydroxyoctanoic_Acid->Lactone  Acid/Heat (Intramolecular Esterification) Oxidation_Product Oxidation Product (Ketone) 7-Hydroxyoctanoic_Acid->Oxidation_Product Oxidizing Agent

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Mobile Phase for 7-Hydroxyoctanoic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 7-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: this compound

This compound is a medium-chain hydroxy fatty acid.[1][2][3] Its structure contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, making it a polar molecule.[4][5] The key to its successful separation lies in controlling the ionization of the carboxylic acid moiety. The reported pKa of the strongest acidic group (the carboxylic acid) is approximately 4.87.[2] This value is the cornerstone of mobile phase optimization in reversed-phase chromatography.

PropertyValueSource
Chemical Formula C8H16O3
Average Molecular Mass 160.211 g/mol
pKa (Strongest Acidic) ~4.87[2]
Structure Contains a carboxylic acid and a secondary alcohol[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound?

The main challenge stems from its polar nature and its ionizable carboxylic acid group.[6] In reversed-phase HPLC, highly polar compounds are often poorly retained on non-polar stationary phases (like C18), eluting at or near the solvent front. Furthermore, if the mobile phase pH is near the analyte's pKa, you can experience inconsistent retention times and poor peak shape due to the compound existing in both ionized and non-ionized forms.[7]

Q2: What is the best starting point for mobile phase selection?

For reversed-phase HPLC, a good starting point is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8] Crucially, the aqueous portion should be buffered to control the pH.[9] Given the pKa of this compound is ~4.87, starting with a mobile phase pH of around 2.5 to 3.0 is recommended.[9] At this pH, the carboxylic acid group will be protonated (non-ionized), making the molecule more hydrophobic and thus more retained on a C18 column.[10][11]

Q3: Can I use Gas Chromatography (GC) for this analysis?

Yes, GC can be an alternative. However, due to the low volatility of this compound, derivatization is typically required to convert the polar hydroxyl and carboxyl groups into more volatile esters or ethers (e.g., using BSTFA).[12] This adds an extra step to sample preparation. HPLC is often preferred for its simplicity in analyzing such compounds directly in solution.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your experiments.

Problem 1: Poor Retention (Peak Elutes at or Near the Void Volume)

Cause: The analyte is too polar under the current conditions and has minimal interaction with the non-polar stationary phase. This typically happens when the mobile phase pH is significantly above the pKa of the carboxylic acid, causing it to be ionized (deprotonated) and highly water-soluble.[13]

Solutions:

  • Step 1: Adjust Mobile Phase pH. The most effective tool to increase retention for an acidic compound like this compound is to lower the mobile phase pH.[10]

    • Protocol: Prepare a mobile phase with an aqueous component buffered to a pH of approximately 2.8. A common choice is a phosphate buffer.[11] Ensure the final pH is at least 1.5-2 pH units below the analyte's pKa to ensure complete protonation.[7]

    • Explanation: By lowering the pH, you suppress the ionization of the carboxylic acid group (-COOH). The neutral, protonated form is less polar and will interact more strongly with the hydrophobic stationary phase, leading to increased retention.[13]

  • Step 2: Decrease the Organic Solvent Percentage. If pH adjustment alone is insufficient, reduce the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Protocol: If you are using a 50:50 acetonitrile:water mobile phase, try decreasing the acetonitrile to 40% or 30%.

    • Explanation: A lower percentage of organic solvent makes the mobile phase more polar (weaker elution strength in reversed-phase), which increases the retention of hydrophobic compounds.[14]

  • Step 3: Consider an Alternative Stationary Phase. If the above steps do not provide adequate retention, your column may not be suitable.

    • Recommendation: Consider a column designed for polar analytes, such as an embedded polar group (EPG) column or a phenyl-hexyl column, which can offer different selectivity.[6] Some modern mixed-mode columns that combine reversed-phase and anion-exchange properties can also be highly effective for retaining polar acidic compounds.[14]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Cause: Peak tailing for acidic compounds is often caused by secondary interactions with the silica backbone of the stationary phase, particularly with residual silanol groups.[10] Peak fronting can be a sign of column overload or an injection solvent that is too strong.[15]

Solutions for Peak Tailing:

  • Step 1: Optimize Mobile Phase pH. Ensure the pH is low enough to fully suppress the ionization of the analyte's carboxylic acid. An unstable pH near the pKa can lead to mixed ionization states and tailing.[10]

    • Protocol: Use a buffer with a pKa close to your target mobile phase pH for better buffering capacity.[16] For a target pH of 2.8, a phosphate buffer is an excellent choice.[11]

  • Step 2: Use a High-Purity Silica Column. Modern HPLC columns are made with high-purity silica that has fewer accessible, acidic silanol groups, which significantly reduces peak tailing for basic and acidic compounds.[15]

  • Step 3: Consider Mobile Phase Additives. If tailing persists, a small concentration of a competing acid can sometimes help.

    • Protocol: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[6]

    • Explanation: These additives can also help to suppress silanol interactions and improve peak shape. However, be aware that TFA can suppress ionization in mass spectrometry detectors.

Solutions for Peak Fronting:

  • Step 1: Reduce Sample Concentration. Inject a more dilute sample to see if the peak shape improves.

  • Step 2: Match Injection Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase.[17] If your sample is dissolved in a stronger solvent (e.g., 100% acetonitrile) than your mobile phase, it can cause peak distortion.

Problem 3: Inconsistent Retention Times

Cause: Fluctuating retention times are a classic sign of an unbuffered or poorly buffered mobile phase when analyzing an ionizable compound.[7] Small shifts in pH can lead to significant changes in the degree of ionization and, consequently, retention time.[7] Temperature fluctuations can also play a role.[18]

Solutions:

  • Step 1: Implement a Robust Buffering System. This is the most critical step for reproducible results.

    • Protocol: Use a buffer at a concentration of 10-25 mM in the aqueous portion of your mobile phase.[15] Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[7]

    • Explanation: A buffer resists changes in pH, ensuring that the ionization state of your analyte remains constant from one injection to the next.[8]

  • Step 2: Use a Column Thermostat.

    • Protocol: Set the column oven to a constant temperature, for example, 30 °C or 40 °C.

    • Explanation: Retention in HPLC is temperature-dependent. Maintaining a constant temperature ensures stable retention times.[18]

  • Step 3: Ensure Proper System Equilibration.

    • Protocol: Before starting a sequence of analyses, flush the column with at least 10-20 column volumes of the mobile phase to ensure it is fully equilibrated.[19]

Workflow for Mobile Phase Optimization

G cluster_start Initial Assessment cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Resolution Start Poor Separation of This compound PoorRetention Poor Retention? Start->PoorRetention BadPeakShape Bad Peak Shape? PoorRetention->BadPeakShape No AdjustpH Lower Mobile Phase pH (e.g., to 2.8) PoorRetention->AdjustpH Yes InconsistentRT Inconsistent RT? BadPeakShape->InconsistentRT No CheckBuffer Ensure Robust Buffering BadPeakShape->CheckBuffer Yes InconsistentRT->CheckBuffer Yes Optimized Optimized Method InconsistentRT->Optimized No DecreaseOrganic Decrease Organic Solvent % AdjustpH->DecreaseOrganic NewColumn Consider Polar-Modified Column DecreaseOrganic->NewColumn NewColumn->Optimized CheckSolvent Match Injection Solvent CheckBuffer->CheckSolvent UseThermostat Use Column Thermostat CheckBuffer->UseThermostat CheckSolvent->Optimized UseThermostat->Optimized

Caption: Troubleshooting workflow for this compound separation.

References

Troubleshooting poor resolution of hydroxyoctanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Resolution

Guide: Troubleshooting Poor Resolution of Hydroxyoctanoic Acid Isomers

Welcome to the technical support center. As a Senior Application Scientist, I understand that resolving structurally similar isomers like the hydroxyoctanoic acids (HOAs) can be a significant analytical challenge. These short-chain fatty acids are not only positional isomers (e.g., 2-HOA, 3-HOA, 8-HOA) with nearly identical physicochemical properties, but some also possess chiral centers, introducing another layer of separation complexity.[1][2]

This guide is structured as a series of frequently asked questions that address the most common issues encountered in the laboratory. We will move from foundational problems like poor peak shape to the more nuanced challenges of positional and chiral isomer separations. My goal is to provide not just solutions, but also the underlying chromatographic principles to empower you to make informed decisions in your method development.

Frequently Asked Questions & Troubleshooting Guides

Q1: My hydroxyoctanoic acid peaks are broad and tailing. What are the likely causes and how can I fix this?

This is one of the most common chromatographic problems, often pointing to undesirable secondary interactions between your analyte and the stationary phase, or issues with your experimental setup.

Core Problem: Hydroxyoctanoic acids contain a polar hydroxyl group and an ionizable carboxylic acid group. The carboxyl group, in particular, can interact strongly and non-ideally with residual silanols on silica-based columns, leading to peak tailing.[3]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The single most effective tool for controlling the peak shape of an acidic analyte is pH. By lowering the mobile phase pH to at least 2 units below the pKa of the carboxylic acid (~4.8), you ensure it is fully protonated (non-ionized). This minimizes strong ionic interactions with the stationary phase.

    • Action: Add a volatile acid compatible with your detector. For MS, 0.1% formic acid is standard. For UV, you can also use acetic acid.[4][5][6]

  • Check Your Sample Solvent: Injecting your sample in a solvent significantly stronger than your mobile phase is a primary cause of peak distortion, especially in HILIC.[7][8][9] If your mobile phase is 95% acetonitrile, injecting in a purely aqueous solvent will cause severe peak fronting or splitting.[8]

    • Action: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions. If solubility is an issue, use the weakest solvent possible (e.g., 75% acetonitrile) and keep the injection volume small (e.g., 0.5-5 µL for a 2.1 mm ID column).[7]

  • Increase Buffer Concentration (HILIC): In Hydrophilic Interaction Chromatography (HILIC), insufficient buffer concentration can fail to mask secondary interactions, causing peak tailing.[3][7] The buffer ions compete with the analyte for active sites on the stationary phase.

    • Action: If using HILIC, try increasing your buffer concentration from 5 mM to 10 mM or 20 mM. Volatile buffers like ammonium formate or ammonium acetate are essential for MS compatibility.[4][10]

  • Suspect Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to characteristic "right-triangle" shaped peaks where the tailing is concentration-dependent.[3]

    • Action: Perform a dilution series. Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves and retention time increases slightly, you are dealing with mass overload.[3]

Q2: I'm seeing little to no retention of my HOA isomers on my reversed-phase C18 column. Why is this happening?

This is a classic selectivity problem. Your analytes are too polar for effective retention by a non-polar stationary phase like C18.

Core Problem: HOAs are small, polar molecules. In reversed-phase chromatography, retention is driven by hydrophobic interactions. Your analytes have a higher affinity for the polar mobile phase than the non-polar C18 stationary phase, so they elute very early, often at the solvent front.[11]

Solution Workflow: Implementing HILIC

Hydrophilic Interaction Chromatography (HILIC) is the ideal solution for this problem. HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a high-organic mobile phase.[8][9] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like HOAs can partition into this water layer and are retained.[8]

HILIC_Troubleshooting cluster_start Problem: No Retention on C18 cluster_method Solution Path cluster_outcome Expected Outcome Start No/Poor Retention of HOAs SwitchMode Switch to HILIC Mode (e.g., Amide, Silica Column) Start->SwitchMode Analyte is too polar for RP Condition Condition Column Thoroughly (>50 column volumes or 10 blank gradients) SwitchMode->Condition Establishes water layer Solvent Prepare Sample in >75% Organic (Match initial mobile phase) Condition->Solvent Prevents peak distortion Gradient Start Gradient at High Organic (e.g., 95% ACN) Solvent->Gradient Ensures partitioning Success Successful Retention Achieved Gradient->Success

Critical HILIC Troubleshooting Steps:

  • Column Conditioning: This is the most critical step in HILIC and a common source of failure. The aqueous layer must be fully established before analysis. Failure to do so results in drifting retention times and poor peak shape.[9][12]

    • Protocol: For a new HILIC column, flush with your mobile phase for at least 50 column volumes for isocratic methods. For gradient methods, perform at least 10 blank injections running the full gradient program before injecting your first sample.[9]

  • Gradient Direction: Remember that HILIC is the "opposite" of reversed-phase. Water is the strong, eluting solvent.[8] Your gradient must start at a high percentage of organic solvent (e.g., 95% acetonitrile) and decrease the organic content over time to elute the analytes.[12]

Q3: My positional isomers (e.g., 2-HOA vs 3-HOA) are co-eluting even after I've optimized my HILIC method. How can I resolve them?

Positional isomers represent a significant challenge because their polarity and mass are identical, requiring a stationary phase that can differentiate based on subtle structural differences (i.e., shape selectivity).[2][13]

Core Problem: Standard HILIC or reversed-phase columns primarily separate based on polarity/hydrophobicity. Since positional isomers have very similar polarities, these columns often lack the necessary selectivity to resolve them.

Strategies for Improving Positional Isomer Resolution:

  • Change Stationary Phase Chemistry: This is the most powerful tool for altering selectivity. You need a column that offers different interaction mechanisms beyond simple partitioning.

Stationary Phase TypeSeparation MechanismSuitability for HOA Isomers
PFP (Pentafluorophenyl) Offers aromatic, dipole-dipole, and shape-selective interactions.Excellent. The electron-rich fluorinated ring can interact differently with the hydroxyl group based on its position, providing unique selectivity for positional isomers.[13]
Phenyl (e.g., Phenyl-Hexyl) Provides π-π interactions with aromatic rings.Good. While HOAs are not aromatic, the phenyl phase offers a different spatial arrangement and electronic character than C18, which can be enough to resolve isomers.[13]
Embedded Polar Group (e.g., Amide, Carbamate) Contains polar groups (e.g., amide) embedded within the alkyl chain, offering hydrogen bonding sites and shape selectivity.Excellent. These phases are well-suited for HILIC mode and the polar groups can create specific interactions that differentiate isomer structures.[13]
Bare Silica (HILIC) Separation via hydrogen bonding and partitioning.Moderate. While good for retaining HOAs, it may lack the specific shape selectivity needed for challenging positional isomer pairs.[8]
  • Optimize Mobile Phase Composition:

    • Change the Organic Modifier: Acetonitrile and methanol have different properties. Acetonitrile is aprotic, while methanol is a protic solvent that can act as a hydrogen bond donor and acceptor. Switching from acetonitrile to methanol (or using a mix) can dramatically alter selectivity.

    • Fine-Tune the pH: While a low pH is generally good for peak shape, slight adjustments around the pKa can sometimes influence the conformation of the molecule and its interaction with the stationary phase, potentially improving resolution. Use this with caution as it can degrade peak shape if not done carefully.[14]

Isomer_Separation_Strategy Start Co-eluting Positional Isomers ChangeColumn Select Column with Alternate Selectivity Start->ChangeColumn ChangeMobilePhase Modify Mobile Phase Start->ChangeMobilePhase PFP PFP Column (Shape Selectivity) ChangeColumn->PFP Amide Embedded Amide Column (H-bonding, Shape) ChangeColumn->Amide Phenyl Phenyl Column (π-π interactions) ChangeColumn->Phenyl Organic Switch Organic Modifier (ACN vs. MeOH) ChangeMobilePhase->Organic pH Fine-tune pH ChangeMobilePhase->pH Resolved Resolution Achieved PFP->Resolved Amide->Resolved Phenyl->Resolved Organic->Resolved pH->Resolved

Q4: I need to separate the (R) and (S) enantiomers of 2-hydroxyoctanoic acid. Why is my achiral method failing?

This is expected behavior. Enantiomers are non-superimposable mirror images with identical physical properties (solubility, polarity, pKa) in an achiral environment. They will not be separated by achiral chromatographic methods.[15]

Core Problem: To separate enantiomers, you must introduce another chiral entity into the system to form transient diastereomeric complexes, which have different energies and stabilities and can therefore be separated.[16]

Solution: Direct Chiral HPLC

The most robust and common approach is to use a Chiral Stationary Phase (CSP). These columns have a chiral selector immobilized on the silica support.

Step-by-Step Protocol for Chiral Method Development:

  • Column Selection (Screening): The selection of a chiral column is largely empirical. Polysaccharide-based CSPs are a versatile and powerful starting point, showing broad applicability for a range of compounds, including those with hydroxyl groups.[1][17]

    • Primary Screen: Start with columns like Chiralpak® AD, AS, or Chiralcel® OD, OJ. These are available in different particle sizes and dimensions.

    • Mobile Phase Screen: Screen these columns with both normal-phase (e.g., Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water with buffer) conditions. An application note for 2-hydroxyoctanoic acid methyl ester shows excellent success with a polysaccharide CSP under normal-phase conditions.[1]

  • Sample Preparation: For normal-phase chiral chromatography, ensure your sample is dissolved in the mobile phase or a compatible non-polar solvent. For carboxylic acids, derivatization to an ester (e.g., methyl ester) can sometimes improve peak shape and resolution.[1]

  • Initial Method Parameters (Based on Literature[1]):

ParameterNormal Phase ConditionRationale
Column Polysaccharide-based (e.g., Chiralpak AD-H)Proven selectivity for hydroxyl and ester compounds.[1]
Mobile Phase n-Hexane / 2-Propanol (IPA) with additiveHexane is the weak solvent; IPA is the polar modifier that modulates retention and selectivity.
Additive Trifluoroacetic Acid (TFA) or Acetic Acid (~0.1%)Suppresses ionization of any free carboxyl groups, improving peak shape.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting point.
Detection Low UV (e.g., 210-220 nm)HOAs lack a strong chromophore; detection is at the carboxyl end-absorption.
  • Optimization: Once you find a column/solvent combination that shows partial separation (a "hit"), optimize the resolution (Rs > 1.5) by:

    • Adjusting the Polar Modifier %: Small changes in the percentage of IPA can have a large impact on selectivity.

    • Trying a Different Alcohol: Switching the modifier from IPA to ethanol can sometimes provide the necessary change in selectivity.[17]

    • Lowering the Temperature: Reducing the column temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution.

Q5: My isomer peaks are resolved, but the signal-to-noise ratio is too low for accurate quantification. How can I improve sensitivity?

This is a detection issue. Short-chain fatty acids like HOAs lack strong UV chromophores and can have poor ionization efficiency in mass spectrometry, making trace-level analysis difficult.[18][19]

Core Problem: The inherent chemical structure of HOAs is not amenable to sensitive detection by common HPLC detectors.

Solution: Chemical Derivatization

Derivatization is a powerful strategy to modify the analyte's structure to make it more detectable.[20][21] The goal is to attach a tag to the HOA's carboxylic acid group that has high UV absorbance, fluoresces, or is easily ionized for MS analysis.

Benefits of Derivatization:

  • Enhanced Sensitivity: Introducing a tag with a strong chromophore or a permanently charged/easily ionizable group can increase sensitivity by orders of magnitude.[19][21]

  • Improved Chromatography: Derivatization often converts the polar, acidic analyte into a less polar, more hydrophobic derivative (an ester or amide). This improves retention on reversed-phase columns and can lead to sharper, more symmetric peaks.[11][22]

  • Improved Resolution: The bulky derivatization tag can amplify the subtle structural differences between positional isomers, sometimes leading to improved separation on achiral columns.

Common Derivatization Reagents for Carboxylic Acids (LC-MS/UV):

ReagentTagDetection ModeKey Advantages
3-Nitrophenylhydrazine (3-NPH) 3-NitrophenylhydrazideMS (Negative ESI), UVVery popular for SCFAs. Mild reaction conditions. The nitro group is highly electronegative, aiding detection.[11][23]
Aniline (and derivatives) AnilideMS (Positive ESI)Excellent for creating stable isotope-labeled internal standards for absolute quantification (e.g., using 13C-aniline).[22]
4-Bromo-N-methylbenzylamine (4-BNMA) AmideMS (Positive ESI)Provides a distinct isotopic pattern due to bromine, aiding in clear identification of derivatized species.[24]

Experimental Protocol: General Derivatization Workflow

  • Sample Extraction: Extract HOAs from your matrix.

  • Dry Down: Evaporate the solvent completely, as the reaction is often performed in a non-aqueous solvent like acetonitrile and is sensitive to water.[23]

  • Reaction: Add the derivatization reagent (e.g., 3-NPH) and a coupling agent/catalyst (e.g., EDC, pyridine).

  • Incubation: Heat the reaction mixture (e.g., 30-60°C for 30-60 minutes). Conditions will vary based on the reagent.

  • Quench/Dilute: Stop the reaction and dilute the sample with the initial mobile phase for injection.

By implementing this strategy, you can transform a challenging separation and detection problem into a robust and sensitive analytical method.

References

Preventing degradation of 7-hydroxyoctanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the handling and preparation of 7-hydroxyoctanoic acid (7-HOHA). This document is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this analyte. We will delve into the inherent instability of 7-HOHA, provide actionable troubleshooting advice, and present validated protocols to ensure the integrity of your samples from collection to analysis.

Understanding the Instability of this compound

This compound is a medium-chain hydroxy fatty acid containing both a terminal carboxylic acid and a secondary hydroxyl group on the seventh carbon.[1][2] This bifunctional nature is the primary source of its instability during sample preparation. The proximity of the nucleophilic hydroxyl group to the electrophilic carboxylic acid carbonyl group creates a high propensity for an intramolecular esterification reaction, also known as lactonization .

This reaction converts the open-chain 7-HOHA into a more thermodynamically stable, uncharged cyclic ester called an octanoic lactone (specifically, ε-octalactone). This conversion represents a direct loss of the target analyte and is a major source of analytical error. The reaction is catalyzed by heat and acidic conditions.[3][4]

Primary Degradation Pathway: Lactonization

The diagram below illustrates the acid-catalyzed intramolecular cyclization of 7-HOHA. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the C7-hydroxyl group, leading to the formation of the cyclic lactone and the elimination of a water molecule.

Fig 1. Primary degradation pathway of 7-HOHA.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low recovery of 7-HOHA in my samples? A: The most common cause is the degradation of 7-HOHA into its corresponding lactone during sample handling, extraction, or storage.[5] This process is accelerated by acidic pH and elevated temperatures. Additionally, enzymatic activity in biological samples can contribute to analyte loss if not properly quenched.[6]

Q2: How should I collect and store biological samples (e.g., plasma, urine) to ensure 7-HOHA stability? A: Immediate quenching of metabolic activity is critical. For blood samples, collect them in tubes containing an anticoagulant (e.g., EDTA), centrifuge immediately at 4°C to separate plasma, and then snap-freeze the plasma aliquots in liquid nitrogen.[7] For long-term stability, all samples should be stored at -80°C or lower until analysis.[8][9] Avoid multiple freeze-thaw cycles.

Q3: Is derivatization necessary for the analysis of 7-HOHA? A: For Gas Chromatography (GC) analysis, derivatization is mandatory.[10] 7-HOHA is not sufficiently volatile or thermally stable for direct GC analysis. Derivatization, typically silylation, blocks the active hydrogen atoms on both the hydroxyl and carboxyl groups, increasing volatility and preventing lactonization in the hot GC inlet.[11] For Liquid Chromatography (LC) analysis, derivatization is not strictly required but can improve chromatographic peak shape and sensitivity.[12]

Q4: What type of internal standard (IS) is best for quantifying 7-HOHA? A: The gold standard for mass spectrometry-based methods (GC-MS, LC-MS) is a stable isotope-labeled (SIL) version of 7-HOHA (e.g., containing ¹³C or ²H). A SIL-IS mimics the chemical behavior of the analyte during extraction and derivatization, providing the most accurate correction for sample loss.[13][14] If a SIL-IS is unavailable, a structurally similar odd-chain or branched-chain hydroxy fatty acid that is not present in the sample can be used.

Q5: Can I prevent lactonization by adjusting the pH? A: Yes, pH management is a key strategy. While the lactonization reaction can be acid-catalyzed, extraction efficiency often requires an acidic pH to protonate the carboxylic acid for efficient partitioning into an organic solvent.[13] The key is to perform the acidified extraction quickly and at low temperatures (e.g., on ice) to minimize the time the analyte spends under lactone-forming conditions. After extraction, the sample should be dried and immediately derivatized or reconstituted in a neutral or slightly basic buffer for LC analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 7-HOHA.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Lactonization: Sample exposed to high temperatures or acidic pH for prolonged periods.• Keep samples on ice during all extraction steps. • Minimize time between acidification and extraction. • Evaporate solvents at low temperatures (<40°C) under nitrogen.[15]
2. Incomplete Extraction: Incorrect solvent polarity or pH.• Ensure sample pH is ~2-3 before liquid-liquid extraction to fully protonate the carboxylic acid. • Use a moderately polar solvent like ethyl acetate or diethyl ether for extraction.[13] • Perform the extraction two or three times and pool the organic layers.
3. Enzymatic Degradation: Residual enzyme activity in biological samples.• Ensure samples were snap-frozen immediately after collection and stored at -80°C.[7] • For plasma, perform protein precipitation with a cold organic solvent (e.g., acetonitrile) to quench enzyme activity.[16]
High Variability (%RSD) Between Replicates 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or volumes.• Use a standardized, step-by-step protocol for all samples. • Use an automated liquid handler for high-throughput processing if available. • Ensure the internal standard is added to every sample at the very beginning of the preparation process.[17]
2. Incomplete Derivatization: Insufficient reagent, time, or temperature.• Ensure derivatization reagent (e.g., BSTFA) is fresh and not hydrolyzed. • Optimize reaction time and temperature (e.g., 60-80°C for 1 hour for silylation).[13] • Ensure the sample extract is completely dry before adding the derivatization reagent, as water will quench the reaction.
Extra Peak in Chromatogram 1. Lactone Formation: A peak corresponding to the ε-octalactone may appear.• Confirm the identity of the peak by analyzing a lactone standard or by mass spectrometry (it will have a different mass and retention time than derivatized 7-HOHA). • If the lactone peak is significant, revisit the sample preparation workflow to minimize conditions that promote lactonization (see "Low Analyte Recovery" solutions).

Validated Protocols & Workflows

Overall Sample Handling Workflow

The following diagram outlines the critical steps and control points for preserving 7-HOHA integrity from sample collection through to analysis.

Fig 2. Recommended workflow with critical control points.
Protocol 1: Plasma Sample Collection and Storage

  • Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) into cryovials in appropriate aliquots.

  • Snap-freeze the aliquots in liquid nitrogen.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.[18]

Protocol 2: Liquid-Liquid Extraction (LLE) of 7-HOHA from Plasma
  • Thaw frozen plasma samples on ice.

  • In a clean glass tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., stable isotope-labeled 7-HOHA). Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins and quench enzymatic activity.[16] Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Acidify the supernatant to pH ~2-3 by adding 5 µL of 6M HCl.[13]

  • Add 1 mL of cold ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 7-8) one more time and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

Protocol 3: Silylation for GC-MS Analysis

This protocol follows directly from the dried extract in Protocol 2.

  • Ensure the dried sample extract is completely free of water.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.[13]

  • Add 50 µL of a dry solvent like pyridine or acetonitrile to ensure the reactants remain in solution.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for injection into the GC-MS.

References

Addressing poor recovery of 7-hydroxyoctanoic acid from biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the analysis of 7-hydroxyoctanoic acid from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving reliable and reproducible recovery of this analyte. As a medium-chain hydroxy fatty acid, this compound possesses amphiphilic properties that can complicate its extraction and quantification.[1][2] This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your bioanalytical methods.

Troubleshooting Guide: Poor Recovery of this compound

This section addresses the most common issues encountered during the extraction of this compound from biological samples such as plasma, serum, and urine.

Question: Why is my recovery of this compound consistently low after sample preparation?

Low recovery is the most frequent challenge and can stem from several stages of the sample preparation workflow. The root cause often lies in an improperly optimized extraction method that fails to account for the analyte's specific chemical properties.

Potential Cause 1: Inefficient Protein Precipitation (PPT)

Scientific Rationale: Protein precipitation is a crucial first step for plasma or serum samples to remove the bulk of proteinaceous material which can interfere with downstream analysis and damage analytical columns. The choice of organic solvent is critical. While effective at removing proteins, some solvents may not be optimal for keeping this compound in the resulting supernatant. Acetonitrile is often preferred due to its ability to cause a hard protein crash, resulting in a dense pellet and a clean supernatant with high analyte recovery.[3][4]

Solution: Optimize your protein precipitation protocol. A 3:1 ratio of cold acetonitrile to plasma is a robust starting point.

Table 1: Comparison of Common Protein Precipitation Solvents

Precipitating AgentTypical Ratio (Solvent:Plasma)AdvantagesDisadvantages
Acetonitrile (ACN) 3:1 or 4:1High protein removal efficiency (>95%); produces a dense pellet.[3]May not be suitable for very polar analytes.
Methanol (MeOH) 3:1 or 4:1Good for polar analytes; less likely to cause analyte co-precipitation.Can result in a "fluffier" protein pellet that is harder to separate.[5]
Trichloroacetic Acid (TCA) 1:1 (e.g., 10% final conc.)Very effective at protein removal.[6]Harsh; denatures proteins irreversibly; can interfere with LC-MS if not removed.[3]

Step-by-Step Protocol: Optimized Protein Precipitation for this compound

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30-60 seconds to ensure complete denaturation and mixing.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube for evaporation or direct analysis.

Potential Cause 2: Suboptimal Liquid-Liquid Extraction (LLE)

Scientific Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids. For an acidic compound like this compound (pKa ≈ 4.87[1]), pH control is paramount. The sample must be acidified to a pH at least 1.5-2 units below the pKa. This protonates the carboxylic acid group (-COOH), neutralizing its negative charge and making the molecule significantly more soluble in a non-polar organic solvent like ethyl acetate or diethyl ether.[7] Adding salt ("salting out") can further increase extraction efficiency by decreasing the solubility of the analyte in the aqueous phase.[7][8]

Solution: Implement a pH-adjusted LLE protocol.

dot

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 7-Hydroxyoctanoic Acid and 8-Hydroxyoctanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the life sciences, understanding the nuanced biological activities of structurally similar molecules is paramount. This guide provides an in-depth, objective comparison of 7-hydroxyoctanoic acid (7-HOA) and 8-hydroxyoctanoic acid (8-HOA), two positional isomers of a medium-chain hydroxy fatty acid. While both are metabolites of octanoic acid, their distinct hydroxyl group placement dictates their known and potential biological functions.

Introduction to 7-HOA and 8-HOA

This compound and 8-hydroxyoctanoic acid are eight-carbon fatty acids with a single hydroxyl group. The key difference lies in the position of this hydroxyl group: at the seventh carbon (the ω-1 position) for 7-HOA and at the eighth carbon (the ω position) for 8-HOA. This seemingly minor structural variance can lead to significant differences in their metabolic fate, receptor interactions, and cellular effects.

Chemical Structures:

  • This compound (7-HOA): CH₃CH(OH)(CH₂)₅COOH

  • 8-Hydroxyoctanoic Acid (8-HOA): HOCH₂(CH₂)₆COOH

Comparative Analysis of Biological Effects

Current research reveals a significant disparity in the documented biological activities of these two isomers. 8-HOA has been more extensively studied, particularly for its anti-cancer properties, while the biological effects of 7-HOA are less characterized, with current knowledge primarily derived from its association with metabolic disorders and its presence in certain foods.[1][2]

FeatureThis compound (7-HOA)8-Hydroxyoctanoic Acid (8-HOA)
Primary Known Role Metabolite of medium-chain fatty acid oxidation.[1][3]Anti-cancer agent, chemical synthesis intermediate.[4][5][6]
Anti-Cancer Activity Limited direct evidence. However, structurally similar 7-hydroxystearic acid exhibits growth inhibitory effects on cancer cells.[7]Induces apoptosis and inhibits proliferation, migration, and survival of lung and colon cancer cells.[4][5]
Mechanism of Action Largely uncharacterized. May share mechanisms with other ω-1 hydroxy fatty acids.Potential histone deacetylase (HDAC) inhibitor; suppresses the YAP1/TAZ signaling pathway.[5]
Metabolic Association Associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and colorectal cancer.[1][2]A product of dihomo-γ-linolenic acid (DGLA) peroxidation by COX-2.[5]
Receptor Interaction Not yet identified.Potential interaction with G-protein coupled receptors (GPCRs) for fatty acids is plausible but not confirmed.
Biosynthesis A product of fatty acid ω-1 hydroxylation.Can be produced de novo in yeast via ω-hydroxylation of octanoic acid by cytochrome P450.[8][9]

In-Depth Look at 8-Hydroxyoctanoic Acid's Anti-Cancer Effects

Recent studies have highlighted the potential of 8-HOA as a therapeutic agent in oncology. Research has demonstrated that 8-HOA can:

  • Induce Apoptosis: Treatment of lung cancer cell lines (H1299 and A549) with 8-HOA leads to a significant increase in programmed cell death.[4]

  • Inhibit Cell Proliferation and Survival: 8-HOA has been shown to reduce the ability of cancer cells to multiply and form colonies.[4][5]

  • Suppress Cell Migration: Wound-healing assays indicate that 8-HOA can inhibit the migration of lung cancer cells.[4]

The proposed mechanism for these anti-cancer effects involves the inhibition of histone deacetylases (HDACs) and the subsequent suppression of the YAP1/TAZ signaling pathway, which is crucial for cancer cell proliferation and survival.[5]

The Unexplored Potential of this compound

While direct experimental data on the biological effects of 7-HOA is lacking, studies on analogous molecules provide a compelling rationale for further investigation. Research on saturated hydroxy fatty acids (SHFAs) has shown that 7-hydroxystearic acid can inhibit the growth of various human cancer cell lines and suppress cytokine-induced apoptosis in pancreatic β-cells.[7] This suggests that 7-HOA may possess similar cytostatic or cytotoxic properties. Furthermore, the unsaturated analogue, 7-octenoic acid, has demonstrated anti-inflammatory and anti-apoptotic effects.

Given its association with metabolic diseases like MCAD deficiency and colorectal cancer, understanding the specific cellular and molecular impacts of 7-HOA is a critical area for future research.

Experimental Protocols for Comparative Analysis

To directly compare the biological effects of 7-HOA and 8-HOA, a series of well-established in vitro assays can be employed. The following protocols are fundamental for assessing cell viability, proliferation, migration, and apoptosis.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of 7-HOA and 8-HOA for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Create the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentrations of 7-HOA or 8-HOA.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration.

Clonogenic Survival (Colony Formation Assay)

This assay evaluates the ability of a single cell to undergo unlimited division and form a colony, a measure of cell survival.

Protocol:

  • Cell Treatment: Treat cells in suspension or as a monolayer with 7-HOA or 8-HOA for a defined period.

  • Seeding: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates and incubate for 1-3 weeks until visible colonies form.

  • Fixing and Staining: Fix the colonies with methanol and stain with crystal violet.

  • Counting: Count the number of colonies containing at least 50 cells.

  • Calculate Plating Efficiency and Surviving Fraction: Determine the effect of the treatments on the clonogenic survival of the cells.

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

To conceptualize the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

Potential Signaling Pathways for Hydroxyoctanoic Acids cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 7-HOA 7-HOA GPCR GPCR? 7-HOA->GPCR Unknown Effects Unknown Effects 7-HOA->Unknown Effects 8-HOA 8-HOA 8-HOA->GPCR HDAC HDAC 8-HOA->HDAC Inhibition GPCR->Unknown Effects YAP/TAZ YAP/TAZ Pathway HDAC->YAP/TAZ Suppression Apoptosis Apoptosis YAP/TAZ->Apoptosis Proliferation Inhibition Proliferation Inhibition YAP/TAZ->Proliferation Inhibition Migration Inhibition Migration Inhibition

Caption: Potential signaling pathways of 7-HOA and 8-HOA.

Experimental Workflow for Comparing HOA Effects Cell Culture Cell Culture Treatment Treatment with 7-HOA or 8-HOA Cell Culture->Treatment MTT Assay MTT Assay (Viability/Proliferation) Treatment->MTT Assay Wound Healing Assay Wound Healing Assay (Migration) Treatment->Wound Healing Assay Colony Formation Assay Colony Formation Assay (Survival) Treatment->Colony Formation Assay Flow Cytometry Flow Cytometry (Apoptosis) Treatment->Flow Cytometry Data Analysis Data Analysis and Comparison MTT Assay->Data Analysis Wound Healing Assay->Data Analysis Colony Formation Assay->Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for in vitro comparison of 7-HOA and 8-HOA.

Conclusion and Future Directions

The comparative analysis of this compound and 8-hydroxyoctanoic acid reveals a clear divergence in our current understanding of their biological effects. 8-HOA is emerging as a promising anti-cancer agent with defined cellular effects and a partially elucidated mechanism of action. In contrast, 7-HOA remains a largely enigmatic molecule, with its biological activities yet to be thoroughly investigated.

For researchers, this knowledge gap presents a significant opportunity. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of these two isomers. Such studies are crucial to determine if 7-HOA possesses similar anti-cancer properties to 8-HOA or if it has distinct biological functions. Furthermore, identifying the specific cellular receptors and signaling pathways modulated by both molecules will be essential for their potential development as therapeutic agents.

References

A Comparative Analysis for the Modern Laboratory: 7-Hydroxyoctanoic Acid vs. 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader scientific community, the nuanced differences between structural isomers can dictate the trajectory of entire research programs. This guide provides an in-depth comparative analysis of 7-hydroxyoctanoic acid and 3-hydroxyoctanoic acid, moving beyond basic chemical identifiers to explore their divergent biological roles, synthesis methodologies, and potential applications. This document is intended to serve as a practical resource, grounded in experimental data, to inform experimental design and strategic research decisions.

Introduction: Positional Isomerism Dictating Function

This compound and 3-hydroxyoctanoic acid are both eight-carbon fatty acids featuring a single hydroxyl group. However, the position of this hydroxyl group—at the seventh (omega-1) or third (beta) carbon—profoundly influences their metabolic origins, biological activities, and utility as chemical synthons. 3-Hydroxyoctanoic acid is a well-characterized metabolite and a key monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), endowing it with significant biotechnological relevance.[1][2] In contrast, this compound is primarily known as a product of omega-1 fatty acid oxidation, a pathway that becomes more prominent in certain metabolic states and disease conditions.[3][4] This guide will dissect these differences, offering a clear comparative framework supported by experimental protocols.

Physicochemical and Biological Properties: A Comparative Overview

A succinct comparison of the fundamental properties of these two isomers is presented below.

PropertyThis compound3-Hydroxyoctanoic AcidReferences
IUPAC Name This compound3-hydroxyoctanoic acid[1][5]
Synonyms (±)-7-Hydroxyoctanoic acid, 7-hydroxycaprylic acidβ-Hydroxyoctanoic acid, 3-hydroxycaprylic acid[1][5]
Molecular Formula C₈H₁₆O₃C₈H₁₆O₃[1][6]
Molecular Weight 160.21 g/mol 160.21 g/mol [1][6]
Biological Source Metabolite of medium-chain fatty acid omega-1 oxidation.Monomer of polyhydroxyalkanoates (PHAs) in bacteria.[1][3]
Key Biological Role Associated with metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase deficiency.Agonist for the G-protein coupled receptor HCA₃ (GPR109B); possesses antimicrobial properties.[7][8]

Synthesis and Production: Divergent Pathways

The synthesis of these two isomers follows distinct paths, reflecting their different natural origins.

3-Hydroxyoctanoic Acid: A Biotechnological Approach via PHA Depolymerization

(R)-3-hydroxyoctanoic acid is readily accessible through the depolymerization of bacterially produced polyhydroxyalkanoates (PHAs).[9] This biotechnological route offers a sustainable and enantiomerically pure source of the molecule.

This protocol outlines the in-vivo depolymerization of intracellular PHA from Pseudomonas putida GPo1 to yield (R)-3-hydroxyalkanoic acids.[9]

  • Cultivation and PHA Accumulation: Cultivate Pseudomonas putida GPo1 in a suitable medium to promote the accumulation of intracellular PHA granules.

  • Cell Harvesting: Centrifuge the culture to harvest the bacterial cells.

  • In-Vivo Depolymerization: Resuspend the cell pellet in a buffer that promotes the activity of intracellular PHA depolymerases. This can be achieved by creating nutrient-limiting conditions.

  • Monomer Secretion: Incubate the cell suspension to allow for the depolymerization of PHA and the secretion of (R)-3-hydroxyoctanoic acid into the extracellular medium.

  • Purification:

    • Centrifuge the suspension to remove the cells.

    • Acidify the supernatant to precipitate the hydroxyalkanoic acids.

    • Further purify the (R)-3-hydroxyoctanoic acid using preparative reversed-phase column chromatography and subsequent solvent extraction.[9]

PHA_to_3HOA PHA Polyhydroxyalkanoate (PHA) Granules in Pseudomonas putida Depolymerization In-Vivo Depolymerization (Nutrient Limitation) PHA->Depolymerization Monomers (R)-3-Hydroxyoctanoic Acid Monomers (Secreted) Depolymerization->Monomers Purification Purification (Acid Precipitation, Chromatography) Monomers->Purification Final_Product Pure (R)-3-Hydroxyoctanoic Acid Purification->Final_Product

Caption: Workflow for the biotechnological production of (R)-3-hydroxyoctanoic acid.

This compound: Synthesis via Omega-1 Oxidation

This compound is an (omega-1)-hydroxy fatty acid, meaning the hydroxyl group is on the carbon atom adjacent to the terminal methyl group.[6] Its synthesis typically involves the selective hydroxylation of octanoic acid at the C7 position. This can be achieved through both chemical and biocatalytic methods.

The biocatalytic synthesis of omega-1 hydroxy fatty acids often employs cytochrome P450 monooxygenases.[10] These enzymes can selectively hydroxylate the terminal or near-terminal positions of fatty acids.

Omega_1_Hydroxylation Octanoic_Acid Octanoic Acid P450 Cytochrome P450 Monooxygenase (ω-1 Hydroxylase) Octanoic_Acid->P450 Hydroxyoctanoic_Acid This compound P450->Hydroxyoctanoic_Acid

Caption: Biocatalytic pathway for the synthesis of this compound.

Comparative Biological Activity

The distinct positioning of the hydroxyl group leads to markedly different biological activities.

3-Hydroxyoctanoic Acid: A Signaling Molecule and Antimicrobial Agent

3-Hydroxyoctanoic acid has emerged as a molecule with significant biological roles.

3-Hydroxyoctanoic acid is the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA₃), also known as GPR109B.[3] This receptor is predominantly expressed in adipocytes and immune cells and is involved in the regulation of lipolysis.[3]

GPR109B_Signaling cluster_cell Adipocyte cluster_membrane Cell Membrane GPR109B HCA₃ (GPR109B) Receptor G_protein Gi/o Protein GPR109B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Promotes Ligand 3-Hydroxyoctanoic Acid Ligand->GPR109B Binds

Caption: Signaling pathway of 3-hydroxyoctanoic acid via the HCA₃ (GPR109B) receptor.

This assay directly measures the activation of G proteins coupled to the HCA₃ receptor upon agonist binding.[11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human HCA₃ (GPR109B) receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of 3-hydroxyoctanoic acid, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for the binding of [³⁵S]GTPγS to the activated G proteins.

  • Separation and Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

(R)-3-hydroxyoctanoic acid has demonstrated antimicrobial activity against a range of bacteria and fungi.[2][8] The presence of the carboxylic acid group is essential for this activity.

This protocol determines the Minimum Inhibitory Concentration (MIC) of 3-hydroxyoctanoic acid against a target microorganism.[13]

  • Preparation of Stock Solution: Prepare a stock solution of 3-hydroxyoctanoic acid in a suitable solvent such as ethanol or DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium for the target microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) according to established protocols.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) for the target microorganism.

  • MIC Determination: The MIC is the lowest concentration of 3-hydroxyoctanoic acid that completely inhibits the visible growth of the microorganism.

This compound: A Metabolite in Health and Disease

The biological role of this compound is less defined than its 3-hydroxy isomer. It is primarily recognized as a metabolite of omega-1 fatty acid oxidation.[3] Elevated levels of this compound in urine have been associated with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[8] In these conditions, the primary beta-oxidation pathway for fatty acids is impaired, leading to an increased flux through alternative pathways like omega-oxidation.

Applications and Future Perspectives

The distinct properties of this compound and 3-hydroxyoctanoic acid open up different avenues for their application.

  • 3-Hydroxyoctanoic Acid: Its role as a bioactive signaling molecule makes it and its derivatives interesting candidates for drug discovery, particularly for metabolic diseases.[3] Its antimicrobial properties also suggest potential applications in the development of novel anti-infective agents.[8] Furthermore, as a monomer derived from renewable resources, it is a valuable platform chemical for the synthesis of biodegradable polymers and other specialty chemicals.[2]

  • This compound: Its primary current application is as a biomarker for certain metabolic disorders.[8] Further research is needed to elucidate any specific biological activities it may possess, which could unveil new therapeutic or diagnostic applications. Its structure as an omega-1 hydroxy fatty acid could also make it a useful building block in the synthesis of complex lipids and other natural products.

Conclusion

While this compound and 3-hydroxyoctanoic acid share the same molecular formula, the positional difference of their hydroxyl group leads to a cascade of distinct chemical and biological properties. 3-Hydroxyoctanoic acid is a well-studied, biologically active molecule with clear potential in biotechnology and pharmacology. This compound, while less characterized, offers insights into fatty acid metabolism and holds potential as a biomarker and a synthon for chemical synthesis. A thorough understanding of these differences, as outlined in this guide, is crucial for researchers and developers aiming to leverage the unique attributes of these hydroxy fatty acid isomers.

References

Validating 7-Hydroxyoctanoic Acid as a Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for precise and reliable biomarkers is paramount in understanding and combating metabolic diseases. This guide provides an in-depth, objective comparison of 7-hydroxyoctanoic acid (7-HOA) as a biomarker for metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, against established alternatives. We will delve into the underlying biochemistry, analytical methodologies, and the synergistic value of combining different biomarker strategies, grounded in experimental data and authoritative sources.

The Landscape of Metabolic Disease Biomarkers

Metabolic diseases, such as fatty acid oxidation disorders (FAODs), are a group of inherited conditions that disrupt the body's ability to convert fat into energy.[1] A deficiency in the MCAD enzyme is the most common of these disorders.[2] Early and accurate diagnosis is critical to prevent severe outcomes like hypoketotic hypoglycemia, encephalopathy, and even sudden death.[1]

The gold standard for newborn screening for MCADD is the analysis of acylcarnitines in dried blood spots (DBS) by tandem mass spectrometry (MS/MS).[3][4] Specifically, an elevation of octanoylcarnitine (C8) is the primary indicator.[3] However, the diagnostic journey often requires confirmatory testing to enhance specificity and gain a more comprehensive understanding of the patient's metabolic state. This is where urinary organic acid analysis, and markers like this compound, play a crucial role.[2][5]

This compound: An Omega-Oxidation Product

When the primary pathway for fatty acid breakdown (β-oxidation) is impaired, as in MCADD, the body reroutes medium-chain fatty acids to an alternative pathway called omega (ω)-oxidation. This process, occurring primarily in the smooth endoplasmic reticulum, oxidizes the terminal methyl group of the fatty acid.[2] In the case of octanoic acid, this results in the formation of dicarboxylic acids and hydroxylated metabolites, including this compound.[2]

Figure 1: Simplified Omega-Oxidation Pathway of Octanoic Acid Octanoic_Acid Octanoic Acid omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Octanoic_Acid->omega_Hydroxylation omega1_Hydroxylation ω-1 Hydroxylation Octanoic_Acid->omega1_Hydroxylation 8-hydroxyoctanoic_acid 8-Hydroxyoctanoic Acid omega_Hydroxylation->8-hydroxyoctanoic_acid Oxidation_1 Oxidation 8-hydroxyoctanoic_acid->Oxidation_1 7-hydroxyoctanoic_acid This compound omega1_Hydroxylation->7-hydroxyoctanoic_acid Urine Excreted in Urine 7-hydroxyoctanoic_acid->Urine 8-oxooctanoic_acid 8-Oxooctanoic Acid Oxidation_1->8-oxooctanoic_acid Oxidation_2 Oxidation 8-oxooctanoic_acid->Oxidation_2 Suberic_Acid Suberic Acid (Dicarboxylic Acid) Oxidation_2->Suberic_Acid Suberic_Acid->Urine Figure 2: LC-MS/MS Workflow for Acylcarnitine Analysis DBS Dried Blood Spot Punch Extraction Extraction with Internal Standards DBS->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation UPLC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Figure 3: GC-MS Workflow for Urinary Organic Acid Analysis Urine_Sample Urine Sample with Internal Standard Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Two-Step Derivatization (Oximation and Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (Full Scan/SIM) GC_Separation->MS_Detection Data_Analysis Spectral Library Matching and Quantification MS_Detection->Data_Analysis Figure 4: Diagnostic Workflow for MCADD NBS Newborn Screening (DBS) Acylcarnitine Acylcarnitine Analysis (LC-MS/MS) NBS->Acylcarnitine Elevated_C8 Elevated C8? Acylcarnitine->Elevated_C8 Normal Normal Elevated_C8->Normal No Confirmatory Confirmatory Testing Elevated_C8->Confirmatory Yes UOA Urinary Organic Acid Analysis (GC-MS) Confirmatory->UOA Characteristic_Profile Characteristic Profile? (e.g., 7-HOA, Hexanoylglycine) UOA->Characteristic_Profile MCADD_Confirmed MCADD Confirmed Characteristic_Profile->MCADD_Confirmed Yes Further_Investigation Further Investigation Characteristic_Profile->Further_Investigation No

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 7-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 7-hydroxyoctanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced intricacies of method selection, experimental design, and the critical process of cross-validation to ensure data integrity and comparability across different analytical platforms.

Introduction: The Analytical Imperative for this compound

This compound, a medium-chain hydroxy fatty acid, is a molecule of growing interest in metabolic research and as a potential biomarker. Its accurate and precise quantification in complex biological matrices is paramount for elucidating its physiological roles and pathological implications. The choice of analytical methodology is a critical decision that influences the reliability, sensitivity, and throughput of such investigations. This guide provides a comparative analysis of two powerful techniques, GC-MS and LC-MS/MS, and outlines a robust framework for their cross-validation.

Cross-validation is the systematic process of demonstrating that two distinct analytical methods yield comparable and reliable results for a given analyte.[1][2] This is not merely a perfunctory exercise but a cornerstone of analytical quality assurance, particularly when transitioning between methods or laboratories.[1][2] A successful cross-validation provides a high degree of confidence in the analytical data, which is crucial for decision-making in research and development.[1]

Part 1: A Comparative Overview of GC-MS and LC-MS/MS for this compound Analysis

The selection of an analytical technique for this compound is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both GC-MS and LC-MS/MS are formidable tools, yet they operate on fundamentally different principles that dictate their respective strengths and weaknesses for this application.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[3] However, this compound, with its polar carboxylic acid and hydroxyl groups, is not inherently volatile.[4] Consequently, a critical derivatization step is necessary to render it amenable to GC analysis.[4] This process chemically modifies the analyte to increase its volatility and thermal stability.[4]

The Causality Behind Derivatization:

The primary objective of derivatization in this context is to mask the polar functional groups. The hydroxyl and carboxylic acid moieties of this compound can engage in hydrogen bonding, leading to poor chromatographic peak shape and thermal degradation in the hot GC inlet.[4] Silylation is a widely employed derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, effectively reducing the compound's polarity and increasing its volatility.[5][6]

Strengths and Limitations of GC-MS for this compound Analysis:

FeatureStrengthsLimitations
Selectivity & Resolution Excellent chromatographic separation of isomers.[7]Potential for thermal degradation of derivatives if not optimized.
Sensitivity High sensitivity, especially with selective ionization techniques like negative chemical ionization (NCI).[7]The derivatization step can introduce variability and potential for sample loss.
Structural Information Electron ionization (EI) provides rich fragmentation patterns for structural elucidation.[3]Molecular ion may be weak or absent in EI, complicating identification.[3]
Throughput Generally lower throughput due to the multi-step sample preparation (extraction and derivatization).Longer run times compared to modern UHPLC methods.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse

LC-MS/MS has emerged as a highly versatile and sensitive technique for the analysis of a wide array of compounds in complex matrices, often with minimal sample preparation.[8] For this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, although derivatization can sometimes be employed to enhance sensitivity.[9]

The Rationale for Direct Analysis:

By leveraging the power of liquid chromatography for separation and the specificity of tandem mass spectrometry for detection, LC-MS/MS can directly measure this compound in its native form.[9] This simplifies the sample preparation workflow, reduces the potential for analytical variability, and increases sample throughput.

Strengths and Limitations of LC-MS/MS for this compound Analysis:

FeatureStrengthsLimitations
Sensitivity & Specificity Exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM).Potential for matrix effects (ion suppression or enhancement) that can impact accuracy.
Throughput High throughput is achievable with rapid chromatographic methods and simplified sample preparation.[10]Isomeric separation can be more challenging compared to high-resolution GC.
Versatility Applicable to a broad range of analytes in various biological matrices.[8]Instrumentation is generally more complex and expensive than GC-MS.
Sample Preparation Often requires only simple protein precipitation, reducing sample handling and potential for error.[11]Careful optimization of chromatographic conditions is necessary to mitigate matrix effects.

Part 2: Experimental Protocols for the Quantification of this compound

The following protocols are detailed, step-by-step methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating systems, incorporating internal standards and quality controls to ensure data integrity.

GC-MS Protocol with Silylation Derivatization

This protocol is adapted from established methods for the analysis of hydroxy fatty acids.[12]

1. Sample Preparation and Extraction: a. To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean glass tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[12] b. Cap the tube tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before analysis.

3. GC-MS Analysis: a. GC System: Agilent 7890B GC or equivalent. b. Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent. c. Injector Temperature: 250°C. d. Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. e. MS System: Agilent 5977B MSD or equivalent. f. Ionization Mode: Electron Ionization (EI) at 70 eV. g. Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and its internal standard.

LC-MS/MS Protocol (Direct Analysis)

This protocol is based on methods for the analysis of similar organic acids in biological fluids.[9][11]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound). b. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[11] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C.[10] e. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. LC System: Shimadzu Nexera X2 or equivalent UHPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes). f. Flow Rate: 0.4 mL/min. g. MS System: SCIEX QTRAP 6500+ or equivalent. h. Ionization Mode: Electrospray Ionization (ESI) in negative mode. i. Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

Part 3: Performance Comparison and Data Presentation

The following table summarizes the expected performance characteristics for each method. These values are based on typical performance for similar analytes and should be established during method validation for this compound.

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Sample Throughput ModerateHigh
Specificity HighVery High

Part 4: Cross-Validation of GC-MS and LC-MS/MS Methods

Cross-validation is essential when two different analytical methods are used to generate data for the same study or across different studies.[13] The goal is to ensure that the results are comparable and that any observed differences are within acceptable limits.[13]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the GC-MS and LC-MS/MS methods for this compound.

CrossValidationWorkflow start Start: Need for Cross-Validation select_samples Select a Set of Study Samples (n > 20, covering the analytical range) start->select_samples analyze_gcms Analyze Samples with Validated GC-MS Method select_samples->analyze_gcms analyze_lcmsms Analyze Samples with Validated LC-MS/MS Method select_samples->analyze_lcmsms compare_results Statistically Compare the Results (e.g., Bland-Altman plot, linear regression) analyze_gcms->compare_results analyze_lcmsms->compare_results acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria compare_results->acceptance_criteria met Acceptance Criteria Met acceptance_criteria->met Yes not_met Acceptance Criteria Not Met acceptance_criteria->not_met No end End: Methods are Cross-Validated met->end investigate Investigate Discrepancies (e.g., matrix effects, sample stability) not_met->investigate investigate->compare_results

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in a validation plan. A common approach is to require that for at least two-thirds of the samples, the percent difference between the results from the two methods is within ±20%.

Part 5: Visualization of Experimental Workflows

The following diagrams provide a visual representation of the experimental workflows for both the GC-MS and LC-MS/MS methods.

GC-MS Experimental Workflow

GCMS_Workflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Derivatization (Silylation) evaporate->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcmsms_analysis LC-MS/MS Analysis supernatant->lcmsms_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

References

A Researcher's Guide to 7-Hydroxyoctanoic Acid Certified Reference Materials and Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides an in-depth comparison of commercially available 7-Hydroxyoctanoic acid certified reference materials (CRMs) and analytical standards. We will delve into the critical aspects of selecting an appropriate standard, provide a detailed experimental protocol for its quantification in biological matrices, and discuss the foundational principles of analytical method validation that ensure data integrity.

Introduction to this compound

This compound is a medium-chain hydroxy fatty acid that has garnered increasing interest in biomedical research.[1] It is a normal metabolite of medium-chain fatty acid oxidation.[1] Altered levels of this compound have been associated with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency, and have also been investigated as a potential biomarker in conditions like colorectal cancer.[2] Accurate quantification of this analyte in biological fluids such as urine and plasma is crucial for advancing our understanding of its physiological and pathological roles.

The use of high-purity, well-characterized reference materials is a prerequisite for any quantitative analytical method. These standards are essential for instrument calibration, method validation, and ensuring the traceability and comparability of results across different laboratories and studies.

Comparison of Commercially Available this compound Standards

The selection of a suitable analytical standard is a critical first step in the development of a robust quantitative assay. The primary considerations include the purity of the material, the availability of a certificate of analysis (CoA), and the format in which the standard is provided. While not all suppliers explicitly label their products as "Certified Reference Materials" in accordance with ISO 17034, many provide high-purity analytical standards suitable for research and development purposes.[3][4][5][6]

SupplierProduct NameCAS NumberPurityFormatCertificate of Analysis
Sigma-Aldrich This compound17173-14-7Information not readily available on the product page, but a CoA can be requested.[7]Typically solid/powderAvailable upon request
Cayman Chemical This compoundNot explicitly listed, but they supply a wide range of fatty acids.[8]≥98% for similar fatty acids[9]Varies (e.g., solid, solution)Provided with the product[9]
Biosynth This compound17173-14-7Information not specified on the product page.[10][11]SolidAvailable[11]
Parchem This compound29887-58-9Typical product specifications available upon request.[12]VariesAvailable

Expert Insights: When selecting a standard, prioritize suppliers who provide a comprehensive Certificate of Analysis. The CoA should detail the compound's identity, purity (as determined by a reliable analytical technique such as NMR or chromatography), and the date of analysis. For quantitative applications, a standard with a purity of ≥98% is generally recommended. While ISO 17034 accredited CRMs provide the highest level of assurance, high-purity analytical standards from reputable suppliers are often suitable for research and preclinical development.[13]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This section provides a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol is a synthesis of established methods for the analysis of fatty acids and other small molecules in biological matrices.[14][15][16]

Rationale for Method Selection

LC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range. A derivatization step can be employed to improve chromatographic retention and ionization efficiency, although direct analysis is also possible.[15][17]

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process:

G cluster_prep Sample Preparation start Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is Spike with IS add_precip Add Acetonitrile with 0.1% Formic Acid (200 µL) add_is->add_precip Protein Precipitation vortex Vortex (1 min) add_precip->vortex centrifuge Centrifuge (10 min, 4000 rpm, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Plasma sample preparation workflow.

Step-by-Step Protocol:

  • Thaw Samples: Thaw plasma samples and the this compound standard on ice.

  • Prepare Calibration Standards and Quality Controls (QCs): Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards and QCs at various concentrations. For endogenous compounds, the use of a surrogate matrix or standard addition method is recommended.[6][18]

  • Sample Aliquoting: Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Addition: Add 10 µL of the internal standard solution to each well.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well.

  • Mixing: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Scientific Integrity & Logic: The Bedrock of Reliable Data

The generation of high-quality, reproducible data relies on a foundation of scientific integrity. For quantitative bioanalysis, this is achieved through rigorous analytical method validation.

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[19] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the International Council for Harmonisation (ICH) provide comprehensive guidelines for method validation.[4][18][20] The recently updated ICH Q2(R2) guideline provides a modern framework for validating analytical procedures.[19][21]

Key Validation Parameters

A typical validation for a quantitative LC-MS/MS method includes the assessment of the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The following diagram illustrates the relationship between these key validation parameters:

G cluster_validation Analytical Method Validation mv Method Validation selectivity Selectivity mv->selectivity accuracy Accuracy mv->accuracy precision Precision mv->precision cal_curve Calibration Curve mv->cal_curve lloq LLOQ mv->lloq matrix_effect Matrix Effect mv->matrix_effect stability Stability mv->stability

Caption: Core parameters of analytical method validation.

Expert Insights: For endogenous compounds like this compound, method validation presents unique challenges. The FDA provides specific guidance on this topic, recommending the use of an analyte-free matrix or alternative approaches like the standard addition method to ensure accurate quantification.[18] Parallelism should also be assessed to demonstrate that the calibration curve prepared in the surrogate matrix is parallel to the response of the endogenous analyte in the authentic matrix.[18]

Conclusion

The accurate quantification of this compound in biological matrices is essential for advancing research into its role in health and disease. This guide has provided a framework for selecting appropriate certified reference materials and analytical standards, a detailed experimental protocol for LC-MS/MS analysis, and an overview of the critical principles of analytical method validation. By adhering to these principles and employing high-quality reference materials, researchers can ensure the generation of reliable and reproducible data, ultimately contributing to the advancement of scientific knowledge.

References

A Head-to-Head Comparison of 7-Hydroxyoctanoic Acid and Other Octanoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Landscape of Octanoic Acid Derivatives in Neurotherapeutics and Metabolism

Octanoic acid, a medium-chain fatty acid (MCFA), has long been recognized for its role in cellular metabolism and as a key component of the ketogenic diet, which is utilized in the management of refractory epilepsy.[1] Beyond its metabolic fate, a growing body of research is uncovering the diverse biological activities of its derivatives, ranging from anticonvulsant and neuroprotective effects to modulation of cellular signaling pathways. This guide provides a comprehensive, head-to-head comparison of 7-hydroxyoctanoic acid and other key octanoic acid derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance based on available experimental data. We will delve into the structure-activity relationships that govern their efficacy, explore the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further investigation in this promising field.

Comparative Analysis of Octanoic Acid Derivatives: From Inert Precursor to Potent Neuromodulators

While octanoic acid itself serves as a metabolic precursor, studies have revealed that its unmodified form possesses limited direct anticonvulsant activity in some preclinical models.[2][3] However, structural modifications, such as chain elongation, branching, and hydroxylation, can dramatically alter the pharmacological properties of the C8 backbone, yielding compounds with significant therapeutic potential.

Straight-Chain Homologues: The Impact of Carbon Chain Length

The length of the fatty acid chain plays a critical role in its biological activity. While octanoic acid (C8) shows little to no effect in certain in vitro seizure models, its longer-chain homologues, nonanoic acid (C9) and decanoic acid (C10), demonstrate significant anticonvulsant properties.[4] Decanoic acid, in particular, has been shown to exert its effects through direct inhibition of AMPA receptors, a key mechanism in reducing neuronal hyperexcitability.[2]

Branched-Chain Derivatives: Unlocking Potent Anticonvulsant and Neuroprotective Activity

Introducing branching to the octanoic acid chain has emerged as a promising strategy for enhancing its therapeutic efficacy. Research has shown that specific branched-chain derivatives of octanoic acid exhibit potent anticonvulsant and neuroprotective effects, often surpassing those of the straight-chain counterparts and even the established antiepileptic drug, valproic acid (a branched-chain fatty acid isomer).[5][6]

The position of the methyl or ethyl group on the octanoic acid backbone is crucial for activity. For instance, derivatives branched at the fourth carbon, such as 4-methyloctanoic acid and 4-ethyloctanoic acid, have demonstrated strong activity in reducing epileptiform activity in vitro.[4] This structure-specific activity suggests a targeted interaction with a yet-to-be-fully-elucidated molecular target.

Table 1: Comparative Anticonvulsant Activity of Octanoic Acid and its Derivatives in an in vitro Pentylenetetrazol (PTZ)-Induced Seizure Model

CompoundStructureConcentration (mM)Reduction in Epileptiform Discharge Frequency (%)Reference
Octanoic AcidStraight-chain C81No significant effect[4]
Nonanoic AcidStraight-chain C91Strong reduction[4]
Decanoic AcidStraight-chain C101Strong reduction[2][4]
4-Methyloctanoic AcidBranched-chain C81Highly active[4]
4-Ethyloctanoic AcidBranched-chain C81Highly active[4]
Valproic AcidBranched-chain C81Partial reduction[4]

This compound: The Enigmatic Metabolite

This compound is an omega-1 hydroxylated derivative of octanoic acid.[7][8] It is recognized as a human metabolite and has been associated with certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[9][10][11] In these conditions, impaired beta-oxidation leads to the accumulation of various medium-chain fatty acid derivatives, including this compound.

Despite its known presence as a metabolite, there is a notable scarcity of experimental data on the specific biological activities of this compound in the central nervous system. To date, no published studies have directly evaluated its anticonvulsant or neuroprotective properties in established preclinical models. This represents a significant knowledge gap and a compelling area for future research. The introduction of a hydroxyl group can significantly alter the polarity and metabolic fate of the parent fatty acid, potentially leading to unique pharmacological effects.

Metabolic Fate: A Divergence from Classical Beta-Oxidation

The presence of a hydroxyl group on the fatty acid chain can influence its metabolism. While straight-chain fatty acids are primarily metabolized through mitochondrial beta-oxidation, hydroxylated fatty acids may undergo alternative oxidative pathways, including omega-oxidation in the endoplasmic reticulum.[12] The precise metabolic pathway of this compound and its rate of oxidation compared to octanoic acid and other derivatives have not been extensively characterized. Understanding its metabolic stability and potential to cross the blood-brain barrier is crucial for assessing its therapeutic potential.

Fatty_Acid_Metabolism cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Octanoyl-CoA Octanoyl-CoA Beta-Oxidation_Spiral Beta-Oxidation_Spiral Octanoyl-CoA->Beta-Oxidation_Spiral Acyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Beta-Oxidation_Spiral->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Enters 7-Hydroxyoctanoic_Acid 7-Hydroxyoctanoic_Acid Omega-Oxidation Omega-Oxidation 7-Hydroxyoctanoic_Acid->Omega-Oxidation Cytochrome P450 Further_Metabolism Further_Metabolism 7-Hydroxyoctanoic_Acid->Further_Metabolism Potential Pathways Dicarboxylic_Acids Dicarboxylic_Acids Omega-Oxidation->Dicarboxylic_Acids Octanoic_Acid Octanoic_Acid Octanoic_Acid->Octanoyl-CoA Activation

Figure 1: Simplified diagram illustrating the primary mitochondrial beta-oxidation pathway for octanoic acid and the potential for alternative metabolic routes, such as omega-oxidation in the endoplasmic reticulum, for this compound.

Experimental Protocols

To facilitate further research into the comparative efficacy of these compounds, we provide the following established experimental protocols.

Protocol 1: Assessment of Anticonvulsant Activity using the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is a widely used screening method for identifying compounds with potential anti-seizure activity.[13]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds (this compound, octanoic acid derivatives) dissolved in a suitable vehicle (e.g., saline with 1% Tween 80)

  • Vehicle control

  • Positive control (e.g., Diazepam, 4 mg/kg)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Divide animals into groups (n=6-10 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compounds, vehicle, or positive control via i.p. injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to induce seizures.

  • Immediately place each mouse in an individual observation chamber and start the timer.

  • Observe the mice for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).

  • Record the latency to the first myoclonic jerk and the presence or absence of generalized clonic-tonic seizures.

  • Analyze the data to determine the percentage of animals protected from seizures and the effect on seizure latency.

PTZ_Protocol Acclimatize_Mice Acclimatize_Mice Group_Allocation Group_Allocation Acclimatize_Mice->Group_Allocation Administer_Compound Administer_Compound Group_Allocation->Administer_Compound Vehicle, Positive Control, Test Compounds (i.p.) Pretreatment_Period Pretreatment_Period Administer_Compound->Pretreatment_Period e.g., 30 min Administer_PTZ Administer_PTZ Pretreatment_Period->Administer_PTZ 85 mg/kg (i.p.) Observe_and_Score Observe_and_Score Administer_PTZ->Observe_and_Score 30 min Data_Analysis Data_Analysis Observe_and_Score->Data_Analysis

References

A Researcher's Guide to Isotopic Labeling of 7-Hydroxyoctanoic Acid for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Metabolic Flux Analysis (MFA) provides a dynamic snapshot of cellular metabolism, quantifying the rates of reactions within a biological network.[1] Unlike other 'omics' approaches that offer static measurements, MFA elucidates the functional output of metabolic pathways by tracing the journey of stable isotope-labeled nutrients.[2][3] This guide offers a comparative framework for designing and executing an MFA study focused on 7-hydroxyoctanoic acid (7-HOA), a medium-chain hydroxy fatty acid implicated in certain inborn errors of metabolism and other conditions.[4][5] We will explore the strategic decisions behind isotopic labeling, compare the leading analytical platforms for isotopologue analysis, and provide a robust, self-validating experimental protocol.

The Causality of Isotopic Labeling: Choosing the Right Tracer for 7-HOA

The selection of an isotopic tracer is the foundational step in any MFA experiment, as the choice of isotope and its position within the molecule dictates the questions that can be answered.[3] For 7-HOA, the primary alternatives are Carbon-13 (¹³C) and Deuterium (²H), each with distinct advantages.

  • Carbon-13 (¹³C) Labeling: As the backbone of organic molecules, ¹³C is the most common tracer for mapping the flow of carbon through metabolic networks.[6]

    • Uniformly Labeled [U-¹³C₈]-7-Hydroxyoctanoic Acid: In this variant, all eight carbon atoms are ¹³C. This is the tracer of choice for a comprehensive, exploratory analysis. It allows researchers to track the distribution of the entire carbon skeleton of 7-HOA as it is metabolized, likely through a modified β-oxidation pathway, into smaller units like acetyl-CoA, which can then enter central carbon metabolism (e.g., the TCA cycle).[7]

    • Position-Specific Labeled 7-HOA (e.g., [1-¹³C]-7-HOA): Labeling only a specific carbon, such as the carboxyl carbon (C1), provides a more targeted view. This approach is ideal for quantifying the flux through the initial enzymatic step of a pathway. For instance, tracking the release of [1-¹³C]-acetyl-CoA would directly measure the rate of the first cycle of β-oxidation.

  • Deuterium (²H) Labeling: Deuterium tracers are useful for tracking specific hydrogen atom transfers and can be less perturbing to the system than the heavier ¹³C atom.[3] ²H-labeling patterns in molecules like glucose are often analyzed using ²H NMR to determine contributions from pathways like gluconeogenesis.[8] For 7-HOA, strategically placed deuterium atoms could be used to investigate the activity of specific dehydrogenases involved in its metabolism.

Expert Recommendation: For an initial, comprehensive investigation into 7-HOA metabolism, [U-¹³C₈]-7-Hydroxyoctanoic Acid is the superior choice. It provides the maximum amount of information regarding the fate of the entire carbon backbone. Position-specific tracers should be considered for subsequent experiments designed to dissect specific enzymatic steps identified in the initial screen.

Experimental Workflow: From Labeled Substrate to Flux Map

A successful MFA experiment hinges on a meticulously executed and validated workflow. The following protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.

Diagram: General Experimental Workflow for 7-HOA Metabolic Flux Analysis

workflow cluster_prep Phase 1: Cell Culture & Labeling cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Analytical Measurement cluster_data Phase 4: Data Interpretation A 1. Seed Cells & Acclimate B 2. Introduce Isotopic Tracer ([U-13C8]-7-HOA) A->B Achieve steady-state growth C 3. Quench Metabolism (e.g., cold methanol) B->C D 4. Extract Metabolites (e.g., lipid extraction) C->D E 5. QC Check 1: Measure Total Metabolite Pool D->E F 6. Sample Derivatization (if using GC-MS) E->F G 7. Inject into MS or NMR F->G H 8. Acquire Isotopologue Data (Mass Distribution Vectors) G->H I 9. QC Check 2: Internal Standard Recovery H->I J 10. Correct for Natural Isotope Abundance I->J K 11. Computational Modeling (Flux Calculation) J->K L 12. Generate Flux Map K->L

Caption: A four-phase workflow for 7-HOA metabolic flux analysis.

Objective: To quantify the metabolic flux of this compound in a cellular model by measuring the incorporation of ¹³C into downstream metabolites.

Materials:

  • [U-¹³C₈]-7-Hydroxyoctanoic Acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium and supplements

  • Methanol (LC-MS grade, pre-chilled to -80°C)

  • Methylating agent (e.g., Iodomethane) for derivatization[9]

  • Solvents for extraction (e.g., Hexane, Isopropanol)

  • Internal standard (e.g., Heptadecanoic acid)

Methodology:

  • Preparation of Labeled Media: Prepare a stock solution of [U-¹³C₈]-7-HOA conjugated to BSA. Add this stock to the cell culture medium to achieve the final desired concentration.

  • Cell Labeling: Culture cells in the prepared labeled medium. The duration of labeling is critical; for steady-state MFA, cells should be cultured for a sufficient period to ensure isotopic equilibrium is reached across the metabolic network.

  • Metabolism Quenching (Trustworthiness Checkpoint): Rapidly arrest all enzymatic activity to preserve the metabolic state at the time of sampling. This is arguably the most critical step. Aspirate the medium and immediately add ice-cold methanol to the culture dish.[10] Inefficient quenching can lead to significant artifacts.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer to a new tube. Perform a lipid extraction, for instance, using a hexane/isopropanol mixture, to separate fatty acids and other metabolites from proteins and cellular debris.[9]

  • Derivatization (for GC-MS Analysis): Evaporate the solvent and derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a validated method such as with iodomethane.[9] This step is crucial for enabling analysis by Gas Chromatography-Mass Spectrometry.

  • Analysis by GC-MS or LC-MS: Analyze the prepared samples using an appropriate mass spectrometry method to determine the mass isotopomer distributions (MIDs) of 7-HOA and its downstream metabolites.

  • Data Analysis: The raw MIDs are corrected for the natural abundance of ¹³C. These corrected values, along with a stoichiometric model of the relevant metabolic network, are then used in computational software (e.g., INCA, Metran) to calculate the metabolic fluxes.[7][11]

Comparison of Analytical Platforms: MS vs. NMR

The choice of analytical instrumentation directly impacts the type and quality of data obtained. The two primary technologies for measuring isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

FeatureMass Spectrometry (GC-MS & LC-MS)NMR Spectroscopy (¹³C, ²H)
Principle Separates ions based on their mass-to-charge ratio (m/z) to measure mass isotopologue distributions (e.g., M+0, M+1, M+2).[12]Detects the nuclear spin properties of isotopes to provide information on the specific atomic position of the label.[13]
Sensitivity High (picomole to femtomole range). Allows for analysis of low-abundance metabolites.[12]Relatively Low (nanomole to micromole range). Requires more sample material.[14]
Information Provides the number of labeled atoms per molecule. Does not inherently provide positional information without fragmentation (MS/MS).[15]Directly identifies the specific position of the isotopic label within the molecule (positional isotopomers).[14][16]
Sample Prep Often requires derivatization, especially for GC-MS, to increase volatility and improve chromatographic behavior.[17]Generally non-destructive and requires minimal sample preparation, often analyzing samples in solution.
Throughput High. Modern LC-MS systems can analyze samples in minutes.[18]Low. Can require hours of acquisition time per sample for sufficient signal-to-noise.
Best For... High-throughput screening, quantifying overall label incorporation, and analyzing complex biological mixtures.Precisely defining reaction mechanisms, distinguishing between pathways with identical overall mass balance but different atom transitions.

Expert Recommendation: For most 7-HOA flux studies, a high-resolution LC-MS or GC-MS approach offers the best balance of sensitivity, throughput, and quantitative accuracy.[18][19] NMR should be employed as a complementary technique when the specific positional information of the ¹³C label is required to resolve ambiguous pathway contributions.[14]

Visualizing the Metabolic Fate of this compound

While the complete metabolic pathway of 7-HOA in mammalian cells is not fully elucidated, it is presumed to undergo activation and subsequent degradation via a modified β-oxidation pathway.[20][21] The presence of the hydroxyl group at the C7 position may require specialized enzymatic steps.

Diagram: Hypothetical Metabolic Pathway of [U-¹³C₈]-7-Hydroxyoctanoic Acid

pathway sub_7HOA [U-13C8]-7-Hydroxyoctanoic Acid (8 labeled Carbons) sub_7HOA_CoA [U-13C8]-7-Hydroxyoctanoyl-CoA sub_7HOA->sub_7HOA_CoA Acyl-CoA Synthetase metab_C6 [U-13C6]-5-Hydroxyhexanoyl-CoA sub_7HOA_CoA->metab_C6 Modified β-Oxidation (Cycle 1) metab_acetylCoA [U-13C2]-Acetyl-CoA sub_7HOA_CoA->metab_acetylCoA Modified β-Oxidation (Cycle 1) tca_citrate [13C]-Citrate metab_acetylCoA->tca_citrate Citrate Synthase tca_akg [13C]-α-Ketoglutarate tca_citrate->tca_akg TCA Cycle

Caption: Proposed metabolism of labeled 7-HOA and its entry into the TCA cycle.

This guide provides a foundational framework for researchers embarking on metabolic flux analysis of this compound. By carefully selecting the isotopic tracer, employing a robust and validated experimental workflow, and choosing the analytical platform best suited to the research question, scientists can generate high-quality data to unravel the complexities of fatty acid metabolism in health and disease.

References

The Analytical Imperative: Why Standardized 7-HOA Quantification Matters

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparative Guide to the Quantification of 7-Hydroxyoctanoic Acid

A Senior Application Scientist's Guide to Achieving Reproducible and Reliable Analytical Results

This guide provides a comprehensive framework for the inter-laboratory validation of this compound (7-HOA) quantification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of analytical methodology, experimental design, and the establishment of robust, cross-laboratory validated assays. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide aims to foster scientific integrity and ensure the generation of trustworthy, comparable data across different research settings.

This compound, a medium-chain hydroxy fatty acid, is an emerging metabolite of interest in various biomedical research areas.[1][2] Its potential as a biomarker in metabolic disorders and its relevance in other physiological and pathological processes necessitate its accurate and precise quantification in biological matrices.[1][2] However, the inherent variability in analytical instrumentation, reagents, and laboratory procedures can lead to significant discrepancies in measured concentrations between different laboratories. This underscores the critical need for standardized, inter-laboratory validated methods to ensure data reliability and comparability, which is the cornerstone of collaborative research and multi-center clinical studies.

The Pillars of Trust: Principles of Inter-Laboratory Method Validation

An inter-laboratory validation, often referred to as a "round-robin" study, is the ultimate test of an analytical method's robustness and transferability. The primary goal is to demonstrate that the method is "fit for its intended purpose" by assessing its performance across multiple laboratories.[3] This process is guided by principles laid out by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]

Key validation characteristics evaluated include:

  • Accuracy: The closeness of agreement between the measured value and the true value.

  • Precision: The degree of scatter between a series of measurements. This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within a single laboratory, but with variations such as different days, analysts, or equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[9]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.[3]

  • Linearity & Range: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

A Comparative Analysis of Analytical Strategies for 7-HOA Quantification

The quantification of 7-HOA, a small polar molecule, in complex biological matrices like plasma or urine, is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[10]

The Crucial First Step: Sample Preparation

The choice of sample preparation is paramount as it directly impacts matrix effects, recovery, and ultimately, the reproducibility of the assay.

Technique Principle Pros Cons Expected Inter-Laboratory Variability
Protein Precipitation (PPT) A non-specific method where a solvent like acetonitrile is added to precipitate proteins.Fast, simple, inexpensive.High risk of matrix effects, less clean extract, potential for analyte loss through co-precipitation.High
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its relative solubility.Cleaner extracts than PPT, can be optimized for selectivity.More labor-intensive, uses larger volumes of organic solvents.Moderate
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted.Provides the cleanest extracts, minimizes matrix effects, allows for sample concentration.Higher cost, requires method development.Low

Expert Insight: For an inter-laboratory study, SPE is the recommended approach. Its ability to provide cleaner extracts significantly reduces the variability in matrix effects between laboratories, which is a major source of inter-laboratory irreproducibility.

Achieving Separation: Liquid Chromatography

Effective chromatographic separation is key to resolving 7-HOA from isomers and other endogenous interferences.

  • Reversed-Phase (RP) Chromatography: The most common approach, typically utilizing a C18 stationary phase. The mobile phase usually consists of an acidified aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The acidic modifier is crucial for good peak shape and for promoting ionization in the mass spectrometer.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for polar analytes, though less common for this specific application.

Causality in Method Design: The choice of a C18 column with a gradient elution from a low to high percentage of organic solvent provides a robust separation for medium-chain fatty acids like 7-HOA, ensuring they are well-retained and separated from more polar matrix components.

The Power of Detection: Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in bioanalysis due to its exceptional selectivity and sensitivity.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is ideal for carboxylic acids like 7-HOA, as they readily deprotonate to form [M-H]⁻ ions.[11]

  • MRM Transition: For 7-HOA (Molecular Weight: 160.21 g/mol ), a characteristic precursor-to-product ion transition would be monitored, for example, m/z 159.1 → 113.1.[12][13]

A Blueprint for Success: Detailed Experimental Protocol for Inter-Laboratory Validation

This protocol is designed as a self-validating system with integrated quality control measures.

1. Preparation of Standards and Quality Control (QC) Samples:

  • A common source of certified 7-HOA reference standard and a stable isotope-labeled internal standard (e.g., 7-hydroxyoctanoic-d3 acid) should be distributed to all participating laboratories.

  • The coordinating laboratory will prepare and distribute calibration standards and QC samples (low, medium, and high concentrations) in a surrogate matrix (e.g., stripped serum) to all participants.

2. Sample Preparation (Solid-Phase Extraction):

  • To a 100 µL aliquot of the study sample, add the internal standard solution.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.

  • Elute 7-HOA and the internal standard with 1 mL of 2% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: ESI Negative

  • MRM Transitions: Monitor the specific transitions for 7-HOA and its internal standard.

4. Data Acquisition and Analysis:

  • A standardized data processing method should be used by all laboratories.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

Visualizing the Path to Validated Data

Experimental Workflow

Caption: Workflow for an inter-laboratory validation of 7-HOA quantification.

Logical Framework for Data Acceptance

G start Data Set Received from a Participating Lab qc_check Are QC Samples within ±15% of Nominal Value? start->qc_check cal_check Is the Calibration Curve R² ≥ 0.99? qc_check->cal_check Yes data_rejected Data Rejected; Investigation Initiated qc_check->data_rejected No is_check Is the Internal Standard Response Consistent? cal_check->is_check Yes cal_check->data_rejected No data_accepted Data Accepted for Final Statistical Analysis is_check->data_accepted Yes is_check->data_rejected No

Caption: Decision tree for the acceptance of data from participating laboratories.

The Future is Reproducible: Concluding Remarks

The inter-laboratory validation of this compound quantification is a critical step towards establishing its utility as a reliable biomarker. By adopting a standardized protocol centered around a robust sample preparation technique like SPE and a highly selective LC-MS/MS method, it is possible to achieve a high degree of reproducibility across different laboratories. The principles and methodologies outlined in this guide provide a clear path to generating high-quality, comparable data. The establishment of such validated methods will undoubtedly accelerate research into the biological significance of 7-HOA and pave the way for its potential clinical applications.

References

Safety Operating Guide

A Guide to the Safe Disposal of 7-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chemical Waste Disposal

The disposal of 7-Hydroxyoctanoic acid must adhere to the fundamental principles of hazardous waste management. These principles are designed to ensure the safety of laboratory personnel and minimize environmental impact through proper collection, labeling, and storage.

Key Operational Steps:

  • Waste Collection: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be collected in designated, leak-proof containers.

  • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Segregation of Waste: Incompatible waste streams must be kept separate to prevent dangerous chemical reactions.[1] For instance, acids should be stored separately from bases and flammable materials.[2]

  • Storage: Waste containers should be kept sealed except when adding waste and stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel generating the waste.

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedProtects against splashes and aerosols.
Hand Protection Nitrile or Neoprene GlovesChemically resistantPrevents skin contact with the acidic compound.
Body Protection Laboratory CoatStandardProvides a barrier against minor spills and contamination.

Step-by-Step Disposal Protocol

Due to the lack of specific toxicity and environmental impact data for this compound, a conservative approach to disposal is required. Neutralization and drain disposal are not recommended without explicit approval from your institution's EHS department. The primary method of disposal is through your institution's hazardous waste management program.

Workflow for Disposal of this compound Waste:

DisposalWorkflow cluster_collection Waste Collection cluster_accumulation Satellite Accumulation cluster_disposal Final Disposal A Identify Waste Stream (Solid or Liquid) B Select Appropriate Hazardous Waste Container A->B Choose compatible container material C Label Container Correctly: 'Hazardous Waste' 'this compound' Concentration & Quantity B->C Affix label before adding waste D Store in Designated Satellite Accumulation Area (SAA) C->D Place in SAA E Keep Container Sealed (Except when adding waste) D->E F Monitor Fill Level (Do not exceed 90%) E->F G Request Waste Pickup from Institutional EHS F->G When container is full H EHS Transports to a Licensed Waste Disposal Facility G->H I Proper Disposal via Incineration or other approved method H->I

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Identification and Segregation:

    • Determine if the waste is solid this compound or a solution.

    • Segregate organic acid waste from other chemical waste streams, particularly bases, oxidizing agents, and reactive materials.[2]

  • Container Selection and Labeling:

    • Choose a waste container that is compatible with organic acids. High-density polyethylene (HDPE) containers are generally suitable.[3] Avoid metal containers.[1]

    • Before adding any waste, affix a hazardous waste label to the container.

    • Fill out the label completely and legibly with "Hazardous Waste," "this compound," and the concentration (if in solution) and total quantity.

  • Waste Accumulation:

    • Place the labeled container in a designated and properly managed Satellite Accumulation Area (SAA).

    • Ensure the container is kept tightly sealed at all times, except when you are actively adding waste.[4]

    • Do not overfill the container; a fill level of 75-90% is recommended to allow for expansion and prevent spills.[4]

  • Request for Pickup:

    • Once the waste container is full, or if you are discontinuing the process that generates this waste, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[1]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Response Workflow:

SpillResponse A Assess the Spill (Minor vs. Major) B Evacuate the Area (If Major Spill) A->B Large volume, unknown hazards D Don Appropriate PPE A->D Small, manageable spill C Alert Others and Contact EHS B->C E Contain the Spill (Use absorbent material) D->E F Neutralize (If applicable and safe) Use sodium bicarbonate for acids E->F I Decontaminate the Area G Collect Spill Debris F->G H Place in a Labeled Hazardous Waste Container G->H J Request Waste Pickup H->J I->J After decontamination

Caption: General spill response workflow for chemical spills.

Decontamination of Empty Containers:

Properly decontaminating empty containers that held this compound is essential before they can be disposed of as non-hazardous waste.

  • Triple Rinse:

    • Rinse the container thoroughly with a suitable solvent capable of dissolving this compound (e.g., water or ethanol).

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[4]

    • Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface Label: Completely remove or deface the original label to prevent any confusion.

  • Dispose: Once clean and dry, the container can typically be disposed of in the regular laboratory glass or plastic recycling, according to your institution's policies.

Conclusion

The responsible disposal of this compound is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. By adhering to the principles of proper waste segregation, containment, and labeling, and by following the procedural guidance outlined in this document, researchers can manage this chemical waste stream effectively and in compliance with safety regulations. Always prioritize consulting your institution's EHS department for specific guidance.

References

Navigating the Safe Handling of 7-Hydroxyoctanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Hydroxyoctanoic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. By understanding the "why" behind these procedural steps, you can foster a culture of safety and ensure the reliability of your experimental outcomes.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While it is a naturally occurring fatty acid found in various biological systems, concentrated forms of this compound (CAS No. 17173-14-7) present definite risks that necessitate stringent safety protocols.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

These classifications underscore the corrosive nature of the compound, demanding a comprehensive PPE strategy to prevent contact and injury.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a synthesis of its known hazards and established best practices for handling corrosive organic acids.[1][2]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are mandatory.[1] Given the risk of severe eye damage, a face shield worn over goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[1]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[3] Full-length pants and closed-toe shoes are mandatory.[1]
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact and splash protection.[2][4] For prolonged handling or immersion, butyl rubber gloves offer greater resistance.[3] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.
Respiratory Protection All handling of this compound that may generate aerosols or is performed at elevated temperatures should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[2]
The Rationale Behind Your PPE Choices

The selection of each piece of PPE is a direct response to the specific hazards posed by this compound. The requirement for chemical splash goggles and a face shield is a direct countermeasure to its potential to cause severe and irreversible eye damage. Skin protection, including a lab coat and appropriate gloves, is critical to prevent the severe skin burns this corrosive compound can inflict. Respiratory protection is a safeguard against potential irritation of the respiratory tract from any aerosols or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Chemical Inside Fume Hood prep_hood->handle_transfer handle_weigh Weigh Solids Carefully to Avoid Dust handle_transfer->handle_weigh handle_solution Prepare Solutions by Slowly Adding Acid to Solvent handle_weigh->handle_solution post_decontaminate Decontaminate Work Area handle_solution->post_decontaminate post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill Response

In the event of a spill, a swift and informed response is critical to mitigate hazards.

Small Spills (contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, neutralize the spill with a suitable agent such as sodium bicarbonate.

  • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate the spill area.

Large Spills (outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team or environmental health and safety office.

  • Provide them with the identity of the spilled chemical (this compound) and a copy of the Safety Data Sheet (SDS).

  • Do not attempt to clean up a large spill without proper training and equipment.[6]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the chemical handling lifecycle. All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal collect_solid Contaminated Solids (Gloves, Wipes) container_solid Designated, Labeled Solid Hazardous Waste Container collect_solid->container_solid collect_liquid Liquid Waste (Solutions) container_liquid Designated, Labeled Liquid Hazardous Waste Container (Acid Waste Stream) collect_liquid->container_liquid disposal_ehs Arrange for Pickup by Environmental Health & Safety container_solid->disposal_ehs container_liquid->disposal_ehs

Caption: Decision workflow for the disposal of this compound waste.

Key Disposal Principles:

  • Do not dispose of this compound down the drain.

  • Segregate waste streams. Do not mix this compound waste with other incompatible waste types.

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.